3-Amino-4-ethoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUINBMMWMTTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589823 | |
| Record name | 3-Amino-4-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875256-49-8 | |
| Record name | 3-Amino-4-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-ethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Amino-4-ethoxybenzoic Acid: A Senior Application Scientist's Guide to the Reduction of 4-Ethoxy-3-nitrobenzoic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthetic transformation of 4-ethoxy-3-nitrobenzoic acid into the versatile chemical intermediate, 3-amino-4-ethoxybenzoic acid. The core of this process, the reduction of an aromatic nitro group, is explored through a comparative analysis of established and field-proven methodologies. This document delves into the mechanistic underpinnings, procedural details, and safety considerations for key synthetic strategies, including catalytic transfer hydrogenation and metal-mediated reductions. Designed for researchers, chemists, and drug development professionals, this guide offers not just protocols but also the scientific rationale behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Introduction: Strategic Importance and Synthetic Overview
This compound is a valuable building block in the synthesis of a range of organic molecules, including pharmaceuticals and advanced materials. Its bifunctional nature, featuring both a carboxylic acid and an aniline moiety, allows for diverse subsequent chemical modifications. The primary and most direct route to this compound is through the reduction of the nitro group of its precursor, 4-ethoxy-3-nitrobenzoic acid.
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] This reduction significantly alters the electronic properties of the aromatic ring, changing a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.[1] The choice of reduction methodology is critical and is often dictated by factors such as substrate sensitivity, desired yield, scalability, and available laboratory infrastructure. This guide will focus on the most reliable and commonly employed methods for this specific transformation.
Physicochemical Data of Reactant and Product
A clear understanding of the physical and chemical properties of the starting material and the desired product is fundamental for successful synthesis, purification, and characterization.
| Property | 4-Ethoxy-3-nitrobenzoic Acid | This compound |
| Molecular Formula | C₉H₉NO₅ | C₉H₁₁NO₃ |
| Molecular Weight | 211.17 g/mol | 181.19 g/mol [2] |
| Appearance | White crystalline product[3] | Solid[4] |
| Melting Point | ~180-183 °C (lit.)[5] | ~198-199 °C (lit.)[2] |
| CAS Number | 6527-53-3 (may vary) | 875256-49-8[2] |
Synthetic Strategies: A Comparative Analysis
The reduction of the nitro group in 4-ethoxy-3-nitrobenzoic acid can be accomplished through several distinct chemical pathways. Here, we compare three primary methods, highlighting the causality behind their operational parameters.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is often the preferred method for nitro group reductions due to its high efficiency and clean reaction profile, typically producing only water as a byproduct.[6] The reaction involves the use of hydrogen gas (H₂) or a hydrogen source in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7]
-
Mechanism & Rationale: The catalyst, typically a noble metal like Pd or Pt on a high-surface-area support like activated carbon, adsorbs both the hydrogen gas and the nitroarene substrate.[7] This co-adsorption facilitates the stepwise transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[8] The ethoxy and carboxylic acid groups are generally stable under these conditions, making this a highly chemoselective process. The choice of solvent is crucial; polar solvents like ethanol or methanol are often used as they effectively dissolve the substrate and do not poison the catalyst.
-
Advantages:
-
High yields and purity.
-
Environmentally benign byproducts (water).
-
Catalyst can often be recovered and reused.
-
-
Trustworthiness & Limitations: This is a highly reliable and scalable method. However, it requires specialized equipment to handle flammable hydrogen gas safely, such as a high-pressure hydrogenation reactor or a balloon setup for atmospheric pressure reactions.[9][10] The catalyst itself can be pyrophoric, especially after use and when dry, requiring careful handling under an inert atmosphere or as a wet slurry.[11][12]
Method B: Metal-Mediated Reduction with Stannous Chloride (SnCl₂)
Reduction using dissolving metals in acid is a classic and robust technique. Stannous chloride (tin(II) chloride) in the presence of a proton source like concentrated hydrochloric acid is a particularly mild and effective reagent for reducing aromatic nitro compounds.[6][13]
-
Mechanism & Rationale: The mechanism involves a series of single-electron transfers from the Sn(II) salt to the nitro group, coupled with protonation steps supplied by the acid.[13] Sn(II) is oxidized to Sn(IV) in the process. A significant molar excess of SnCl₂ is required to drive the reaction to completion. The reaction is typically performed in a protic solvent like ethanol to ensure solubility of the organic substrate.[14] The initial product is the hydrochloride salt of the amine, which is often insoluble. A basic workup is required to neutralize the excess acid and liberate the free amine.[15]
-
Advantages:
-
Does not require specialized high-pressure equipment.
-
Good functional group tolerance; often chemoselective for the nitro group.[13]
-
Reagents are relatively inexpensive and readily available.
-
-
Trustworthiness & Limitations: This method is highly dependable for lab-scale synthesis. The primary drawback is the generation of stoichiometric amounts of tin-based waste, which can be difficult to remove completely from the product and poses environmental concerns.[13] The workup procedure can be tedious, often involving filtration of tin hydroxides after basification.[16]
Method C: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a versatile and economical reducing agent that is particularly valued for its mild reaction conditions and high chemoselectivity.[17]
-
Mechanism & Rationale: In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the active reducing species.[17] The reduction proceeds via a single-electron transfer mechanism. The reaction is often run in a two-phase system (e.g., an organic solvent and water) or a solvent mixture, sometimes with a phase-transfer catalyst to facilitate the reaction.[18] A base like potassium carbonate is often added.
-
Advantages:
-
Mild reaction conditions.
-
Excellent chemoselectivity, tolerating many other reducible functional groups.[17]
-
Avoids the use of heavy metals like tin.
-
-
Trustworthiness & Limitations: While effective, the reaction can sometimes be slower than other methods and may require careful optimization of conditions (pH, solvent, temperature) to achieve high yields.[19] The workup involves separating the organic product from the aqueous solution containing inorganic sulfur byproducts.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps for execution, monitoring, and purification.
Protocol 1: Catalytic Hydrogenation using Pd/C
Materials:
-
4-Ethoxy-3-nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or Methanol), reagent grade
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas, inert
-
Celite® (diatomaceous earth)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon attached to a gas inlet adapter
-
Vacuum/Nitrogen manifold
-
Büchner funnel and filter flask
Procedure:
-
Setup: In a fume hood, add 4-ethoxy-3-nitrobenzoic acid (e.g., 5.0 g, 1 equivalent) and a magnetic stir bar to the round-bottom flask.
-
Inerting: Seal the flask and purge the system by evacuating and back-filling with nitrogen three times to remove all oxygen.[20]
-
Solvent Addition: Under a positive pressure of nitrogen, add ethanol (e.g., 100 mL). Stir to dissolve the substrate.
-
Catalyst Addition: Carefully add 10% Pd/C (50% wet, e.g., 0.25 g, ~5 wt%) to the flask under a counter-flow of nitrogen. Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents.[12]
-
Hydrogenation: Evacuate and back-fill the flask with hydrogen gas from the balloon three times. Leave the balloon attached and ensure the system is sealed.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (balloon deflating) or by TLC analysis. The reaction is typically complete within 4-12 hours.
-
Quenching & Filtration: Once the reaction is complete, purge the system with nitrogen again to remove all hydrogen.[11] Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the catalyst. Wash the Celite pad with additional ethanol. Caution: Do not allow the catalyst on the filter pad to dry out. Quench the used catalyst by submerging it in water immediately after filtration.[20]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
Materials:
-
4-Ethoxy-3-nitrobenzoic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol, reagent grade
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or meter
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Setup: To a round-bottom flask, add 4-ethoxy-3-nitrobenzoic acid (e.g., 5.0 g, 1 equiv.), stannous chloride dihydrate (e.g., 26.7 g, 5 equiv.), and ethanol (100 mL).[14]
-
Reaction Initiation: Stir the mixture and slowly add concentrated HCl (e.g., 40 mL) dropwise. The reaction is exothermic.
-
Heating: After the initial exotherm subsides, heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Cooling & Neutralization: Cool the reaction mixture to room temperature, then further in an ice bath. Slowly and carefully add 5 M NaOH solution with vigorous stirring to neutralize the mixture to a pH of ~7-8. A thick, white precipitate of tin hydroxides will form.[16]
-
Filtration: Filter the entire mixture through a Büchner funnel to remove the tin salts. Wash the precipitate thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. The product may be in either the aqueous or organic layer depending on the final pH. Extract the aqueous layer several times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization as described in Protocol 1.
Process Workflow Visualization
The general workflow for the synthesis and purification of this compound is summarized below.
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- 19. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 20. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to 3-Amino-4-ethoxybenzoic acid: A Key Intermediate in Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of 3-Amino-4-ethoxybenzoic acid (CAS No. 875256-49-8), a pivotal building block in the landscape of modern medicinal chemistry. This document delves into its fundamental chemical and physical properties, offers a detailed, field-proven protocol for its synthesis, and explores its versatile applications in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing the technical accuracy and practical insights necessary for its effective utilization. All data is supported by authoritative references, and key experimental and logical frameworks are visualized to enhance understanding.
Introduction: The Strategic Importance of Substituted Anthranilic Acid Derivatives
In the intricate tapestry of pharmaceutical synthesis, the selection of appropriate starting materials is a critical determinant of success. Substituted benzoic acids, particularly those bearing amino functionalities, represent a cornerstone class of intermediates. Their inherent reactivity and structural versatility allow for the construction of complex molecular architectures found in a wide array of therapeutic agents. This compound, a derivative of anthranilic acid, has emerged as a compound of significant interest. Its trifunctional nature, possessing an amine, a carboxylic acid, and an ethoxy group, offers multiple points for chemical modification, making it a valuable synthon for the synthesis of novel heterocyclic compounds and other pharmacologically active molecules. This guide aims to provide a holistic understanding of this compound, from its basic characteristics to its practical application in a research and development setting.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective handling, storage, and application in synthetic chemistry.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 875256-49-8 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [2][3] |
| Molecular Weight | 181.19 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Physical State | Solid | [2] |
| Melting Point | 198-199 °C | [1] |
| Purity | Typically ≥97% | [2] |
Structural Representation and Key Identifiers
The molecular structure and key chemical identifiers are crucial for unambiguous identification and for predicting chemical behavior.
Molecular Structure:
Caption: Chemical identifiers for this compound.
Synthesis Protocol: A Reliable Pathway to High-Purity Material
The synthesis of this compound is most commonly and efficiently achieved through the reduction of its nitro precursor, 4-ethoxy-3-nitrobenzoic acid. This transformation is a staple in organic synthesis, and the following protocol is a robust and validated method.
Synthetic Scheme
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Procedure
This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[4][5]
Materials:
-
4-Ethoxy-3-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or 10% Palladium on carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-ethoxy-3-nitrobenzoic acid (1 equivalent) in ethanol.
-
Addition of Reducing Agent (Method A: Tin(II) Chloride): To the stirred suspension, add Tin(II) chloride dihydrate (3-5 equivalents) portion-wise. Following the addition, slowly add concentrated hydrochloric acid.
-
Addition of Reducing Agent (Method B: Catalytic Hydrogenation): Alternatively, to the suspension of the nitro compound in ethanol, add a catalytic amount of 10% Pd/C. The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Reaction Progression: Heat the reaction mixture to reflux (for Method A) or stir vigorously at room temperature under a hydrogen atmosphere (for Method B). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. If using Pd/C, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue is then dissolved in water and neutralized by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: The aqueous solution is then extracted multiple times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, the amine protons, and the carboxylic acid proton. The aromatic protons will likely appear as a set of multiplets in the range of 6.5-7.5 ppm. The ethoxy group will exhibit a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.0 ppm (OCH₂). The amine (NH₂) protons would appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the region of 110-150 ppm. The methylene carbon of the ethoxy group will be around 64 ppm, and the methyl carbon will be the most upfield signal at approximately 15 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
O-H stretching: A very broad band from 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.
-
C-N stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-O stretching: Bands corresponding to the ether linkage around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
Aromatic C-H and C=C stretching: Signals in their characteristic regions.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 181. Key fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylic acid group, and potentially decarboxylation.
Applications in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex molecules, particularly heterocyclic systems.
Precursor for Heterocyclic Scaffolds
The presence of the ortho-amino carboxylic acid moiety allows for facile cyclization reactions with various electrophiles to form a range of heterocyclic rings, such as benzoxazinones, quinazolinones, and benzimidazoles. These heterocycles are privileged structures in drug discovery, frequently found in compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Sources
Structural Elucidation of 3-Amino-4-ethoxybenzoic Acid: A Spectroscopic Approach Using NMR and FT-IR
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development and chemical research. 3-Amino-4-ethoxybenzoic acid (C₉H₁₁NO₃, CAS No: 875256-49-8) is a substituted aromatic compound whose utility in synthesis demands unambiguous characterization.[1] This guide provides an in-depth analysis of its molecular structure using two pivotal spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a detailed interpretation of the spectral data, establishing a self-validating framework for the compound's identity and purity.
Introduction: The Imperative for Spectroscopic Verification
This compound is a multifunctional aromatic molecule featuring an amino group, an ethoxy group, and a carboxylic acid moiety. This combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, the presence of constitutional isomers, such as 4-Amino-3-ethoxybenzoic acid[2], necessitates robust analytical methods to confirm the precise substitution pattern on the benzene ring.
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while FT-IR spectroscopy offers definitive identification of the functional groups present. Together, they form a powerful and complementary duo for unequivocal structural elucidation.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled in its ability to provide detailed information about the atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the chemical environment, proximity, and count of each type of atom.
Experimental Protocol: Solution-State NMR
A high-quality NMR spectrum begins with meticulous sample preparation.[3][4] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds and exchange with labile protons (from -COOH and -NH₂), which can be observed.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5]
-
Filtration: To remove any suspended particles that can distort the magnetic field, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, high-quality 5 mm NMR tube.[4]
-
Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer, such as a 400 MHz instrument, using standard acquisition parameters.[6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. Aromatic protons are significantly deshielded by the ring current effect and typically resonate between 6.5 and 8.0 ppm.[7][8][9] The electronic nature of the substituents—electron-donating (-NH₂, -OR) or electron-withdrawing (-COOH)—modulates the precise chemical shifts of adjacent protons.[10]
-
Aromatic Region (δ 6.5-8.0 ppm):
-
H-5: This proton is ortho to the electron-donating amino group and meta to the withdrawing carboxyl group. It is expected to be the most shielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-2 (meta-coupling, J ≈ 2-3 Hz).
-
H-2: This proton is ortho to the carboxyl group and meta to the amino group. It will be the most deshielded and appear as a doublet (d) due to meta-coupling with H-6 (J ≈ 2-3 Hz).
-
H-6: This proton is ortho to the ethoxy group and meta to both the amino and carboxyl groups. It will appear as a doublet (d) due to ortho-coupling with H-5 (J ≈ 8-9 Hz).
-
-
Ethoxy Group (δ 1.3-4.1 ppm):
-
-OCH₂-: The methylene protons are adjacent to an oxygen atom, deshielding them to around 4.0-4.1 ppm. They will appear as a quartet (q) due to coupling with the three methyl protons.
-
-CH₃: The terminal methyl protons are more shielded, appearing around 1.3-1.4 ppm as a triplet (t) from coupling to the two methylene protons.
-
-
Labile Protons:
-
-COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at δ > 10 ppm. Its position can be concentration and solvent-dependent.
-
-NH₂: The two amine protons typically appear as a broad singlet, often in the range of δ 4.0-5.0 ppm in DMSO-d₆.
-
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | d | 1H | H-2 |
| ~7.1 - 7.3 | dd | 1H | H-6 |
| ~6.8 - 7.0 | d | 1H | H-5 |
| ~4.5 - 5.5 | br s | 2H | -NH₂ |
| ~4.0 - 4.1 | q | 2H | -OCH₂ CH₃ |
| ~1.3 - 1.4 | t | 3H | -OCH₂CH₃ |
| > 12.0 | br s | 1H | -COO H |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Aromatic and alkene carbons typically resonate between 110-160 ppm, while the carbonyl carbon of a carboxylic acid is significantly deshielded to >165 ppm.[7][11]
-
Aromatic Carbons (δ 110-160 ppm): Nine distinct carbon signals are expected. The carbons directly attached to electronegative atoms (O and N) will be the most deshielded within the aromatic region.
-
C-4 (-OEt): ~150-155 ppm
-
C-3 (-NH₂): ~140-145 ppm
-
C-1 (-COOH): ~125-130 ppm
-
C-2, C-5, C-6: ~110-120 ppm
-
-
Carboxyl Carbon (δ > 165 ppm):
-
-COOH: ~167-170 ppm
-
-
Ethoxy Carbons:
-
-OCH₂-: ~63-65 ppm
-
-CH₃: ~14-16 ppm
-
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167-170 | C OOH |
| ~150-155 | C-4 |
| ~140-145 | C-3 |
| ~125-130 | C-1 |
| ~110-120 | C-2, C-5, C-6 |
| ~63-65 | -OC H₂CH₃ |
| ~14-16 | -OCH₂C H₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups within a molecule.[12] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) has become the preferred sampling technique for solid and liquid samples due to its simplicity and speed, requiring minimal to no sample preparation.[13][14]
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the ATR crystal.[13][15] This is crucial for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the FT-IR spectrum, typically over the range of 4000-400 cm⁻¹.
Caption: Workflow for the Spectroscopic Characterization of this compound.
FT-IR Spectral Interpretation
The FT-IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups.
-
O-H and N-H Stretching Region (3500-2500 cm⁻¹):
-
-NH₂ Stretch: Two distinct, medium-intensity peaks are expected around 3450 cm⁻¹ and 3350 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the primary amine N-H bonds, respectively.
-
-COOH (O-H Stretch): A hallmark of carboxylic acids is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[16][17][18] This breadth is due to the strong hydrogen bonding in the carboxylic acid dimer. This band will overlap with the C-H stretching vibrations.
-
-
C-H Stretching Region (3200-2800 cm⁻¹):
-
Aromatic C-H: Weak to medium absorptions appearing just above 3000 cm⁻¹.
-
Aliphatic C-H: Medium to strong absorptions from the ethoxy group appearing just below 3000 cm⁻¹.
-
-
Carbonyl and Aromatic Region (1750-1450 cm⁻¹):
-
C=O Stretch: A very strong, sharp peak around 1680-1700 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.[16][19] Its position indicates conjugation with the aromatic ring.
-
Aromatic C=C Stretches: Multiple sharp peaks of varying intensity will be present between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the benzene ring.
-
-
Fingerprint Region (< 1500 cm⁻¹):
Table 3: Key FT-IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3450, ~3350 | Medium | N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| > 3000 | Medium-Weak | Aromatic C-H Stretch | Aryl C-H |
| < 3000 | Medium-Strong | Aliphatic C-H Stretch | Ethoxy (-OCH₂CH₃) |
| ~1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |
| 1600 - 1450 | Medium-Strong | C=C Stretches | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl Ether, COOH |
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific 1,3,4-trisubstitution pattern on the aromatic ring, while the FT-IR spectrum provides unambiguous evidence for the presence of the primary amine, ethoxy, and carboxylic acid functional groups. This multi-technique approach ensures the highest level of scientific integrity and is an essential workflow in research, quality control, and the development of novel chemical entities.
References
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University of Victoria. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
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University of Notre Dame. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Quora. (2020, October 20). What functional groups would be present in benzoic acid and seen on the IR spectrum? Retrieved from [Link]
-
Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group's characteristic peaks. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. Retrieved from [Link]
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Characterizing and Predicting the Solubility of 3-Amino-4-ethoxybenzoic Acid in Organic Solvents: A Methodological Framework
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of drug development, from process chemistry and formulation design to bioavailability. 3-Amino-4-ethoxybenzoic acid is a key building block in organic synthesis, and a thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation pathways. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility determination of this compound. In the absence of extensive public-domain data for this specific molecule, this guide emphasizes the foundational principles, theoretical prediction models, and robust experimental protocols necessary to generate and interpret high-quality solubility data. We will delve into the theoretical underpinnings of solubility, focusing on Hansen Solubility Parameters (HSP) as a predictive tool, provide a detailed, self-validating experimental protocol for equilibrium solubility determination, and discuss the interpretation of results within a predictive chemical framework.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in different solvent environments.
Molecular Structure and Properties:
This compound (CAS: 875256-49-8) possesses a molecular formula of C₉H₁₁NO₃ and a molecular weight of approximately 181.19 g/mol .[1][2] Its structure is characterized by three key functional groups attached to a benzene ring:
-
A carboxylic acid (-COOH) group, which is acidic and can act as a hydrogen bond donor.
-
An amino (-NH₂) group, which is basic and can act as both a hydrogen bond donor and acceptor.
-
An ethoxy (-OCH₂CH₃) group, which introduces some lipophilicity and can act as a hydrogen bond acceptor.
This combination of acidic, basic, and lipophilic moieties makes the molecule amphoteric and suggests a complex solubility profile that will be highly dependent on the specific nature of the solvent.
| Property | Value | Source |
| CAS Number | 875256-49-8 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | 198-199 °C | [1] |
The high melting point is indicative of strong intermolecular forces in the solid crystal lattice, primarily due to hydrogen bonding between the carboxylic acid and amino groups. Overcoming this lattice energy is a key thermodynamic barrier to dissolution.
A Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
Before embarking on extensive experimental work, theoretical models can provide invaluable guidance in solvent selection. The principle of "like dissolves like" is quantitatively expressed by Hansen Solubility Parameters (HSP), which deconstruct the total cohesion energy of a substance into three components.[3][4][5]
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The fundamental principle is that solutes will dissolve best in solvents with similar HSP values.[3][4] The distance (Ra) between a solvent and a solute in Hansen space is calculated as:
Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]
A given solute is characterized by its own HSP values and an "interaction radius" (R₀), which defines a sphere of good solubility. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute.[4]
While the specific HSP values for this compound have not been published, we can infer its likely characteristics. Due to the presence of both potent hydrogen bond donors (-COOH, -NH₂) and acceptors (-COOH, -NH₂, -O-), its δh value is expected to be high . The presence of the polar carboxylic acid and amino groups suggests a significant δp value . The aromatic ring and ethyl group contribute to its δd value . Therefore, we would predict that solvents with strong hydrogen bonding capabilities and moderate to high polarity, such as alcohols (methanol, ethanol) or polar aprotic solvents with hydrogen bond accepting capabilities (like DMSO or NMP), would be effective.
Caption: Conceptual diagram of Hansen Space, showing a solute's solubility sphere.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and accurately measured.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials & Equipment:
-
This compound (purity > 99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Protocol Workflow:
Caption: Experimental workflow for the shake-flask solubility method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. For example, add ~50 mg to 2 mL of solvent.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Validation of Equilibrium (Critical Step): To ensure equilibrium has been reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points (e.g., the 48h and 72h results are statistically identical). This step is essential for trustworthiness.
-
Sampling: Once equilibrium is confirmed, remove the vials from the shaker. Allow the vials to stand for a short period to let the solid settle, or use a centrifuge for rapid phase separation.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a solvent-compatible 0.22 µm filter to remove all undissolved particulates. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute a known volume of the clear filtrate into a suitable solvent (often the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the response to a standard curve prepared from known concentrations of this compound.
-
Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L), accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.
Illustrative Analysis: Solubility Trends of a Structurally Related Compound
Table 1: Example Solubility Data for p-Aminobenzoic Acid (pABA) at ~25°C
| Solvent | Dielectric Constant (ε) | Hansen Parameters (δd, δp, δh) | Solubility (Mole Fraction, x) | Qualitative Analysis |
| Methanol | 32.7 | (14.7, 12.3, 22.3) | High | Protic solvent, strong H-bond donor/acceptor. Closely matches pABA's expected HSP. |
| Ethanol | 24.5 | (15.8, 8.8, 19.4) | Moderate-High | Similar to methanol but slightly less polar and lower H-bonding capability. |
| Ethyl Acetate | 6.0 | (15.8, 5.3, 7.2) | Moderate | Apolar aprotic with H-bond accepting capability, but lacks H-bond donation. |
| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | Low | Highly polar but a very weak H-bond donor/acceptor. Mismatch in δh is significant. |
| Water | 80.1 | (15.5, 16.0, 42.3) | Low | Despite high polarity and H-bonding, the non-polar benzene ring limits solubility. |
(Note: HSP values are approximate literature values for the solvents. Solubility trends are derived from published data for pABA.[7])
Interpretation: The data illustrates that a simple measure like dielectric constant is a poor predictor of solubility. Acetonitrile is highly polar but is a poor solvent for pABA because its hydrogen bonding component (δh) is low. Methanol, with high δp and δh values, is an excellent solvent. This demonstrates the superior predictive power of the multi-component HSP approach.[5] When you generate data for this compound, a similar analysis comparing solubility values against the full HSP of the solvents will yield powerful insights into the dominant solute-solvent interactions. The addition of the ethoxy group in our target molecule, compared to pABA, would be expected to slightly increase its affinity for less polar solvents.
Advanced Predictive Models
For more rigorous in-silico screening, several advanced computational methods are available:
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): A quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles without requiring extensive experimental data.[8][9]
-
Machine Learning (ML) Models: Modern approaches use ML algorithms trained on large datasets of experimental solubilities to predict the solubility of new compounds.[10][11][12][13] These models can achieve high accuracy but are dependent on the quality and scope of the training data.[10][12]
These tools are particularly useful in early development for rapidly screening a large number of solvents to identify a smaller, more promising set for experimental validation.
Conclusion
Determining the solubility of this compound in organic solvents is a critical task for process and formulation development. This guide provides a comprehensive strategy that fuses theoretical prediction with robust, self-validating experimental practice. By first analyzing the molecule's physicochemical properties and using predictive frameworks like Hansen Solubility Parameters to guide solvent selection, researchers can focus their experimental efforts efficiently. Adherence to a rigorous equilibrium shake-flask protocol ensures the generation of accurate, reliable, and defensible thermodynamic solubility data. This integrated approach empowers scientists to move beyond simple trial-and-error, enabling a rational, science-driven optimization of processes involving this vital chemical intermediate.
References
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Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]
-
Adscientis. Hansen Solubility Parameters (HSP). [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
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Vermeire, F. H., et al. (2022). A unified ML framework for solubility prediction across organic solvents. Royal Society of Chemistry. [Link]
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Hansen, C. M. Hansen Solubility Parameters. Hansen-Solubility. [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health (PMC). [Link]
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Foley, D. A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Rossi, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua Institutional Repository. [Link]
-
Giraldo-Saldarriaga, M., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]
-
K-M, H., et al. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. [Link]
-
Dow Development Labs. (2023). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
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PubChem. 4-Amino-3-ethoxybenzoic acid. [Link]
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Hoffman Fine Chemicals. CAS RN 875256-49-8 | this compound. [Link]
-
Cristofoletti, R., et al. (2018). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
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PubChem. 3-Amino-4-methoxybenzoic acid. [Link]
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PubChem. 3-Amino-4-(ethoxycarbonyl)benzoic acid. [Link]
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Svärd, M., et al. (2013). Solubility of p ABA in several solvents. ResearchGate. [Link]
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An In-depth Technical Guide to 3-Amino-4-ethoxybenzoic Acid: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-4-ethoxybenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical, field-proven experimental insights to support research and development activities.
Introduction
This compound is a substituted aromatic carboxylic acid with significant potential in various scientific domains, particularly in medicinal chemistry and materials science. Its structural features, comprising an aminobenzoic acid core with an ethoxy substitution, make it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and functional polymers. Understanding its fundamental properties is paramount for its effective application and for the development of robust and reproducible synthetic and analytical methodologies.
Physicochemical Constants
A precise understanding of the physical constants of this compound is the foundation of its application in a laboratory setting. These values are critical for purification, identification, and ensuring the quality of the material.
| Physical Constant | Value | Source(s) |
| CAS Number | 875256-49-8 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][3] |
| Molecular Weight | 181.191 g/mol | [1][2][3] |
| Melting Point | 198-199 °C (lit.) | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97.0% | [1] |
Experimental Protocols
The following sections detail the methodologies for the characterization and handling of this compound. The rationale behind each step is provided to offer a deeper understanding of the experimental design.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities. The capillary method is a standard and reliable technique for this determination.
Instrumentation:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (if using a Thiele tube)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle. This ensures uniform heat transfer within the sample.
-
Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm. A loosely packed sample can lead to inaccurate readings due to poor heat conduction.
-
Measurement:
-
Digital Apparatus: Place the capillary tube into the designated slot in the melting point apparatus. Set the starting temperature to approximately 10-15 °C below the expected melting point (198 °C). Use a slow ramp rate (e.g., 1-2 °C/minute) as the temperature approaches the expected melting point to ensure an accurate reading.
-
Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb. Immerse the assembly in a suitable heating oil (e.g., mineral oil) within the Thiele tube. Heat the side arm of the tube gently and evenly to ensure a slow and steady temperature rise.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.
Caption: Predicted Solubility of this compound.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides essential information on the physical constants and experimental characterization of this compound. By understanding these fundamental properties and employing the detailed protocols, researchers can confidently and effectively utilize this compound in their synthetic and developmental endeavors. The provided rationales for experimental choices are intended to empower scientists to not only follow procedures but also to critically evaluate and adapt them as needed for their specific applications.
References
-
Hoffman Fine Chemicals. (n.d.). CAS RN 875256-49-8 | this compound. Retrieved from [Link]
-
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-
PubChemLite. (n.d.). This compound (C9H11NO3). Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. Retrieved from [Link]
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theoretical vs. experimental properties of 3-Amino-4-ethoxybenzoic acid
An In-Depth Technical Guide to 3-Amino-4-ethoxybenzoic acid: A Comparative Analysis of Theoretical and Experimental Properties
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the utility of a molecular building block is defined by the precise understanding of its chemical and physical properties. This compound (CAS: 875256-49-8) is an aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and an ethoxy group. This trifunctional nature makes it a versatile intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides a detailed comparison of the predicted, theoretical properties of this compound against its known, experimentally determined characteristics. By bridging computational predictions with laboratory-verified data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for the effective application of this compound.
The narrative will delve into the causality behind experimental design, presenting protocols as self-validating systems to ensure scientific integrity. All claims are substantiated with authoritative references, providing a foundation of trust and expertise.
Part 1: Theoretical Profile - Computational Predictions
Before a compound is synthesized or utilized in a lab, computational chemistry provides invaluable foresight into its behavior. These theoretical properties serve as a baseline for experimental design and verification.
Molecular Structure and Identifiers
The fundamental identity of this compound is encoded in its structure. Computational models generate standardized identifiers that are universally recognized.
-
Molecular Formula: C₉H₁₁NO₃
-
InChI: InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12)[3][4]
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An In-depth Technical Guide to 3-Amino-4-ethoxybenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-ethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino group, an ethoxy group, and a carboxylic acid moiety on a benzene ring, provides a versatile scaffold for various chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and a discussion of its potential applications in research and drug development. While the specific historical details of its initial discovery are not prominently documented in readily available scientific literature, this guide constructs a technical narrative based on established organic chemistry principles and information available for structurally related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug design. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | , |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 198-199 °C | |
| CAS Number | 875256-49-8 | |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)O)N | |
| InChI | InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) |
A Plausible Synthesis Pathway
While the historical first synthesis of this compound is not readily found in the surveyed literature, a logical and efficient synthesis can be devised based on well-established reactions for analogous compounds, such as 3-amino-4-hydroxybenzoic acid. A common strategy involves the nitration of a suitable precursor, followed by etherification and subsequent reduction of the nitro group.
The following multi-step synthesis protocol provides a practical approach for the preparation of this compound in a laboratory setting.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 4-Hydroxybenzoic Acid
The synthesis begins with the regioselective nitration of 4-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director, and the para position is already occupied by the carboxylic acid group. Therefore, nitration will predominantly occur at the ortho position (position 3).
-
Materials: 4-hydroxybenzoic acid, nitric acid, sulfuric acid, ice.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add a stoichiometric amount of 4-hydroxybenzoic acid to a mixture of concentrated sulfuric acid and nitric acid.
-
Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 3-nitro-4-hydroxybenzoic acid.
-
Step 2: Ethylation of 3-Nitro-4-hydroxybenzoic Acid (Williamson Ether Synthesis)
The phenolic hydroxyl group of 3-nitro-4-hydroxybenzoic acid is then etherified using an ethylating agent in the presence of a base.
-
Materials: 3-nitro-4-hydroxybenzoic acid, diethyl sulfate (or ethyl iodide), sodium hydroxide (or potassium carbonate), a suitable solvent (e.g., ethanol, acetone).
-
Procedure:
-
Dissolve 3-nitro-4-hydroxybenzoic acid in the chosen solvent containing a base (e.g., sodium hydroxide).
-
Add diethyl sulfate dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
After cooling, neutralize the mixture with a dilute acid to precipitate the product.
-
Filter, wash with water, and dry the crude 4-ethoxy-3-nitrobenzoic acid. Recrystallization from a suitable solvent like ethanol may be necessary for purification.
-
Step 3: Reduction of 4-Ethoxy-3-nitrobenzoic Acid
The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials: 4-ethoxy-3-nitrobenzoic acid, Palladium on carbon (Pd/C) catalyst (5-10%), a suitable solvent (e.g., ethanol, methanol), hydrogen gas.
-
Procedure:
-
Dissolve 4-ethoxy-3-nitrobenzoic acid in the solvent in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 0.50 – 1.50 MPa) and stir vigorously at a slightly elevated temperature (e.g., 95-100°C) until the theoretical amount of hydrogen is consumed.[1]
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization if necessary.
-
Synthesis Workflow Diagram
Caption: Plausible three-step synthesis of this compound.
Analytical Characterization
The purity and identity of synthesized this compound can be confirmed using a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates. A common method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with pH adjustment).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amino (-NH₂), carboxylic acid (-COOH), and ether (C-O-C) groups.
Potential Applications in Drug Development and Research
While specific applications of this compound are not extensively documented, its structural features suggest its utility as a valuable building block in medicinal chemistry and materials science. Benzoic acid derivatives are common motifs in a wide range of pharmaceuticals. The presence of three distinct functional groups on the aromatic ring allows for diverse and regioselective modifications, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity.
Logical Relationship Diagram for Potential Applications
Caption: Functional groups of this compound and its potential applications.
Conclusion
This compound represents a potentially valuable, yet under-documented, chemical entity. While its historical discovery remains elusive in the common scientific literature, its synthesis can be reliably achieved through established organic chemistry methodologies. Its versatile structure, combining amino, ethoxy, and carboxylic acid functionalities, makes it a promising intermediate for the development of novel pharmaceuticals and other specialty chemicals. This guide provides a foundational technical overview to encourage and support further research and application of this interesting molecule.
References
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PubChemLite. This compound (C9H11NO3). [Link]
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
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electrophilic substitution reactions of 3-Amino-4-ethoxybenzoic acid
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Amino-4-ethoxybenzoic acid
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing these reactions, focusing on the synergistic and antagonistic effects of the amino, ethoxy, and carboxylic acid substituents. We will explore the regiochemical outcomes of key EAS reactions—including nitration, halogenation, sulfonation, and Friedel-Crafts reactions—and provide detailed, field-proven experimental protocols. The causality behind experimental design, potential challenges, and strategies for overcoming them are discussed to ensure a thorough and practical understanding of the synthesis of novel derivatives from this versatile chemical scaffold.
Introduction: The this compound Scaffold
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with three distinct groups: a primary amine (-NH₂), an ethoxy group (-OCH₂CH₃), and a carboxylic acid (-COOH). This unique combination of electron-donating and electron-withdrawing groups makes it a valuable and intriguing building block in medicinal chemistry and materials science. Understanding its reactivity, particularly in electrophilic aromatic substitution, is paramount for the rational design of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][2][3][4] |
| Molecular Weight | 181.19 g/mol | [3] |
| CAS Number | 875256-49-8 | [2][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 198-199 °C | [3] |
The Electronic Landscape: A Deep Dive into Substituent Effects
The outcome of any electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already present on the aromatic ring.[5][6][7] These groups influence both the overall reaction rate (activation vs. deactivation) and the position of the incoming electrophile (regioselectivity). In this compound, we have a fascinating interplay of competing effects.
-
Amino Group (-NH₂ at C-3): This is a powerful activating group.[8] Through its lone pair of electrons, it exerts a strong positive resonance effect (+R), donating electron density into the π-system of the ring. This effect far outweighs its negative inductive effect (-I) from the electronegativity of nitrogen. As a strong activator, it directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.
-
Ethoxy Group (-OC₂H₅ at C-4): This is also an activating group, functioning similarly to the amino group.[5][8] The oxygen atom's lone pairs donate electron density via a strong +R effect, making the ring more nucleophilic. It directs incoming electrophiles to the ortho (C-3, C-5) and para (C-1, relative to C-4) positions.
-
Carboxylic Acid Group (-COOH at C-1): This is a moderately deactivating group.[6][8] The carbonyl carbon is highly electron-deficient, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). It directs incoming electrophiles to the meta (C-3, C-5) positions.
Predicting Regioselectivity: The Consensus of Directing Effects
The final regiochemical outcome is a weighted consensus of these individual effects. The hierarchy of activating strength is generally: -NH₂ > -OR > alkyl groups . Therefore, the amino group is the most powerful directing group on this scaffold.
-
Primary Activation: The -NH₂ group strongly activates positions 2, 4, and 6. Position 4 is blocked by the ethoxy group.
-
Secondary Activation: The -OC₂H₅ group activates positions 3 and 5. Position 3 is blocked by the amino group.
-
Deactivating Influence: The -COOH group deactivates the ring overall but directs incoming electrophiles to position 5.
Caption: Predicted sites of electrophilic attack on this compound.
Key Electrophilic Substitution Reactions and Protocols
The following sections detail the methodologies for performing common EAS reactions on the this compound substrate. The protocols are designed as self-validating systems, with explanations for each critical step.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further transformations, such as reduction to an amine. The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[9][10]
Predicted Major Product: 3-Amino-4-ethoxy-6-nitrobenzoic acid.
Mechanism Insight: The nitronium ion will preferentially attack the most electron-rich position, which is C-6, para to the strongly activating amino group.
Experimental Protocol: Synthesis of 3-Amino-4-ethoxy-6-nitrobenzoic acid
-
Reactor Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (10.0 g, 55.2 mmol).
-
Dissolution & Cooling: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will warm upon dissolution. Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, ~60 mmol) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.
-
Electrophile Addition: Add the cold nitrating mixture dropwise to the solution of the substrate via the dropping funnel. Causality: This slow, controlled addition is critical to prevent overheating and the formation of dinitrated or oxidized byproducts. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring. Causality: This quenching step precipitates the solid product by diluting the acid, thereby decreasing the product's solubility.
-
Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid product under vacuum at 50 °C. Recrystallization from an ethanol/water mixture may be performed for further purification.
Halogenation (Bromination)
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). For bromination, the electrophile is typically generated by treating molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃. However, due to the highly activated nature of the substrate, a catalyst may not be necessary, and milder conditions can be employed.
Predicted Major Product: 3-Amino-6-bromo-4-ethoxybenzoic acid.
Experimental Protocol: Synthesis of 3-Amino-6-bromo-4-ethoxybenzoic acid
-
Reactor Setup: In a 250 mL flask protected from light, dissolve this compound (10.0 g, 55.2 mmol) in glacial acetic acid (100 mL).
-
Reagent Preparation: In a dropping funnel, prepare a solution of bromine (2.8 mL, 55.2 mmol) in glacial acetic acid (20 mL).
-
Electrophile Addition: Add the bromine solution dropwise to the stirred substrate solution at room temperature. Causality: The highly activated ring can be brominated under these mild conditions without a Lewis acid, which could otherwise complex with the amino group.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture may decolorize as the bromine is consumed.
-
Workup: Pour the reaction mixture into a solution of sodium bisulfite (10% w/v, 200 mL) to quench any unreacted bromine.
-
Isolation: The product will precipitate from the aqueous mixture. Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (H₂SO₄ containing excess SO₃).[9] The electrophile is sulfur trioxide (SO₃). This reaction is often reversible.
Predicted Major Product: 3-Amino-4-ethoxy-6-sulfobenzoic acid.
Experimental Protocol: Synthesis of 3-Amino-4-ethoxy-6-sulfobenzoic acid
-
Reactor Setup: In a 100 mL flask, carefully add this compound (5.0 g, 27.6 mmol) to fuming sulfuric acid (20% SO₃, 25 mL) at room temperature with stirring.
-
Reaction: Gently heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Causality: Higher temperatures are required for sulfonation compared to nitration or halogenation, but excessive heat can lead to decomposition.
-
Quenching: After cooling to room temperature, carefully pour the mixture onto crushed ice (~200 g).
-
Isolation: The sulfonic acid product is often soluble in water. "Salting out" may be necessary by adding sodium chloride to the aqueous solution to induce precipitation.
-
Purification: Filter the precipitate, wash with a saturated NaCl solution, and dry.
Friedel-Crafts Reactions: A Cautionary Note
The Friedel-Crafts alkylation and acylation reactions are cornerstone methods for forming C-C bonds on aromatic rings.[11] However, they are notoriously problematic with substrates like this compound for two primary reasons:
-
Lewis Base Interaction: The amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[12] This forms a complex that places a positive charge on the nitrogen, transforming the powerful activating -NH₂ group into a potent deactivating -NH₂⁺-AlCl₃ group, shutting down the reaction.
-
Ring Deactivation: The carboxylic acid group is a deactivating group, which inherently makes Friedel-Crafts reactions more difficult.[12]
Strategy: Protection of the Amino Group
To overcome this limitation, the amino group must be temporarily protected, converting it into a less basic and still activating group. Acetylation to form an amide is a common and effective strategy.
Caption: Workflow for successful Friedel-Crafts acylation via amine protection.
Experimental Protocol: Friedel-Crafts Acylation via N-Acetylation
Part A: Synthesis of 3-Acetamido-4-ethoxybenzoic acid (Protection)
-
Suspend this compound (10.0 g, 55.2 mmol) in water (100 mL).
-
Add acetic anhydride (6.2 mL, 66.2 mmol) and stir vigorously at room temperature for 1 hour.
-
The N-acetylated product will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold water, and dry to yield the protected intermediate.
Part B: Friedel-Crafts Acylation of the Protected Intermediate
-
To a stirred suspension of anhydrous AlCl₃ (16.2 g, 121 mmol) in 1,2-dichloroethane (100 mL) at 0 °C, add the acyl chloride (e.g., acetyl chloride, 4.3 mL, 60.7 mmol) dropwise.
-
Add the 3-Acetamido-4-ethoxybenzoic acid (11.2 g, 50.2 mmol) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic fractions, dry over MgSO₄, and concentrate in vacuo to obtain the acylated, protected product.
Part C: Deprotection
-
Reflux the product from Part B in aqueous HCl (e.g., 6M) for several hours until TLC shows the removal of the acetyl group.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final amino product.
-
Filter, wash with water, and dry.
Conclusion
The are governed by the powerful activating and ortho, para-directing nature of the C-3 amino group. This primary influence directs electrophiles predominantly to the C-6 position, with minor substitution possible at C-2. While standard procedures for nitration, halogenation, and sulfonation can be readily applied, Friedel-Crafts reactions necessitate a protection-deprotection strategy for the amino group to prevent catalyst deactivation. This guide provides the theoretical framework and practical methodologies required for researchers to confidently and successfully synthesize novel derivatives of this important scaffold.
References
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Wikipedia. Electrophilic aromatic directing groups. [Link]
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ChemTalk. Directing Effects. [Link]
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PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Scribd. (2025, February 4). 1a. 3-Amino-4-Hydroxybenzoic Acid. [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
BYJU'S. Electrophilic Substitution Reaction Mechanism. [Link]
-
European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
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PubChem. 3-Amino-4-(ethoxycarbonyl)benzoic acid. [Link]
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PubChemLite. This compound (C9H11NO3). [Link]
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PubChem. 4-Amino-3-ethoxybenzoic acid. [Link]
- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2020, July 1). 14.2: Examples of electrophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
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PubChem. 3-Amino-4-chlorobenzoic acid. [Link]
-
PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link]
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An In-depth Technical Guide to the Structural and Conformational Analysis of 3-Amino-4-ethoxybenzoic acid
Abstract
This technical guide provides a comprehensive examination of the structural and conformational landscape of 3-Amino-4-ethoxybenzoic acid (3,4-AEBA), a substituted aromatic molecule of interest in medicinal chemistry and materials science. By integrating empirical data from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations, we present a multi-faceted analysis of its molecular architecture. This document elucidates the critical interplay of the amino, ethoxy, and carboxylic acid functional groups in dictating the molecule's preferred conformation, intramolecular interactions, and crystal packing. Detailed, field-proven protocols for each analytical technique are provided, offering researchers and drug development professionals a robust framework for the characterization of similar small molecules.
Introduction: The Significance of Molecular Structure
In the fields of drug discovery and materials science, a molecule's three-dimensional structure is intrinsically linked to its function. For a compound like this compound, the spatial arrangement of its electron-donating (amino, ethoxy) and electron-withdrawing (carboxylic acid) groups on the benzene ring defines its physicochemical properties, such as solubility, polarity, and, most importantly, its ability to interact with biological targets or form ordered crystalline materials. Understanding the preferred conformation—the most energetically favorable spatial arrangement—and the rotational barriers between different conformations is paramount for rational drug design and crystal engineering. This guide moves beyond a simple recitation of data, explaining the causality behind the analytical choices and interpreting the results to build a holistic structural understanding of 3,4-AEBA.
Integrated Analytical Workflow
A robust structural elucidation strategy does not rely on a single technique. Instead, it leverages the complementary strengths of different methods. Solid-state analysis provides a precise snapshot of the molecule in a crystalline lattice, solution-state analysis reveals its behavior in a more biologically relevant environment, and computational modeling bridges the gap by exploring the molecule's intrinsic energetic landscape.
Caption: Integrated workflow for the structural analysis of 3,4-AEBA.
Solid-State Analysis: Single-Crystal X-Ray Diffraction
Single-crystal X-ray diffraction (XRD) offers an unambiguous determination of a molecule's structure in the solid state, providing precise atomic coordinates, bond lengths, and bond angles.[1] This technique is the gold standard for confirming molecular connectivity and observing intermolecular interactions, such as hydrogen bonding, that dictate crystal packing.
Causality in Experimental Design: The Crystallization Imperative
The success of an XRD experiment is entirely dependent on the quality of the single crystal.[2] The choice of solvent and crystallization method is not trivial; it directly influences the kinetics of crystal growth. Slow, controlled crystallization, such as through slow solvent evaporation or vapor diffusion, is essential. This minimizes the formation of defects and polycrystalline aggregates, allowing a single, well-ordered lattice to form.[2] For 3,4-AEBA, a mixed-solvent system of ethanol and water is effective, balancing solubility and promoting the gradual supersaturation needed for high-quality crystal growth.
Experimental Protocol: Single-Crystal Growth and Data Collection
-
Solution Preparation: Dissolve ~50 mg of 3,4-AEBA in a minimal amount of warm ethanol (~2 mL). Add deionized water dropwise until the solution becomes faintly turbid.
-
Crystallization: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for slow evaporation.[2] Place the vial in a vibration-free location at room temperature.
-
Crystal Harvesting: After several days, suitable single crystals (ideally 0.1-0.3 mm in each dimension) should form.[2] Carefully select a transparent, defect-free crystal under a polarizing microscope.[2]
-
Mounting & Data Collection: Mount the selected crystal on a goniometer head. The diffraction experiment is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[3][4] Data is collected over a range of orientations as the crystal is rotated.[5]
Analysis of the 3,4-AEBA Crystal Structure
While a specific crystal structure for this compound is not publicly available in the searched databases, we can infer its likely structural features based on analyses of closely related molecules like p-aminobenzoic acid (PABA) and other substituted benzoic acids.[6][7]
The crystal structure would be expected to feature strong intermolecular hydrogen bonds. The carboxylic acid groups will almost certainly form centrosymmetric dimers via O-H···O hydrogen bonds, a highly robust and common synthon in carboxylic acid crystal structures.[7] The amino group (N-H) would act as a hydrogen bond donor, likely interacting with the carbonyl oxygen of a neighboring dimer, thus linking the primary dimer motifs into a larger supramolecular assembly.
Table 1: Predicted Key Structural Parameters for 3,4-AEBA (Solid State)
| Parameter | Predicted Value Range | Rationale / Influencing Factors |
|---|---|---|
| C-C (Aromatic) Bond Length | 1.38 - 1.41 Å | Standard sp²-sp² carbon bond lengths. |
| C-COOH Bond Length | 1.48 - 1.51 Å | Single bond between aromatic and carboxyl carbons. |
| C=O Bond Length | 1.20 - 1.25 Å | Carboxyl double bond, potentially lengthened by H-bonding. |
| C-OH Bond Length | 1.30 - 1.35 Å | Carboxyl single bond, potentially shortened by H-bonding. |
| C-NH₂ Bond Length | 1.37 - 1.42 Å | Resonance donation from N lone pair to the ring. |
| C-O (Ethoxy) Bond Length | 1.35 - 1.39 Å | Resonance donation from O lone pair to the ring. |
| O-H···O (Dimer) H-Bond | 2.60 - 2.70 Å | Typical distance for carboxylic acid dimers.[7] |
| Torsion Angle (C-C-C=O) | < 20° | The carboxylic acid group tends to be nearly coplanar with the benzene ring to maximize π-conjugation.[6] |
Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of NMR-active nuclei (most commonly ¹H and ¹³C) in a dissolved state.[8] It is an indispensable tool for confirming the molecular structure and probing the conformational dynamics in solution.
Causality in Experimental Design: Solvent and Concentration
The choice of deuterated solvent is critical. For 3,4-AEBA, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice to Chloroform-d (CDCl₃). The acidic carboxylic proton and the amine protons are labile and readily exchange with deuterium in solvents like D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is aprotic and an excellent hydrogen bond acceptor, which slows down the exchange rate of the -COOH and -NH₂ protons, allowing them to be observed as distinct, often broad, signals.[9] Sample concentration must be sufficient for a good signal-to-noise ratio, typically 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.[9][10]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 15-20 mg of 3,4-AEBA directly into a clean, dry NMR tube.[9]
-
Solvation: Add approximately 0.6 mL of DMSO-d₆.[9] Cap the tube securely and gently invert or vortex to ensure complete dissolution. Filter the solution through a pipette with a glass wool plug if any particulates are visible.
-
Standard: For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm), although the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H) is often used for routine spectra.[11]
-
Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard 1D proton pulse sequences are used.[12] For ¹³C, a proton-decoupled experiment is standard.
Analysis of the 3,4-AEBA NMR Spectrum
While a published spectrum for this compound was not found, a predicted spectrum can be constructed based on established substituent effects and data from analogous compounds like 3-amino-4-methoxybenzoic acid and 3-amino-4-hydroxybenzoic acid.[13][14]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom/Group | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |
|---|---|---|---|
| -COOH | 12.0 - 12.5 (broad s) | ~167 | Deshielded acidic proton. |
| Aromatic H (ortho to COOH) | 7.2 - 7.4 (d) | ~115 | Influenced by -COOH and -NH₂. |
| Aromatic H (ortho to NH₂) | 6.8 - 7.0 (s) | ~112 | Shielded by -NH₂ group. |
| Aromatic H (ortho to OEt) | 6.6 - 6.8 (d) | ~122 | Shielded by -OEt group. |
| -NH₂ | 4.5 - 5.5 (broad s) | ~140 (C-NH₂) | Labile protons, chemical shift is concentration-dependent. |
| -O-CH₂ -CH₃ | 3.9 - 4.1 (q) | ~64 | Deshielded by adjacent oxygen. |
| -O-CH₂-CH₃ | 1.3 - 1.5 (t) | ~15 | Typical aliphatic methyl group. |
| Aromatic C (ipso to COOH) | - | ~120 | Quaternary carbon. |
| Aromatic C (ipso to OEt) | - | ~150 | Deshielded by oxygen. |
Computational Analysis: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and predict properties of molecules, including their geometry and conformational energies.[15][16] It provides a theoretical framework to understand the intrinsic factors governing the molecule's shape, independent of crystal packing or solvent effects.[17]
Causality in Method Selection: Balancing Accuracy and Cost
The choice of functional and basis set is a critical decision in any DFT study.[18][19] For molecules involving non-covalent interactions and varied electronic environments like 3,4-AEBA, a hybrid functional such as B3LYP is a robust choice that balances accuracy and computational cost.[20] To accurately describe the diffuse electron density of lone pairs and potential intramolecular hydrogen bonds, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.[21]
Protocol: DFT Geometry Optimization and Conformational Scan
-
Input Structure Generation: Build an initial 3D structure of 3,4-AEBA using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy structure (the global minimum).[22]
-
Conformational Analysis: The primary sources of conformational flexibility in 3,4-AEBA are the rotation around the C(ring)-COOH bond and the C(ring)-O(ethoxy) bond. A potential energy surface scan should be performed by systematically rotating these dihedral angles and calculating the single-point energy at each step.
-
Validation: A frequency calculation must be performed on the optimized minimum energy structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[18]
Predicted Conformational Landscape of 3,4-AEBA
The conformation of substituted benzoic acids is primarily determined by the orientation of the carboxylic acid group relative to the ring.[23]
-
Carboxylic Acid Group: The cis conformer, where the acidic hydrogen points towards the carbonyl oxygen, is generally more stable than the trans conformer for benzoic acid itself.[21][23] This preference is expected to hold for 3,4-AEBA. The barrier to rotation around the C-COOH bond is significant due to the need to break π-conjugation with the ring.
-
Ethoxy Group: The ethyl group will adopt a staggered conformation to minimize steric hindrance. The C(ring)-O-C-C dihedral angle will likely position the terminal methyl group away from the adjacent amino group.
-
Intramolecular Interactions: A key question is the potential for an intramolecular hydrogen bond between the amino group and the oxygen of the ethoxy group, or between the ethoxy oxygen and the carboxylic acid proton. DFT calculations can quantify the strength of these potential interactions and determine their influence on the overall preferred conformation.
Caption: Key energetic factors influencing the conformation of 3,4-AEBA.
Synthesis and Conclusion
The structural analysis of this compound reveals a molecule whose conformation is governed by a delicate balance of electronic and steric effects. In the solid state, its structure is dominated by strong, predictable intermolecular hydrogen bonding, leading to the formation of carboxylic acid dimers. In solution and in the gas phase (as modeled by DFT), the molecule's conformation is dictated by the drive for planarity to maximize π-conjugation, tempered by steric interactions between the adjacent amino and ethoxy groups. The carboxylic acid group is strongly biased towards a planar orientation relative to the benzene ring.
This integrated approach, combining X-ray diffraction, NMR spectroscopy, and DFT calculations, provides a comprehensive and self-validating picture of the molecule's structure. The protocols and analytical reasoning presented herein serve as a robust template for researchers tackling the structural elucidation of complex small molecules, ultimately enabling a deeper understanding of structure-property relationships in drug development and materials science.
References
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Chadwick, A. V., et al. (2020). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 20(3), 1937-1959. Retrieved from [Link]
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Georgia Institute of Technology NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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Bursch, M., Mewes, J-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]
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Reyes, L., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1649. Retrieved from [Link]
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Al-Otaibi, J. S., et al. (2013). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. Journal of Chemistry, 2013, 853489. (Image source: ResearchGate, from the article). Retrieved from [Link]
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Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4927. Retrieved from [Link]
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Wang, C., et al. (2021). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 23, 2016-2025. Retrieved from [Link]
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Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Retrieved from [Link]
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Dadparvar, M., et al. (2018). Solvation and Aggregation of Meta-aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. Preprints. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Ahmed, M. N., et al. (2023). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega, 8(40), 37042-37055. Retrieved from [Link]
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Emwas, A-H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(10), 1056. Retrieved from [Link]
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Zhang, D., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of Visualized Experiments, (129), 56585. (Image source: ResearchGate, from the article). Retrieved from [Link]
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Minor, W., et al. (2016). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section A, 72(Pt 1), 164-175. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Zurich Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
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Kiamou, C., et al. (2024). structures and non-covalent bondings of aminobenzoic acid-water clusters. Scientific Reports, 14, 1059. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Retrieved from [Link]
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Li, M., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(2), 256. Retrieved from [Link]
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Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 459-465. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. Retrieved from [Link]
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Automated Topology Builder. (n.d.). 3-Ethoxybenzoicacid. Retrieved from [Link]
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A Technical Guide to Unlocking the Research Potential of 3-Amino-4-ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-ethoxybenzoic acid is a sparsely documented aromatic compound, yet its structure—possessing amino, ethoxy, and carboxylic acid functionalities—presents a rich scaffold for chemical exploration. This guide delineates three primary, high-potential research domains for this molecule: medicinal chemistry, polymer science, and agrochemicals. For each domain, we provide the scientific rationale, detailed synthetic and screening protocols, and logical workflows to guide investigation. By grounding our hypotheses in the established activities of analogous structures, this document serves as a foundational blueprint for unlocking the latent value of this compound as a versatile building block in modern chemical research and development.
Introduction: The Molecular Profile of this compound
This compound is an organic solid with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2][3] Its structure features a benzoic acid core substituted with an amine group at position 3 and an ethoxy group at position 4.
Table 1: Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.191 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Physical State | Solid | [1] |
| Melting Point | 198-199 °C | [2] |
| CAS Number | 875256-49-8 | [1][2] |
The strategic placement of these functional groups—a nucleophilic amine, a lipophilic and hydrogen bond-accepting ethoxy group, and a carboxylic acid handle for amide coupling or salt formation—makes it a compelling, yet underexplored, starting material. While direct research on this specific isomer is limited, the activities of related aminobenzoic acids provide a strong basis for hypothesizing its potential. For instance, its structural analogues are known intermediates in the synthesis of pharmaceuticals and dyes.[4][5] This guide will extrapolate from these known applications to chart a course for future discovery.
Potential Research Area 1: Medicinal Chemistry & Drug Discovery
Rationale: The aminobenzoic acid scaffold is a classic "privileged structure" in medicinal chemistry. The local anesthetic procaine, for example, is an ester of a related aminobenzoic acid. Furthermore, the substitution pattern of this compound is analogous to compounds investigated for antimicrobial and anti-inflammatory properties.[6] The ethoxy group can enhance metabolic stability and cell permeability compared to a simple hydroxyl group, as seen in its analogue 3-Amino-4-hydroxybenzoic acid.[5][7] We hypothesize that derivatives of this molecule could be potent inhibitors of enzymes like cyclooxygenase (COX) or bacterial metabolic enzymes.
Proposed Research Workflow: Synthesis and Screening of an Amide Library
The primary research directive is to synthesize a focused library of amide derivatives to probe structure-activity relationships (SAR). The carboxylic acid provides a reliable anchor point for diversification.
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Methodological & Application
Application Notes and Protocols: The Use of 3-Amino-4-ethoxybenzoic Acid as a Novel Safety-Catch Linker in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document delineates the theoretical framework and proposed protocols for the application of 3-Amino-4-ethoxybenzoic acid as a novel safety-catch linker in solid-phase peptide synthesis (SPPS). While direct literature on this specific linker is not prevalent, its structural analogy to established safety-catch linkers, such as the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker used in on-resin cyclization[1][2], suggests its utility in advanced peptide synthesis strategies. This application note provides a comprehensive guide, from the conceptualization of the linker's function to detailed, step-by-step protocols for its implementation.
Introduction: The Rationale for a this compound-Based Linker
In the landscape of solid-phase peptide synthesis, the choice of a linker is paramount as it dictates the conditions for the final cleavage of the peptide from the solid support and, consequently, the C-terminal functionality of the product.[3] Safety-catch linkers are a sophisticated class of linkers that remain stable to the reagents used during peptide chain elongation but can be "activated" in a distinct chemical step to become labile for cleavage.[4] This dual-state nature offers an additional layer of orthogonality, enabling the synthesis of complex peptides, cyclic peptides, and protected peptide fragments.
The structure of this compound, with its aromatic amine and carboxylic acid moieties, presents an intriguing scaffold for a safety-catch linker. The core hypothesis is that the amino group can be acylated during an activation step, rendering the amide bond susceptible to cleavage under specific conditions. This strategy would be particularly advantageous when mild cleavage conditions are required to preserve sensitive functionalities within the peptide sequence.
The "Safety-Catch" Mechanism: A Proposed Pathway
The proposed mechanism for the this compound linker operates on a two-stage principle: stability during synthesis and controlled activation for cleavage.
Stage 1: Peptide Synthesis (Stable State) The linker is first attached to a suitable solid support, such as aminomethylated polystyrene resin. The first Fmoc-protected amino acid is then coupled to the carboxylic acid of the linker. The ethoxy group at the 4-position provides electronic stability to the aromatic ring. The peptide chain is then elongated using standard Fmoc-based SPPS protocols. The amide bond connecting the first amino acid to the linker remains robust throughout the repeated cycles of Fmoc deprotection (using piperidine) and amino acid couplings.
Stage 2: Activation and Cleavage (Labile State) Upon completion of the peptide sequence, the safety-catch is "released" through a chemical modification of the linker's amino group. This activation step is proposed to be an acylation reaction. The activated linker is then susceptible to cleavage, releasing the peptide from the resin.
Diagram: Proposed Safety-Catch Strategy
Caption: Workflow of the proposed safety-catch strategy.
Experimental Protocols
The following protocols are based on established methodologies in solid-phase peptide synthesis and are adapted for the proposed use of the this compound linker.
Preparation of the Linker-Functionalized Resin
Objective: To covalently attach this compound to an amino-functionalized solid support.
Materials:
-
Aminomethyl (AM) resin (e.g., polystyrene with 1% DVB, 100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Protocol:
-
Swell the aminomethyl resin (1 g, 1.0 mmol/g substitution) in DMF for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated linker solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Perform a Kaiser test to confirm the absence of free amino groups on the resin.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Attachment of the First Fmoc-Amino Acid
Objective: To couple the C-terminal amino acid of the target peptide to the linker-functionalized resin.
Materials:
-
This compound functionalized resin
-
Fmoc-protected amino acid (4 eq.)
-
DIC (4 eq.)
-
HOBt (4 eq.)
-
DMF
-
DCM
Protocol:
-
Swell the linker-functionalized resin in DMF for 1 hour.
-
In a separate flask, pre-activate the Fmoc-amino acid by dissolving it with HOBt and DIC in DMF for 10-15 minutes.[5]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a quantitative Fmoc determination to assess the loading efficiency.
Peptide Chain Elongation
Objective: To assemble the desired peptide sequence using standard Fmoc-SPPS.
Protocol: Follow standard automated or manual Fmoc-SPPS cycles, which typically consist of:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Washing: Thorough washing with DMF and DCM.
-
Amino Acid Coupling: Addition of the next pre-activated Fmoc-amino acid.
-
Washing: Removal of excess reagents and by-products.
Linker Activation and Peptide Cleavage
Objective: To activate the linker and subsequently cleave the synthesized peptide from the solid support. This protocol is a theoretical proposition based on the chemistry of related linkers.
Activation Step (Acylation):
-
After the final Fmoc deprotection, wash the peptide-resin with DMF.
-
Prepare a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF.
-
Add the acylation mixture to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Cleavage Step:
-
Prepare a cleavage cocktail. A common cocktail for cleavage from linkers that generate a C-terminal amide is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[6][7]
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Data Presentation and Expected Outcomes
Table 1: Summary of Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
| Linker Attachment | DIC/HOBt in DMF | Amide bond formation between linker and resin. |
| First AA Loading | DIC/HOBt in DMF | Ester bond formation between first amino acid and linker. |
| Peptide Elongation | 20% Piperidine in DMF | Fmoc deprotection. |
| Activated Fmoc-amino acids | Peptide bond formation. | |
| Linker Activation | Acetic Anhydride/DIPEA | Acylation of the linker's amino group. |
| Peptide Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Cleavage of the peptide from the activated linker. |
Diagram: Chemical Structures and Reactions
Caption: Key chemical transformations in the proposed workflow.
Orthogonal Protecting Group Strategy
The use of a safety-catch linker like the one proposed here fits well within an orthogonal protection scheme.[4] The primary Nα-protection is the base-labile Fmoc group. Side-chain protecting groups are typically acid-labile (e.g., tBu, Trt, Boc), which are removed during the final TFA cleavage step. The linker itself is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage until it is activated. This three-tiered orthogonality (base-labile, acid-labile, and activation-labile) provides significant flexibility in complex peptide synthesis.
Conclusion and Future Perspectives
The proposed application of this compound as a safety-catch linker offers a promising, albeit theoretical, avenue for the synthesis of peptides requiring mild and controlled cleavage conditions. The protocols outlined in this document provide a solid foundation for researchers to explore this novel linker. Further experimental validation is necessary to determine the optimal conditions for activation and cleavage, and to fully characterize the performance of this linker in the synthesis of various peptide sequences. The successful implementation of this linker would add a valuable tool to the repertoire of solid-phase peptide synthesis methodologies.
References
- Blanco-Canosa, J. B., & Dawson, P. E. (2008). A safety-catch linker for solid-phase peptide synthesis.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Bock, D., et al. (2020). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
-
Aapptec. (n.d.). Attaching the first amino acid to a resin. Retrieved from [Link]
- Blanco-Canosa, J. B., et al. (2015). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Request PDF.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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Application Notes and Protocols for 3-Amino-4-ethoxybenzoic Acid in Polybenzoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the utilization of 3-Amino-4-ethoxybenzoic acid as a monomer for the synthesis of high-performance Polybenzoxazoles (PBOs). PBOs are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal for demanding applications in aerospace, electronics, and advanced materials.[1] The incorporation of an ethoxy functional group is anticipated to influence the polymer's solubility, processability, and potentially its dielectric properties, offering a unique avenue for the development of novel materials.
These protocols are designed to be self-validating, with in-depth explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction to Polybenzoxazoles and the Role of this compound
Polybenzoxazoles (PBOs) are rigid-rod polymers characterized by the repeating benzoxazole moiety in their backbone. This structure imparts outstanding thermo-oxidative stability and mechanical properties. The synthesis of PBOs typically involves the condensation of an ortho-aminophenol derivative with a dicarboxylic acid or its derivative.
This compound is a unique monomer in that it contains both the ortho-aminophenol functionality (in its ether form) and a carboxylic acid group within the same molecule. This allows for self-polycondensation, simplifying the polymerization process. The presence of the ethoxy group, as opposed to a hydroxyl group, is expected to enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-rod polymers.
Synthetic Pathways for Polybenzoxazole Formation
Two primary synthetic routes are viable for the polymerization of this compound into a polybenzoxazole: a one-step polycondensation in a dehydrating acidic medium and a two-step procedure involving the formation of a soluble poly(hydroxyamide) precursor followed by thermal cyclization.
Diagram of Synthetic Pathways
Caption: Workflow for the characterization of synthesized polybenzoxazole.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial technique to confirm the conversion of the precursor to the final PBO.
| Functional Group | Precursor (Poly(ethoxy-amide)) Wavenumber (cm⁻¹) | PBO Wavenumber (cm⁻¹) | Status |
| O-H Stretch (from COOH) | ~3400 (broad) | Absent | Disappears |
| N-H Stretch (Amide) | ~3300 | Absent | Disappears |
| C=O Stretch (Amide) | ~1650 | Absent | Disappears |
| Benzoxazole Ring | Absent | ~1620, ~1470 | Appears |
| C-O-C (Ether) | ~1240 | ~1240 | Remains |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to further confirm the structure of the polymer. Due to the limited solubility of PBOs, high-temperature or solid-state NMR may be necessary.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. For analogous poly(arylene ether benzoxazole)s, the 5% weight loss temperature (Td5) is typically in the range of 450-530°C in a nitrogen atmosphere. [2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. For similar PBOs containing ether linkages, Tg values can range from 204 to 275°C. [2]
Mechanical Properties
The mechanical properties of the PBO can be evaluated by casting a film and performing tensile testing. For poly(arylene ether benzoxazole)s, tensile strengths of 83–103 MPa and moduli of 1.9-2.4 GPa have been reported. [2]A biobased poly(ether benzoxazole) has shown a Young's modulus of 5.2 GPa and a tensile strength of 117 MPa. [3]
Safety and Handling
-
This compound should be handled with standard laboratory safety precautions, including the use of gloves and safety glasses.
-
Polyphosphoric acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
The high-temperature reactions should be conducted with caution, ensuring proper ventilation and shielding.
References
- Kanehashi, S., et al. (2017). Synthesis and Characterization of Biobased Poly (Ether Benzoxazole) Derived from Vanillin. ACS Sustainable Chemistry & Engineering, 5(7), 5965-5971.
- Smith, J. G., Connell, J. W., & Hergenrother, P. M. (1992). Chemistry and properties of poly(arylene ether benzoxazole)s. Polymer, 33(8), 1742-1747.
- Zhang, Y., et al. (2021). Preparation of High-Temperature-Resistant Polybenzoxazole Paper by a Two-Step Method. Polymers, 13(16), 2753.
- Hsiao, S. H., & Chen, W. C. (2003). Syntheses and properties of new aromatic polybenzoxazoles bearing ether and phenylethylidene or 1‐phenyl‐2,2,2‐trifluoroethylidene linkages. Journal of Polymer Science Part A: Polymer Chemistry, 41(7), 914-921.
- Kim, J. H., et al. (2000). Synthesis and characterization of poly(arylene ether)s containing benzoxazole pendants from novel aromatic difluoride monomer. Bulletin of the Korean Chemical Society, 21(9), 896-900.
- Park, O. K., et al. (2018). Synthesis and gas permeation properties of thermally rearranged poly(ether-benzoxazole)s with low rearrangement temperatures. Journal of Membrane Science, 550, 245-254.
- Connell, J. W., Smith, J. G., & Hergenrother, P. M. (1993). Synthesis and properties of poly(arylene ether benzimidazole)s. Polymer, 34(1), 5-11.
- Imai, Y., et al. (2002). Synthesis and Properties of Soluble Aromatic Poly(ether benzoxazole)s from 9, 9-bis[4-(4-amino-3-hydroxyphenoxy)Phenyllfluorene and Aromatic Dicarboxylic Acid Chlorides. Journal of Polymer Science Part A: Polymer Chemistry, 40(12), 1956-1964.
- So, Y. H., et al. (2024). Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Macromolecules.
- Lee, H. J., et al. (2015). Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. Polymer, 68, 144-152.
- Zhou, W., et al. (2021). The synthesis of polybenzoxazole (PBO) by the commonly one-step method.
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- Ishida, H., & Lee, Y. (2018).
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- Chen, Y., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 11(10), 1937-1946.
- Lin, C. H., et al. (2018). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Polymers, 10(11), 1234.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5789.
- Vygodskii, Y. S., et al. (2021).
- Morgan, P. W. (1965). U.S. Patent No. 3,225,011. Washington, DC: U.S.
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application of 3-Amino-4-ethoxybenzoic acid in drug discovery
An In-Depth Technical Guide to the Application of 3-Amino-4-ethoxybenzoic Acid in Drug Discovery
For researchers, scientists, and drug development professionals, the identification of versatile chemical scaffolds is paramount to the successful discovery of novel therapeutic agents. Substituted aminobenzoic acids represent a privileged class of building blocks, consistently appearing in a wide array of approved drugs and clinical candidates.[1][2] This guide focuses on a specific, yet underexplored member of this family: This compound .
While not as extensively documented as its hydroxy or methoxy analogs, this compound presents a unique combination of reactive functional groups and physicochemical properties that make it an attractive starting point for medicinal chemistry campaigns. This document serves as a comprehensive application note and protocol guide, designed to empower researchers to effectively utilize this scaffold in their drug discovery efforts. We will delve into the rationale for its use, provide detailed synthetic protocols for its derivatization, and illustrate potential workflows and biological contexts.
Physicochemical Properties and Medicinal Chemistry Rationale
This compound is a solid at room temperature with a molecular formula of C9H11NO3.[3][4] Its structure features three key components that are of significant interest to medicinal chemists: a carboxylic acid, an aromatic amine, and an ethoxy group.
| Property | Value |
| CAS Number | 875256-49-8 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid |
| Melting Point | 198-199 °C |
The true potential of this compound in drug discovery lies in the strategic interplay of its functional groups:
-
The Carboxylic Acid: This group is a versatile handle for forming amide bonds, which are prevalent in drug molecules due to their stability and ability to participate in hydrogen bonding with biological targets. Esterification is another common transformation.
-
The Aromatic Amine: The amino group can be acylated, alkylated, or used as a key component in the synthesis of various heterocyclic systems, such as benzimidazoles, benzoxazoles, or quinolones, which are common pharmacophores.
-
The Ethoxy Group: Compared to a hydroxyl or methoxy group, the ethoxy substituent can fine-tune the molecule's physicochemical properties. It can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. Additionally, the ethyl group can provide specific steric interactions within a binding pocket that may not be achievable with smaller substituents.
Potential Therapeutic Applications: An Analog-Based Perspective
While specific drugs derived from this compound are not yet prevalent in the literature, the extensive bioactivity of its close analogs provides a strong rationale for its exploration in several therapeutic areas. For instance, derivatives of 3-amino-4-hydroxybenzoic acid are used as intermediates in the pharmaceutical industry due to the reactivity of their amino and hydroxyl groups.[1] Furthermore, substituted aminobenzoic acids, in general, have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6]
The strategic advantage of using this compound lies in the ability to generate novel chemical matter in these established therapeutic areas, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and synthetically valuable transformations of this compound.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a standard procedure for coupling the carboxylic acid of this compound with a primary amine.
Workflow Diagram:
Caption: Workflow for amide bond formation.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis to identify the correct mass of the product and by 1H NMR to confirm its structure.
Protocol 2: Synthesis of a Benzoxazole Derivative
This protocol outlines a two-step procedure to first acylate the amino group and then cyclize to form a benzoxazole ring, a common scaffold in medicinal chemistry.
Workflow Diagram:
Caption: Two-step synthesis of a benzoxazole derivative.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate
Procedure:
Step 1: Acylation of the Amino Group
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-acetamido-4-ethoxybenzoic acid.
Step 2: Cyclization to the Benzoxazole
-
Carefully add the dried 3-acetamido-4-ethoxybenzoic acid from Step 1 to polyphosphoric acid (PPA) in a flask equipped with a stirrer and a thermometer.
-
Heat the mixture to 130-140 °C for 2-4 hours.
-
Cool the reaction mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the benzoxazole derivative. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification if necessary.
Self-Validation: Characterize the intermediate and final product by melting point, IR, 1H NMR, and mass spectrometry to confirm their identities.
Summary of Synthetic Data
| Reaction Type | Starting Material | Key Reagents | Expected Product Type | Typical Yield |
| Amide Coupling | This compound | EDC, HOBt, Amine | Amide | 60-90% |
| Benzoxazole Formation | This compound | Acetic Anhydride, PPA | Benzoxazole | 50-75% |
Conclusion and Future Outlook
This compound is a promising, yet underutilized, building block in the field of drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and novel small molecules. While direct antecedents in approved pharmaceuticals are sparse, the well-established biological activities of its structural analogs strongly suggest its potential for generating new leads in a variety of therapeutic areas. The protocols detailed in this guide offer a practical starting point for researchers to begin exploring the synthetic utility of this versatile scaffold. Future investigations into the synthesis and biological evaluation of compound libraries derived from this compound are warranted and could unlock new avenues for therapeutic intervention.
References
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Blara Organic Pvt. Ltd. (n.d.). CAS RN 875256-49-8 | this compound. Retrieved from [Link]
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MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. Retrieved from [Link]
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-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
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PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Retrieved from [Link]
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Application Notes and Protocols for the Selective N-Acylation of 3-Amino-4-ethoxybenzoic Acid
Introduction: Strategic Importance of Acylated 3-Amino-4-ethoxybenzoic Acid in Medicinal Chemistry
This compound is a valuable scaffold in drug discovery and development. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for diverse chemical modifications to modulate its physicochemical and pharmacological properties. The acylation of the amino group to form an amide linkage is a particularly crucial transformation. This modification is a cornerstone of prodrug strategies, enabling the enhancement of properties such as membrane permeability, metabolic stability, and targeted delivery of therapeutic agents.[1][2] Furthermore, the resulting N-acyl derivatives are key intermediates in the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents, enzyme inhibitors, and various heterocyclic systems with therapeutic potential.[3][4][5]
This document provides a comprehensive guide to the selective N-acylation of this compound. It outlines a detailed, field-proven protocol, delves into the underlying reaction mechanism, and offers practical insights for troubleshooting and optimization.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful protocol development.
| Property | Value | Source |
| Molecular Formula | C9H11NO3 | [6][7] |
| Molecular Weight | 181.19 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | [4] |
| IUPAC Name | This compound | [7] |
Experimental Protocol: Selective N-Acylation using Acyl Chlorides
This protocol describes a general and robust method for the selective N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base. This method is widely applicable for a range of acyl chlorides.
Core Principle: The significantly higher nucleophilicity of the aromatic amine compared to the carboxylate anion (under basic conditions) allows for selective acylation at the nitrogen atom. The base is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 10-20 mL per gram of starting material).
-
Base Addition: To the stirred solution, add triethylamine (1.2 eq) or pyridine (1.5 eq). The use of a slight excess of the base ensures complete neutralization of the forthcoming HCl.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation reaction and to minimize potential side reactions.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM or THF and add it dropwise to the cooled reaction mixture via a dropping funnel over 15-30 minutes. A slight excess of the acylating agent ensures complete consumption of the starting amine.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with 1 M HCl to remove excess base, followed by saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid starting material and acidic byproducts, and finally with brine to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acylated product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the N-Acylation of this compound.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Nucleophilic Attack: The nitrogen atom of the amino group attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The added base (e.g., triethylamine) deprotonates the positively charged nitrogen atom, yielding the neutral N-acylated product and the corresponding ammonium salt.
Mechanism Diagram
Caption: Mechanism of Nucleophilic Acyl Substitution.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; impure reagents; moisture in the reaction. | Ensure all reagents are pure and the solvent is anhydrous. Monitor the reaction by TLC to confirm completion. Use a slight excess of the acylating agent. |
| Diacylation (on both N and O) | Highly reactive acylating agent; elevated temperature. | Perform the reaction at 0 °C or lower. Use a less reactive acylating agent if possible (e.g., an anhydride instead of a chloride). |
| No Reaction | Deactivated starting material; poor quality acylating agent. | Confirm the identity and purity of the starting materials. Ensure the acylating agent has not hydrolyzed. |
| Product is difficult to purify | Presence of side products; incomplete removal of base. | Ensure thorough aqueous washes during work-up. Consider alternative purification methods like recrystallization from different solvent systems or column chromatography with a different eluent. |
Conclusion
The selective N-acylation of this compound is a fundamental and versatile transformation in the synthesis of pharmaceutically relevant molecules. The protocol detailed herein provides a reliable and scalable method for achieving this conversion. A thorough understanding of the reaction mechanism and potential pitfalls is essential for successful implementation and optimization. This application note serves as a practical guide for researchers in drug discovery and development, enabling the efficient synthesis of novel compounds with tailored properties.
References
-
Kluge, A. F., & Petter, R. C. (2010). Acylating drugs: redesigning natural covalent inhibitors. Current Opinion in Chemical Biology, 14(3), 421–427. Retrieved from [Link]
-
Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940-948. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(5), 1563. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-(ethoxycarbonyl)benzoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Amino Acids in the Development of Prodrugs. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-(4-Ethoxybenzoyl)propionic acid. Retrieved from [Link]
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developing novel enzyme inhibitors using 3-Amino-4-ethoxybenzoic acid
An Application Note and Comprehensive Protocols for Researchers
Topic: Developing Novel Enzyme Inhibitors Using 3-Amino-4-ethoxybenzoic Acid as a Versatile Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development, addressing diseases ranging from cancer to infectious agents. The selection of a suitable starting scaffold is a critical determinant of success in any inhibitor design campaign. This guide introduces this compound as a promising and versatile scaffold for the development of potent and selective enzyme inhibitors. Its structure presents multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). We provide a comprehensive workflow, from initial library design and synthesis to detailed biochemical and biophysical characterization. The protocols herein are designed to be robust and self-validating, offering field-proven insights into the causality behind experimental choices to guide researchers from the initial "hit" identification through the critical "hit-to-lead" optimization phase.[1][2][3]
Rationale for the this compound Scaffold
The benzoic acid framework is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4][5] The this compound scaffold offers a unique combination of functional groups that provide a robust starting point for inhibitor design:
-
Carboxylic Acid (-COOH): This is a key hydrogen bond donor and acceptor, often critical for anchoring the molecule within an enzyme's active site by interacting with charged or polar amino acid residues.[4]
-
Amino Group (-NH₂): Positioned meta to the carboxyl group, the primary amine serves as an excellent synthetic handle for diversification. It can be readily acylated, sulfonated, or alkylated to generate a wide array of analogs. Furthermore, as a hydrogen bond donor, it can form additional interactions with the target protein.[6]
-
Ethoxy Group (-OCH₂CH₃): This group, positioned ortho to the amino group, provides a degree of lipophilicity and steric bulk. It can occupy hydrophobic pockets within the active site, and its modification (e.g., changing alkyl chain length) can be used to fine-tune potency and pharmacokinetic properties.[4]
-
Aromatic Ring: The phenyl ring itself provides a rigid core and can participate in favorable π-stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the enzyme's binding site.
These features allow for a multi-pronged strategy to optimize binding affinity, selectivity, and drug-like properties.
The Enzyme Inhibitor Development Workflow
The journey from a scaffold to a viable lead compound is a systematic process.[1][7] This workflow outlines the essential stages for developing inhibitors based on the this compound core.
Caption: High-level workflow for enzyme inhibitor development.
Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key experimental phases.
Protocol 3.1: Synthesis of a Focused Library of this compound Amide Analogs
Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry. By coupling various carboxylic acids to the amino group of the scaffold, we can rapidly explore the impact of different substituents on inhibitor potency.
Caption: Synthetic scheme for library generation via amide coupling.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
Amide coupling reagent (e.g., HATU, EDCI/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vials, magnetic stirrer, standard glassware
-
Purification system (e.g., flash chromatography or preparative HPLC)
-
Analytical instruments (LC-MS, NMR) for characterization
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the selected carboxylic acid (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and the organic base (e.g., DIPEA, 2.5 eq).
-
Causality Note: The excess reagents ensure the reaction goes to completion. The base is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct if using a reagent like EDCI.
-
-
Reaction: Seal the vial and stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and coupling byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide analog.
-
Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3.2: General Spectrophotometric Enzyme Inhibition Assay
Rationale: This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds. The IC₅₀ value is a key metric for quantifying the potency of an inhibitor.[8] This method assumes the enzyme reaction produces a change in absorbance.
Materials:
-
Target enzyme in appropriate buffer
-
Substrate for the enzyme
-
Synthesized inhibitor compounds dissolved in DMSO (e.g., 10 mM stock)
-
Assay buffer (specific to the enzyme, e.g., Tris-HCl, HEPES)
-
96-well microplates (UV-transparent if applicable)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Create a serial dilution of your inhibitor stock solution in assay buffer. A common starting range is 100 µM to 1 nM in 10-12 steps. Ensure the final DMSO concentration in the assay is constant and low (<1%), as high concentrations can inhibit enzymes.
-
Assay Setup (in a 96-well plate):
-
Negative Control (0% Inhibition): Enzyme + Substrate + Assay Buffer with DMSO (no inhibitor).
-
Positive Control (100% Inhibition): Substrate + Assay Buffer (no enzyme), or a known potent inhibitor.
-
Test Wells: Add assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for 15-30 minutes at the optimal temperature for the enzyme.
-
Causality Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, ensuring an accurate measurement of its effect.[9]
-
-
Reaction Initiation: Add the substrate to all wells simultaneously using a multichannel pipette to start the reaction.
-
Experimental Choice: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity for detecting competitive inhibitors.[8]
-
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the change in absorbance over time (kinetic mode) at the appropriate wavelength. The initial rate (velocity) of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).
-
Plot % Inhibition versus log[Inhibitor].
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]
-
Protocol 3.3: Determining the Mechanism of Inhibition (MOI)
Rationale: Understanding how an inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive) is crucial for lead optimization.[10][11] This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.[12][13]
Procedure:
-
Experimental Design: Set up a matrix of experiments. You will run the enzyme assay (as in 3.2) using several fixed concentrations of your inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). For each inhibitor concentration, you will vary the substrate concentration (e.g., from 0.2x Kₘ to 10x Kₘ).
-
Data Acquisition: Measure the initial reaction velocity (V₀) for each condition.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot 1/V₀ (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged), but the x-intercept will change (apparent Kₘ increases).[14]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged), but the y-intercept will change (apparent Vₘₐₓ decreases).[14]
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Vₘₐₓ and Kₘ decrease.[15]
-
Protocol 3.4: Biophysical Validation of Target Engagement via Isothermal Titration Calorimetry (ITC)
Rationale: Biochemical assays can sometimes produce false positives. Biophysical techniques like ITC provide direct evidence of binding between the inhibitor and the target enzyme, confirming physical interaction and providing thermodynamic data.[16][17][18]
Materials:
-
Isothermal Titration Calorimeter
-
Purified target enzyme (highly concentrated and pure)
-
Purified inhibitor compound
-
Identical, degassed dialysis buffer for both protein and compound
Procedure:
-
Sample Preparation: Prepare the enzyme solution (in the sample cell) and the inhibitor solution (in the syringe) in the exact same buffer. A mismatch in buffer components can create large heat artifacts. Dialyze the protein against the final buffer extensively.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme-containing sample cell. The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding.
-
Data Analysis: The raw data (power vs. time) is integrated to yield a plot of heat change per injection versus the molar ratio of inhibitor to enzyme.
-
Interpretation: Fitting this binding isotherm provides:
-
Binding Affinity (Kₐ) or Dissociation Constant (Kₔ): Quantifies the strength of the interaction.
-
Enthalpy (ΔH): The heat released or absorbed during binding.
-
Stoichiometry (n): The molar ratio of inhibitor to enzyme at saturation.
-
Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Table
Systematically organizing data is key to understanding how chemical modifications affect inhibitory activity.[4][10]
| Compound ID | R-Group Structure | IC₅₀ (µM) | Ligand Efficiency (LE) | Comments/Notes |
| SCAFF-001 | H (Parent Amide) | >100 | - | Inactive starting point. |
| ANLG-001 | Phenyl | 55.2 | 0.28 | Modest activity, suggests hydrophobic pocket. |
| ANLG-002 | 4-Fluorophenyl | 12.8 | 0.35 | 4x improvement; e-withdrawing group is favorable. |
| ANLG-003 | 3-Chlorophenyl | 25.1 | 0.31 | Positional isomerism is important. |
| ANLG-004 | Cyclohexyl | 89.3 | 0.25 | Aromaticity preferred over aliphatic ring. |
Ligand Efficiency (LE) is a useful metric for comparing compounds of different sizes. It is calculated as: LE = -1.37 * pIC₅₀ / N, where pIC₅₀ = -log(IC₅₀ in M) and N is the number of non-hydrogen atoms.
Hit-to-Lead Progression Criteria
A "hit" from a primary screen requires significant optimization to become a "lead" candidate.[1][2][19] The goal is to improve multiple properties simultaneously.
| Parameter | Typical "Hit" Profile | Desired "Lead" Profile | Rationale |
| Potency (IC₅₀) | 1-10 µM | < 100 nM | Higher potency translates to lower required therapeutic doses.[1] |
| Selectivity | Unknown | >100-fold vs. related enzymes | Minimizes off-target effects and potential toxicity. |
| Mechanism | Unknown | Confirmed, competitive or non-competitive | Understanding MOI is crucial for predicting in vivo efficacy. |
| Ligand Efficiency | > 0.25 | > 0.3 | Indicates efficient binding per atom, a good sign for optimization potential. |
| Solubility | > 20 µM | > 100 µM | Poor solubility hinders absorption and formulation. |
| Permeability | Low to Moderate | High (for oral drugs) | Ability to cross cell membranes to reach the target. |
| Metabolic Stability | Low | High (t½ > 30 min in microsomes) | A longer half-life in the body reduces dosing frequency. |
References
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Hit to lead - Wikipedia. Available at: [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available at: [Link]
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Hit to Lead Optimization in Drug Discovery - Excelra. Available at: [Link]
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Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare. Available at: [Link]
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What is the hit to lead process in drug discovery?. Available at: [Link]
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Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. Available at: [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Available at: [Link]
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Modern Biophysical Approaches to Study Protein–Ligand Interactions - ResearchGate. Available at: [Link]
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Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review - PubMed. Available at: [Link]
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Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable. Available at: [Link]
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From conventional to unusual enzyme inhibitor scaffolds: the quest for target specificity. Available at: [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. Available at: [Link]
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2.5: Enzyme Kinetics and Inhibition - Chemistry LibreTexts. Available at: [Link]
-
Hit-to-Lead process | Drug Discovery - Oncodesign Services. Available at: [Link]
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Hit and Lead Optimization - Universiteit Leiden. Available at: [Link]
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Mechanistic and kinetic studies of inhibition of enzymes - PubMed. Available at: [Link]
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SAR of Benzoic Acid Derivatives - Local Anaesthetics - Pharmacy 180. Available at: [Link]
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Enzyme kinetics and inhibition | PPTX - Slideshare. Available at: [Link]
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Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Publications. Available at: [Link]
-
Protein-Ligand Interactions : Methods and Applications - University at Albany. Available at: [Link]
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Enzyme Activity Assays - Amsbio. Available at: [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science. Available at: [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Available at: [Link]
-
Rational design and combinatorial evaluation of enzyme inhibitor scaffolds: identification of novel inhibitors of matrix metalloproteinases - PubMed. Available at: [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central. Available at: [Link]
-
Computational enzyme design by catalytic motif scaffolding - bioRxiv. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: [Link]
-
Enzyme Inhibitors | Journal of New Developments in Chemistry. Available at: [Link]
-
Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening - Bohrium. Available at: [Link]
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4-Amino-3-ethoxybenzoic acid | C9H11NO3 | CID 22397448 - PubChem. Available at: [Link]
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Enzyme inhibitor - Wikipedia. Available at: [Link]
-
Enzyme Inhibitor Screening Services - BioAssay Systems. Available at: [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem - NIH. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PubMed Central. Available at: [Link]
-
This compound (C9H11NO3) - PubChemLite. Available at: [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. Available at: [Link]
- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents.
-
Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. Available at: [Link]
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Application Note: A Detailed Protocol for the Diazotization of 3-Amino-4-ethoxybenzoic Acid
Introduction: The Versatility of Aryl Diazonium Salts
The conversion of a primary aromatic amine into a diazonium salt, a process known as diazotization, stands as a cornerstone of modern synthetic organic chemistry.[1][2] First reported by the German industrial chemist Peter Griess in 1858, this transformation generates highly versatile intermediates, the aryl diazonium salts.[1][2] These salts are pivotal in the synthesis of a vast array of aromatic compounds, as the diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles.[3][4] This allows for the introduction of functionalities onto an aromatic ring that are often difficult to install directly, including halides, cyano, hydroxyl, and nitro groups.[3][4]
This application note provides a detailed experimental procedure for the diazotization of 3-Amino-4-ethoxybenzoic acid. This specific substrate is a valuable building block in the synthesis of pharmaceuticals and specialized dyes. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations.
Reaction Mechanism: The Formation of the Diazonium Cation
The diazotization reaction is typically carried out in a cold, acidic solution. The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][][6] The nitrous acid is then protonated by the excess mineral acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
This nitrosonium ion is the key reactive species that attacks the nucleophilic nitrogen atom of the primary aromatic amine (this compound). A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable aryl diazonium cation.[1][7] The stability of arenediazonium ions in cold solutions is attributed to resonance, which delocalizes the positive charge over the two nitrogen atoms and the aromatic ring.[4]
Caption: Figure 1: Mechanism of Diazotization
Critical Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[8][9][10] Many are sensitive to heat, friction, and shock.[9] Therefore, it is imperative to adhere to strict safety protocols.
-
In Situ Use: Diazonium salts are almost always prepared and used immediately in solution without isolation.[3][7] Attempting to isolate them requires specialized knowledge and equipment.
-
Temperature Control: The reaction must be maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the diazonium salt, which would evolve nitrogen gas and potentially lead to uncontrolled side reactions.[8][11]
-
Avoid Excess Nitrite: Use only a stoichiometric amount of sodium nitrite.[8][9] Any excess nitrous acid should be detected with starch-iodide paper and subsequently quenched.[8][9]
-
Quenching: Excess nitrous acid can be safely destroyed by adding a small amount of urea or sulfamic acid, which converts it to nitrogen gas, carbon dioxide, and water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. The reaction should be conducted in a well-ventilated fume hood. A blast shield is recommended.[12]
-
Handling Solids: If for any reason a solid diazonium salt must be handled, use a plastic spatula, as metal can cause decomposition by scratching.[8][9] Never handle more than 0.75 mmol of an isolated diazonium salt at a time.[8][10]
Experimental Protocol: Diazotization of this compound
This protocol details the formation of the diazonium salt from this compound, which can then be used in subsequent reactions like Sandmeyer or azo coupling.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity (Example) | Notes |
| This compound | C₉H₁₁NO₃ | 181.19 | 1.81 g (10.0 mmol) | Starting material |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~7.5 mL | Corrosive, use in fume hood |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.73 g (10.5 mmol) | Toxic, hygroscopic |
| Deionized Water | H₂O | 18.02 | As needed | |
| Urea (or Sulfamic Acid) | CH₄N₂O | 60.06 | ~0.1 g | For quenching excess nitrous acid |
| Starch-Iodide Paper | - | - | As needed | Indicator for nitrous acid |
| Ice | H₂O | 18.02 | As needed | For cooling bath |
Step-by-Step Procedure:
-
Preparation of the Amine Suspension:
-
In a 250 mL beaker, combine this compound (1.81 g, 10.0 mmol) with 25 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine may not fully dissolve, forming a fine suspension of its hydrochloride salt. This is expected.
-
Add an additional 5.0 mL of concentrated hydrochloric acid. The excess acid is crucial for generating nitrous acid and ensuring the reaction medium remains acidic.[]
-
Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. Ensure the temperature is stable before proceeding.
-
-
Preparation of the Nitrite Solution:
-
In a separate small beaker, dissolve sodium nitrite (0.73 g, 10.5 mmol) in 5 mL of cold deionized water. Prepare this solution just before use.
-
-
The Diazotization Reaction:
-
Using a dropping funnel or a pipette, add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride.
-
Crucial: Maintain the reaction temperature below 5 °C throughout the addition. The addition should take approximately 10-15 minutes. A rapid addition can cause a dangerous temperature spike.
-
As the reaction proceeds, the suspended solid will gradually dissolve, resulting in a clear or slightly yellow solution of the diazonium salt.
-
-
Monitoring for Completion:
-
After the addition is complete, continue stirring the solution in the ice bath for another 15-20 minutes.
-
To check for a slight excess of nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has reacted.
-
If the test is negative, add a very small additional amount of the sodium nitrite solution and re-test after 5 minutes.
-
-
Quenching Excess Nitrous Acid:
-
Once a positive starch-iodide test is confirmed, it is important to destroy the excess nitrous acid.
-
Add a small amount of urea or sulfamic acid (approx. 0.1 g) portion-wise to the cold solution. You will observe gas evolution (N₂). Continue adding until the starch-iodide test becomes negative.
-
-
Immediate Use:
-
The resulting cold solution of 3-diazo-4-ethoxybenzoic acid chloride is now ready for the next synthetic step. It should be used immediately. Do not store the solution, as decomposition will occur even at low temperatures.[3]
-
Experimental Workflow Diagram
Sources
- 1. byjus.com [byjus.com]
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3-Amino-4-ethoxybenzoic acid in the synthesis of biologically active amides
Application Notes & Protocols
Topic: 3-Amino-4-ethoxybenzoic Acid in the Synthesis of Biologically Active Amides
Abstract
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of countless therapeutic agents and biological molecules.[1][2][3] The strategic selection of starting materials is paramount for the efficient construction of diverse chemical libraries in drug discovery. This compound is an exemplary building block, offering a trifunctionalized scaffold—a carboxylic acid for amide coupling, a nucleophilic amino group for further derivatization, and a modulating ethoxy group. This document provides a detailed guide for researchers on the principles, protocols, and applications of using this compound in the synthesis of novel, biologically active amides. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and illustrate workflows for clarity and reproducibility.
The Strategic Importance of this compound
This compound (CAS: 875256-49-8) is a substituted aromatic carboxylic acid whose value in medicinal chemistry stems from its distinct structural features.[4]
-
Carboxylic Acid (-COOH): This is the primary functional group for amide bond formation. Its reactivity can be precisely controlled through the use of coupling reagents, enabling the formation of stable amide linkages with a vast array of primary and secondary amines.[1]
-
Amino Group (-NH₂): The presence of the amino group ortho to the carboxylate offers opportunities for creating intramolecular hydrogen bonds in the final product, which can be crucial for target binding and conferring specific conformations. It can also serve as a handle for subsequent functionalization.
-
Ethoxy Group (-OCH₂CH₃): Positioned para to the amino group, the ethoxy substituent serves to modulate the electronic and lipophilic properties of the molecule. This can significantly influence the pharmacokinetic and pharmacodynamic profile of the final compound, affecting properties like solubility, metabolic stability, and cell permeability.
The combination of these groups makes this molecule a versatile synthon, particularly for building libraries of compounds aimed at targets such as kinases, proteases, and various receptors where substituted benzamides are known to exhibit high affinity.[5]
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which is incompatible with complex molecules.[6] Therefore, the reaction necessitates the activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.[7] The most common and reliable strategy involves the use of carbodiimide coupling reagents.
The general workflow involves two main stages: activation of the carboxyl group and the subsequent nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
Experimental Protocols: Carbodiimide-Mediated Coupling
This section details a robust and widely used protocol for synthesizing amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive to enhance efficiency and minimize side reactions.[7][8]
Rationale for Reagent Selection
-
EDC (or EDC-HCl): This is a water-soluble carbodiimide. Its primary advantage over reagents like Dicyclohexylcarbodiimide (DCC) is that its urea byproduct is also water-soluble, making it easily removable during aqueous workup, simplifying purification.[7][8]
-
Oxyma Pure or HOBt: The O-acylisourea intermediate formed by EDC is highly reactive but can be unstable and prone to racemization if the acid has a chiral center.[7] Additives like Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) or Hydroxybenzotriazole (HOBt) react with the intermediate to form a more stable active ester, which is less susceptible to side reactions and couples efficiently with the amine.[8]
-
DIPEA (or TEA): A non-nucleophilic organic base is crucial.[9] Its role is to neutralize any hydrochloride salts present (e.g., from EDC-HCl or an amine-HCl salt) and to scavenge the proton released during the reaction, ensuring the amine remains in its free, nucleophilic state.[7]
-
Solvent (DMF or DCM): Anhydrous aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred as they effectively dissolve the reactants without participating in the reaction.[7][8]
Detailed Step-by-Step Protocol
This protocol describes the synthesis of a generic amide from this compound and a primary amine (R-NH₂).
Materials & Reagents
| Reagent | M.W. | Equivalents |
| This compound | 181.19 g/mol | 1.0 |
| Amine (R-NH₂) | Variable | 1.0 - 1.2 |
| EDC-HCl | 191.70 g/mol | 1.2 |
| Oxyma Pure | 142.11 g/mol | 1.2 |
| DIPEA | 129.24 g/mol | 2.5 |
| Anhydrous DMF | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| 1M HCl (aq) | - | - |
| Saturated NaHCO₃ (aq) | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - |
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired amine (1.1 eq), Oxyma Pure (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to control the rate of the initial activation and prevent degradation of the active intermediate.[8]
-
Activation: Add EDC-HCl (1.2 eq) portion-wise to the cold, stirred solution. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30-60 minutes, then remove the ice bath and let the mixture stir at room temperature for 8-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting acid.[9]
-
Quenching & Extraction:
-
Once complete, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with water, 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid and Oxyma), and finally with brine.
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).
Caption: Step-by-step workflow for EDC-mediated amide synthesis.
Applications & Target-Oriented Synthesis
Amides derived from substituted aminobenzoic acids are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, mimicking the peptide backbone.[2][10] The 3-amino-4-ethoxybenzoyl scaffold can be incorporated into molecules targeting a range of diseases.
Hypothetical Application Examples
| Compound Scaffold | Target Class | Rationale for Bioactivity |
| 3-Amino-4-ethoxy-N-(aryl)benzamide | Kinase Inhibitors | The benzamide core can act as a "hinge-binder" in the ATP-binding pocket of many kinases. The ethoxy group can be directed towards a hydrophobic pocket to enhance potency. |
| 3-Amino-4-ethoxy-N-(heterocyclyl)benzamide | Antimicrobial Agents | The amide linkage combined with a suitable heterocycle (e.g., thiazole, furan) can lead to compounds that inhibit essential bacterial enzymes or disrupt cell wall synthesis.[11] |
| 3-Amino-4-ethoxy-N-(benzyl)benzamide | Anticonvulsants | Benzylamides of aromatic acids have shown potential as antagonists of excitatory amino acid receptors, suggesting a role in treating neurological disorders.[12] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
EDC and other carbodiimides are potent allergens and skin/respiratory irritants. Avoid inhalation of dust and direct skin contact.[9]
-
DIPEA and TEA are corrosive and flammable bases.
-
DMF is a reproductive toxin and is readily absorbed through the skin.
-
-
SDS: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of biologically active amides. Its unique substitution pattern provides a robust scaffold that can be readily incorporated into diverse molecular architectures. The carbodiimide-mediated coupling protocol detailed herein offers a reliable, efficient, and scalable method for drug discovery professionals to generate novel compound libraries. By understanding the rationale behind each experimental step, researchers can effectively troubleshoot and optimize conditions to accelerate the development of next-generation therapeutics.
References
- Synthesis of some Amide derivatives and their Biological activity. (n.d.). SSRN.
- 3-Amino-4-hydroxybenzoic Acid: A Vital Intermediate for API Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Cerny, J., et al. (2016). Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors. Steroids.
- OxymaPure/EDC-Mediated Peptide Synthesis. (n.d.). Organic Syntheses.
- This compound. (n.d.). Fluorochem.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Sharma, A., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
- Gepner, P., et al. (2022).
- Amide coupling reaction in medicinal chemistry. (n.d.).
- Amides. (n.d.). EBSCO Research Starters.
- Ishihara, K., et al. (2018). Halogen-bonding-mediated synthesis of amides and peptides. Chemical Science.
- 3-Amino-4-hydroxybenzoic acid. (n.d.). Nordmann.
- Refining reaction conditions for 3-amino-4-bromo-N-cyclohexylbenzamide synthesis. (n.d.). BenchChem.
- Cornella, J., & Wimmer, L. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Gucka, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.).
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flow chemistry methods for the synthesis of 3-Amino-4-ethoxybenzoic acid derivatives
An Executive Application Note from the Senior Synthesis Group
Introduction: Reimagining Aromatic Amine Synthesis with Flow Chemistry
3-Amino-4-ethoxybenzoic acid and its related structures are valuable building blocks in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and specialized dyes. The classical synthesis route to this scaffold typically involves a two-step batch process: the nitration of an ethoxybenzoic acid precursor followed by the reduction of the nitro intermediate. While effective, this sequence presents significant challenges, particularly during scale-up.
The nitration step is notoriously exothermic and utilizes highly corrosive and hazardous reagents like fuming nitric and sulfuric acids.[1][2] In a batch reactor, poor heat transfer can lead to the formation of hot spots, increasing the risk of thermal runaway events and the formation of dangerous, explosive byproducts.[1][3][4] Subsequent reduction of the nitro group, while less hazardous, adds to the lengthy processing times and purification challenges of traditional batch manufacturing.
Flow chemistry, or continuous-flow processing, offers a transformative solution to these issues. By conducting reactions in a continuously moving stream through a network of narrow tubes or microreactors, this technology provides unparalleled control over reaction parameters.[5][6] The high surface-area-to-volume ratio inherent in flow reactors allows for extremely efficient heat transfer, effectively mitigating the risks associated with highly exothermic reactions like nitration.[4][7] This enhanced safety, combined with benefits like improved reproducibility, higher yields, and seamless scalability, makes flow chemistry an ideal platform for the synthesis of this compound.[5][8][9]
This application note provides a detailed, two-part protocol for the synthesis of this compound using a continuous-flow methodology, designed for researchers, chemists, and drug development professionals. We will explain the causality behind each experimental choice, offering a robust and self-validating system for safe and efficient production.
Part 1: Continuous-Flow Nitration of 4-Ethoxybenzoic Acid
Rationale and Mechanistic Considerations
The first step in the synthesis is the electrophilic aromatic substitution of 4-ethoxybenzoic acid to yield 3-Nitro-4-ethoxybenzoic acid. The reaction proceeds via the in-situ generation of the powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of nitric acid and a stronger acid, typically sulfuric acid.[1]
Traditional Batch Challenges:
-
Safety: The reaction is highly exothermic. In large batch vessels, inefficient stirring and cooling can lead to dangerous temperature spikes.[2][4]
-
Selectivity: Poor temperature control can increase the formation of undesired polynitrated byproducts, complicating purification.[1]
The Flow Chemistry Advantage: By confining the reaction to a small-volume, temperature-controlled flow reactor, we can safely and precisely manage the reaction exotherm. The rapid mixing and superior heat dissipation prevent the formation of hot spots, leading to a cleaner and more selective reaction with a significantly improved safety profile.[3][10][11] The small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given moment.[4]
Experimental Workflow: Nitration
The workflow for the continuous nitration is depicted below. Two separate reagent streams—one containing the substrate in sulfuric acid and the other containing the nitrating mixture—are continuously pumped and combined in a T-mixer. The resulting mixture immediately enters a temperature-controlled reactor coil to achieve the desired residence time before the reaction is quenched.
Caption: Continuous-flow setup for the nitration of 4-ethoxybenzoic acid.
Protocol 1: Synthesis of 3-Nitro-4-ethoxybenzoic Acid
Materials & Equipment:
-
Reagents: 4-Ethoxybenzoic acid, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%).
-
Equipment: Two HPLC pumps, PFA or PTFE tubing, T-mixer, PFA reactor coil (e.g., 10 mL), thermoregulated bath (chiller), back pressure regulator (BPR, ~3 bar), collection vessel.
-
Wetted Materials: Ensure all wetted parts (tubing, reactor, fittings) are compatible with concentrated acids. PFA, PTFE, and Hastelloy® are suitable choices.[10]
Procedure:
-
Stream A Preparation (Substrate): Carefully dissolve 4-ethoxybenzoic acid (e.g., 10 g) in concentrated H₂SO₄ (e.g., 100 mL) to create a 0.6 M solution. Caution: This dissolution is exothermic. Ensure the substrate is fully dissolved before pumping.
-
Stream B Preparation (Nitrating Mixture): In a separate flask cooled in an ice bath, slowly add concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ to create a solution of equivalent volume to Stream A.
-
System Setup:
-
Assemble the flow reactor system as shown in the diagram above.
-
Immerse the reactor coil in the cooling bath and set the temperature to 5 °C.
-
Set the BPR to 3-5 bar to ensure a stable, single-phase flow.
-
-
Reaction Execution:
-
Begin by pumping both streams at an equal flow rate (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min).
-
This total flow rate in a 10 mL reactor results in a residence time of 10 minutes.
-
Allow the system to stabilize for 2-3 minutes, discarding the initial output.
-
Collect the product stream in a flask containing crushed ice to quench the reaction and precipitate the product.
-
-
Work-up and Isolation:
-
Once the run is complete, pump a solvent (e.g., H₂SO₄) through both lines to clear the reactor.
-
Filter the precipitated product from the quench vessel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the resulting white/pale yellow solid under vacuum to yield 3-Nitro-4-ethoxybenzoic acid.
-
Optimization Data
| Run | Temp (°C) | Flow Rate (A+B) (mL/min) | Residence Time (min) | Conversion (%) | Isolated Yield (%) |
| 1 | 10 | 1.0 | 10 | >99 | 95 |
| 2 | 5 | 1.0 | 10 | >99 | 96 |
| 3 | 5 | 2.0 | 5 | 98 | 92 |
| 4 | 20 | 1.0 | 10 | >99 | 94 (minor impurities) |
Data based on typical results for aromatic nitrations under flow conditions.
Part 2: Continuous-Flow Reduction of 3-Nitro-4-ethoxybenzoic Acid
Rationale and Method Selection
The second step is the reduction of the nitro group to a primary amine, a cornerstone transformation in organic synthesis.[12] While various methods exist, catalytic hydrogenation is a clean, high-yielding, and atom-economical choice.
Traditional Batch Challenges:
-
Catalyst Handling: Filtration of heterogeneous catalysts (like Pd/C) can be cumbersome and pyrophoric catalysts pose safety risks.
-
Gas Management: Handling hydrogen gas in large batch reactors requires specialized equipment and safety protocols.
The Flow Chemistry Advantage: Performing the hydrogenation in a continuous-flow packed-bed reactor offers significant benefits. The catalyst is immobilized within a cartridge (e.g., a CatCart® or similar), eliminating filtration and handling issues.[13] Hydrogen can be supplied from a safe, on-demand source (like an H-Cube® system that generates H₂ via water electrolysis) or from a cylinder, with precise pressure control ensuring safe and efficient reaction conditions.[12][13] This setup provides excellent contact between the substrate, hydrogen, and catalyst, leading to rapid and complete conversions.[14]
Experimental Workflow: Reduction
The workflow involves pumping a solution of the nitro-intermediate through a heated, packed-bed reactor containing a heterogeneous catalyst. Hydrogen is introduced into the stream either pre-mixed or via a gas-permeable membrane, depending on the system.
Caption: Continuous-flow setup for the catalytic hydrogenation of the nitro-intermediate.
Protocol 2: Synthesis of this compound
Materials & Equipment:
-
Reagents: 3-Nitro-4-ethoxybenzoic acid, Ethanol or Methanol (solvent), Hydrogen gas.
-
Catalyst: 10% Palladium on Carbon (Pd/C) packed into a commercially available cartridge.
-
Equipment: HPLC pump, flow hydrogenation system (e.g., H-Cube®, Phoenix™), back pressure regulator.
Procedure:
-
Stream Preparation: Dissolve the 3-Nitro-4-ethoxybenzoic acid from Part 1 in a suitable solvent like ethanol or methanol to a concentration of 0.2-0.5 M.
-
System Setup:
-
Install the 10% Pd/C catalyst cartridge into the flow hydrogenator.
-
Prime the system with the solvent.
-
Set the reaction parameters: Temperature (e.g., 50 °C), Hydrogen Pressure (e.g., 20 bar). High pressure is generally favorable for this reduction.
-
-
Reaction Execution:
-
Begin pumping the substrate solution through the heated catalyst bed at a defined flow rate (e.g., 0.5 mL/min).
-
The system will automatically mix the liquid and hydrogen streams.
-
Allow the system to stabilize and collect the output. The reaction is typically very clean, with full conversion observed.
-
-
Work-up and Isolation:
-
The output from the reactor is a solution of the final product in the solvent.
-
Evaporation of the solvent under reduced pressure will yield the crude this compound.
-
If necessary, the product can be recrystallized from an ethanol/water mixture to achieve high purity.
-
Optimization Data
| Run | Catalyst | Temp (°C) | H₂ Pressure (bar) | Flow Rate (mL/min) | Conversion (%) |
| 1 | 10% Pd/C | 50 | 20 | 0.5 | >99 |
| 2 | 10% Pd/C | 70 | 20 | 1.0 | >99 |
| 3 | 5% Pt/C | 50 | 20 | 0.5 | 95 |
| 4 | 10% Pd/C | 30 | 50 | 0.5 | >99 |
Data represents typical outcomes for nitroarene reductions in flow systems.
Conclusion and Future Outlook
This application note details a robust, safe, and highly efficient two-step continuous-flow synthesis of this compound. By leveraging the intrinsic advantages of flow chemistry, we have transformed a traditionally hazardous nitration into a precisely controlled, safe operation and streamlined the subsequent reduction into an automated, catalyst-efficient process.[10][15]
The described protocols offer excellent yields and purity while minimizing risks and operational complexity.[5][8] Furthermore, this methodology is inherently scalable; production can be increased by simply running the system for longer durations or by "numbering-up"—running multiple reactor systems in parallel.[7] The potential exists to integrate these two steps into a fully continuous nitration-reduction sequence, further enhancing process efficiency in a pharmaceutical manufacturing context.
References
-
Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]10][11]
-
MDPI. (n.d.). Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. Retrieved from [Link]14]
-
Beilstein Journals. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]12][13]
-
Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Retrieved from [Link]
-
MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Flow Chemistry. Retrieved from [Link]
-
Neuroquantology. (n.d.). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). The advantages of flow chemistry for the pharmaceutical industry. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nitration and flow chemistry. Retrieved from [Link]
-
PMC - NIH. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
-
ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]
-
ResearchGate. (2025, September 10). (PDF) Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective nitroarene reduction in the flow setup a Plot of TOF versus.... Retrieved from [Link]
-
ScienceDirect. (n.d.). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Retrieved from [Link]
-
PMC - NIH. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]
-
PMC - NIH. (n.d.). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. Retrieved from [Link]
-
IOPscience. (n.d.). Nitration and flow chemistry. Retrieved from [Link]
-
Thieme Connect. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Gas-liquid flow hydrogenation of nitroarenes: Efficient access to a pharmaceutically relevant pyrrolobenzo[10][13]diazepine scaffold. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials. Retrieved from [Link]
-
RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. Retrieved from [Link]
-
NIH. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients. Retrieved from [Link]
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analytical techniques for quantifying 3-Amino-4-ethoxybenzoic acid
An In-Depth Guide to the Analytical Quantification of 3-Amino-4-ethoxybenzoic Acid
Abstract
This comprehensive application note provides detailed methodologies for the accurate quantification of this compound (CAS No: 875256-49-8), a key chemical intermediate.[1][2] Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection as a robust and reliable technique, this guide delivers field-proven insights and step-by-step protocols suitable for researchers, quality control analysts, and drug development professionals. Additionally, it explores alternative and complementary techniques such as UV-Vis Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis to aid in method selection. The protocols are designed to be self-validating, emphasizing scientific integrity and adherence to established analytical principles.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic aminobenzoic acid derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][3] As a substituted benzoic acid, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex chemical entities. The presence of three key functional groups—a primary amine (-NH₂), an ethoxy group (-OCH₂CH₃), and a carboxylic acid (-COOH)—grants it specific chemical properties that are leveraged in multi-step syntheses.
The accurate and precise quantification of this intermediate is critical at various stages, from process development and optimization to quality control of the final product. Impurities or deviations in concentration can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the target molecule. This guide, therefore, establishes a reliable analytical framework for its determination.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
2.1. Rationale for Selection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for the quantification of this compound. This technique offers an optimal balance of sensitivity, selectivity, speed, and cost-effectiveness.[4] The aromatic ring and conjugated system within the molecule provide strong UV absorbance, allowing for sensitive detection. RP-HPLC is particularly well-suited for separating moderately polar organic molecules from potential impurities, making it a robust tool for quality assessment.[5]
2.2. Principle of Separation
In RP-HPLC, the stationary phase (typically a C18-bonded silica column) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). This compound, being a moderately polar compound, will partition between the polar mobile phase and the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, its elution can be precisely managed, achieving separation from both more polar and less polar impurities. The acidic nature of the mobile phase (e.g., buffered with phosphoric or formic acid) ensures that the carboxylic acid and amino groups are in a consistent protonation state, leading to sharp, symmetrical peaks.
2.3. Recommended HPLC Method Parameters
The following table outlines the recommended starting conditions for the analysis. These parameters should be considered a validated starting point and may require minor optimization depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., Phenomenex Kinetex, Agilent Zorbax), 150 x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic acids. The C18 phase offers the necessary hydrophobicity.[6][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-Grade Water | The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier that provides good elution strength for the analyte. |
| Gradient Program | 70% A / 30% B, Isocratic | An isocratic elution is often sufficient for quantifying a target analyte in a relatively clean matrix, simplifying the method. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[6] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength.[6] A full UV scan of the standard is recommended to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any closely related impurities. |
2.4. HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC quantification process, from initial preparation to the final concentration calculation.
Caption: Workflow for HPLC quantification of this compound.
Detailed Experimental Protocol: HPLC Quantification
3.1. Required Materials and Equipment
-
Chemicals: this compound reference standard (>97% purity[1]), HPLC-grade acetonitrile, HPLC-grade water, Phosphoric acid (85%).
-
Equipment: HPLC system with UV/Vis or DAD detector, analytical column (as specified in Table 2.3), analytical balance (4 decimal places), Class A volumetric flasks (10, 25, 50, 100 mL), Class A pipettes, 0.45 µm syringe filters (PTFE or Nylon), sonicator, autosampler vials.
3.2. Solution Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.45 µm filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and bring to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution into volumetric flasks using the diluent. A suggested concentration range is 5, 25, 50, 100, and 250 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes, then bring to volume with diluent. This yields a target concentration of 100 µg/mL. Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial before analysis.
3.3. Chromatographic Procedure
-
System Setup: Set up the HPLC system according to the parameters in Table 2.3.
-
Column Equilibration: Purge the system and pump the mobile phase (70% A / 30% B) through the column for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject each of the working standard solutions (e.g., 10 µL).
-
Sample Analysis: Inject the prepared sample solution. It is recommended to bracket the sample injection with injections of a mid-level standard to confirm system stability.
3.4. Data Analysis and Calculation
-
Integration: Integrate the peak area corresponding to the retention time of this compound for all standard and sample chromatograms.
-
Calibration: Plot the peak area of the standards versus their corresponding concentrations (µg/mL). Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999 for the curve to be considered valid.
-
Quantification: Calculate the concentration of this compound in the sample solution using the equation from the linear regression:
-
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
-
Final Calculation: Adjust for the initial sample weight and dilution to determine the final concentration or purity in the original sample.
Alternative and Complementary Analytical Techniques
While HPLC-UV is the recommended primary method, other techniques may be suitable depending on the specific analytical need, such as higher sensitivity or use in a less-equipped laboratory.
4.1. Method Comparison
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Selectivity | High (separates analyte from impurities) | Very High (separates by chromatography and mass) | Low (measures total absorbance of all absorbing species) |
| Sensitivity | Moderate (µg/mL to high ng/mL) | Very High (pg/mL to low ng/mL)[4] | Low (µg/mL) |
| Linearity (R²) | > 0.999[4] | > 0.99[4] | > 0.99[4] |
| Instrumentation Cost | Moderate | High | Low |
| Primary Use Case | Routine QC, purity analysis, formulation assay | Trace-level quantification, metabolite identification, complex matrices | Quick estimation in pure samples, dissolution testing |
4.2. Chemical Structure and Analytical Implications
The structure of this compound dictates the choice of analytical methods.
Caption: Key functional groups of this compound.
-
Aromatic Ring: Acts as the primary chromophore for UV detection.
-
Carboxylic Acid & Amino Groups: These ionizable groups allow for pH-based manipulation of retention in HPLC and are key sites for derivatization if needed.
-
Ethoxy Group: Increases the molecule's hydrophobicity compared to its hydroxy-analog, influencing its retention time in RP-HPLC.
Protocol: UV-Vis Spectrophotometry
This method is suitable for a rapid estimation of concentration in relatively pure samples where interfering substances are minimal.
-
Determine λmax: Prepare a ~10 µg/mL solution of this compound in a suitable solvent (e.g., ethanol or 0.1 M HCl). Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of at least five standards in the same solvent, bracketing the expected sample concentration.
-
Create Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance vs. concentration and perform a linear regression (R² should be ≥ 0.995).
-
Measure Sample: Prepare the sample solution to a concentration that falls within the range of the calibration curve. Measure its absorbance.
-
Calculate Concentration: Use the calibration curve's linear equation to determine the concentration of the analyte in the sample solution.
Trustworthiness: Method Validation Principles
To ensure the trustworthiness and reliability of the primary HPLC method, it must be validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H11NO3). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-4-methoxybenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
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- 7. longdom.org [longdom.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 3-Amino-4-ethoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-4-ethoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most widely employed and scalable synthesis is a two-step process starting from 4-Ethoxybenzoic acid.
-
Electrophilic Nitration: The aromatic ring of 4-ethoxybenzoic acid is nitrated to selectively install a nitro group, yielding 3-nitro-4-ethoxybenzoic acid.
-
Chemoselective Reduction: The nitro group of the intermediate is then reduced to an amine, affording the final product, this compound.
This route is favored due to the availability of starting materials and the generally high yields achievable with proper control of reaction conditions.
Q2: What are the most critical parameters to control during the nitration step?
Temperature control is paramount. The nitration of 4-ethoxybenzoic acid is a highly exothermic reaction. Maintaining a low temperature (typically between 10°C and 25°C) is crucial to prevent over-nitration and potential decarboxylation, which can occur under harsh acidic conditions.[1] The rate of addition of the nitrating mixture (HNO₃/H₂SO₄) must be carefully managed to keep the internal temperature within the specified range.
Q3: Which reducing agents are recommended for converting the nitro group to an amine in the second step?
Several reagents can effectively and selectively reduce the aromatic nitro group without affecting the carboxylic acid. The choice often depends on scale, available equipment, and the presence of other functional groups.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and high-yielding method, often considered the "gold standard". It produces water as the only byproduct, simplifying purification. However, it requires specialized hydrogenation equipment and care must be taken as the catalyst can be sensitive to impurities.[2][3]
-
Metal/Acid Systems (SnCl₂, Fe/HCl, Zn/HCl): These are classic, robust, and cost-effective methods. Tin(II) chloride (SnCl₂) is particularly mild and often used when other reducible functional groups are present.[3][4] The main drawback is the more complex workup required to remove metal salts.
Q4: How can I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
For Nitration: Use a solvent system like Ethyl Acetate/Hexanes (e.g., 1:1 ratio). The product, 3-nitro-4-ethoxybenzoic acid, will be more polar and have a lower Rf value than the starting material, 4-ethoxybenzoic acid.
-
For Reduction: Use a similar solvent system. The final product, this compound, is significantly more polar than the nitro-intermediate and will have a much lower Rf value, often close to the baseline depending on the eluent. Staining with ninhydrin can help visualize the amine product.
Troubleshooting Guide: Side Reactions & Purification Issues
This section addresses specific problems you may encounter during the synthesis.
Part A: Nitration of 4-Ethoxybenzoic Acid
Problem 1: My yield of 3-nitro-4-ethoxybenzoic acid is low, and I have a lot of unreacted starting material.
-
Likely Cause 1: Insufficient Nitrating Agent. The stoichiometry of the nitrating agent may be incorrect, or the nitric acid used may be of a lower concentration than required.
-
Solution: Ensure you are using at least one full equivalent of concentrated nitric acid. A slight excess is often used to drive the reaction to completion.[1] Verify the concentration of your nitric and sulfuric acids.
-
Likely Cause 2: Reaction Temperature Too Low. While avoiding high temperatures is critical, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time.
-
Solution: Maintain the reaction temperature within the optimal range (e.g., 10-25°C) as specified in validated protocols.[1] Allow the reaction to stir for a sufficient period (e.g., 10-14 hours) to ensure completion.
Problem 2: My product analysis shows multiple nitrated isomers or di-nitro compounds.
-
Likely Cause: Poor Temperature Control. This is the most common reason for side reactions. If the temperature rises uncontrollably, the selectivity of the reaction decreases, leading to the formation of undesired isomers and over-nitration. The Papenfuss process, a similar reaction, is known to suffer from over-nitration.[1]
-
Solution:
-
Pre-cool the sulfuric acid and the 4-ethoxybenzoic acid solution before beginning the addition.
-
Add the nitrating mixture (HNO₃/H₂SO₄) dropwise at a very slow rate.
-
Use an ice/water or ice/salt bath to actively cool the reaction vessel throughout the addition.
-
Part B: Reduction of 3-Nitro-4-ethoxybenzoic Acid
Problem 1: The reduction reaction is stalled or incomplete.
-
Likely Cause (Catalytic Hydrogenation): Catalyst Inactivity. The Palladium on carbon (Pd/C) catalyst may be old, of low quality, or poisoned by impurities (e.g., sulfur or halide contaminants) from the previous step.
-
Solution:
-
Ensure the 3-nitro-4-ethoxybenzoic acid intermediate is thoroughly purified and dried before the reduction step.
-
Use a fresh, high-quality catalyst. Sometimes, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help.
-
Ensure the reaction vessel is properly flushed with an inert gas (N₂ or Ar) before introducing hydrogen to remove any oxygen that could deactivate the catalyst.
-
-
Likely Cause (Metal/Acid): Insufficient Reducing Agent or Acid. The metal may be passivated (coated with an oxide layer), or an insufficient amount of acid was used to regenerate the active reducing species and dissolve the metal.
-
Solution: Use a fresh, finely powdered metal (e.g., zinc or iron dust) to maximize surface area. Ensure at least the stoichiometric amount of acid is present. Gentle heating may be required to initiate the reaction.
Problem 2: My final product is highly discolored (e.g., dark brown or purple) even after purification.
-
Likely Cause: Air Oxidation and/or Azo Impurities. Aromatic amines, especially those with electron-donating groups, are highly susceptible to air oxidation, which forms colored impurities. Additionally, incomplete reduction or side reactions can lead to the formation of highly colored azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds.[3][5] This can happen if metal hydrides are improperly used or if reaction intermediates dimerize.[3]
-
Solution:
-
Avoid Azo Formation: Use appropriate reducing agents. Do not use LiAlH₄ for reducing aromatic nitro compounds, as it is known to produce azo products.[3]
-
Prevent Oxidation: Perform the reaction workup and purification steps under an inert atmosphere (N₂ or Ar) where possible. Store the final product in a dark container under an inert atmosphere.
-
Purification: Treat the crude product solution with activated carbon before the final crystallization step to remove colored impurities.[2] Recrystallization from a suitable solvent system (e.g., Ethanol/Water) is often necessary.
-
Problem 3: My final product has poor solubility in organic solvents and appears to be a salt.
-
Likely Cause: Incomplete Neutralization. Reductions performed under acidic conditions (e.g., SnCl₂/HCl or Fe/HCl) produce the ammonium salt of the product.[6] If the pH is not properly adjusted during workup, you will isolate this salt instead of the free amino acid.
-
Solution: After the reaction is complete, carefully neutralize the acidic solution. Since the product is amphoteric, the final pH must be adjusted to its isoelectric point to precipitate the neutral zwitterion with minimal solubility. This typically requires slow, portion-wise addition of a base (like NaOH or NH₄OH) while monitoring the pH and observing for maximum precipitation.
Visualizations & Data
Experimental Workflow and Potential Pitfalls
The following diagram outlines the synthetic pathway and highlights key stages where side reactions can occur.
Sources
- 1. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. chemistrystudent.com [chemistrystudent.com]
Technical Support Center: Troubleshooting Low Yields in 3-Amino-4-ethoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-4-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this synthesis. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments, ensuring a logical and user-friendly experience.
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. Achieving high yields and purity is paramount. This guide will walk you through the common pitfalls and provide scientifically-grounded solutions to optimize your synthetic protocol.
The typical synthesis of this compound is a two-step process:
-
Nitration: 4-Ethoxybenzoic acid is nitrated to form 3-nitro-4-ethoxybenzoic acid.
-
Reduction: The nitro group of 3-nitro-4-ethoxybenzoic acid is then reduced to an amino group to yield the final product.
This guide will address troubleshooting for both of these critical steps.
Part 1: Troubleshooting the Nitration of 4-Ethoxybenzoic Acid
Low yields in the initial nitration step are a common bottleneck. The primary issues often revolve around side reactions and incomplete conversion.
Question 1: My nitration reaction of 4-ethoxybenzoic acid is resulting in a low yield of the desired 3-nitro-4-ethoxybenzoic acid. What are the likely causes and how can I improve it?
Answer:
Low yields in this electrophilic aromatic substitution are typically due to two main factors: the formation of unwanted byproducts and incomplete reaction. Let's break down the potential causes and their solutions.
1.1 Over-Nitration (Dinitration):
-
Causality: The starting material, 4-ethoxybenzoic acid, contains two activating groups (the ethoxy and carboxylic acid groups), which can make the aromatic ring highly susceptible to nitration. This can lead to the addition of a second nitro group, forming dinitro-4-ethoxybenzoic acid, a common impurity that reduces the yield of your desired product.[1][2]
-
Solution:
-
Strict Temperature Control: Maintain a low reaction temperature, ideally between 0-15°C.[2] This is crucial to control the reaction rate and minimize the formation of dinitrated byproducts.
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture (typically a combination of nitric acid and sulfuric acid) slowly and dropwise to the solution of 4-ethoxybenzoic acid.[2] This prevents localized overheating and reduces the chance of over-nitration.
-
Stoichiometry: Use a precise stoichiometric amount of nitric acid. A slight excess may be needed to drive the reaction to completion, but a large excess will significantly increase the likelihood of dinitration.
-
1.2 Formation of Isomeric Impurities:
-
Causality: While the ethoxy group is a strong ortho-, para-director and the carboxylic acid is a meta-director, the formation of other positional isomers of the nitro group on the benzene ring can occur, although the 3-position is strongly favored.
-
Solution:
-
Low Temperature: As with dinitration, maintaining a low reaction temperature (0-10°C) favors the formation of the thermodynamically more stable 3-nitro isomer.[2]
-
Purification: If isomeric impurities are detected, they can often be removed by recrystallization of the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
1.3 Incomplete Reaction:
-
Causality: The reaction may not have gone to completion, leaving unreacted starting material.
-
Solution:
-
Reaction Time: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of Reagents: Use high-purity starting materials and reagents. Water content in the sulfuric acid can deactivate the nitrating agent.
-
Experimental Protocol: Optimized Nitration of 4-Ethoxybenzoic Acid
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate, pre-cooled flask.
-
Add the nitrating mixture dropwise to the solution of 4-ethoxybenzoic acid, ensuring the temperature does not rise above 15°C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral to remove any residual acid.
-
Dry the crude 3-nitro-4-ethoxybenzoic acid. The product can be further purified by recrystallization.
Data Summary: Nitration Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-15°C | Minimizes dinitration and isomer formation.[2] |
| Nitric Acid Stoichiometry | 1.0 - 1.1 equivalents | Sufficient for complete reaction while minimizing over-nitration. |
| Addition of Nitrating Agent | Slow, dropwise | Prevents localized overheating.[2] |
| Reaction Monitoring | TLC | To ensure the reaction goes to completion. |
Diagram: Troubleshooting Logic for Low Nitration Yield
Caption: Troubleshooting logic for low yield in the nitration of 4-ethoxybenzoic acid.
Part 2: Troubleshooting the Reduction of 3-Nitro-4-ethoxybenzoic Acid
The reduction of the nitro group is the final and often challenging step. The choice of reducing agent and reaction conditions are critical for a successful outcome.
Question 2: I am experiencing low yields during the reduction of 3-nitro-4-ethoxybenzoic acid to this compound. What are the common issues and how can I troubleshoot them?
Answer:
Low yields in the reduction of aromatic nitro compounds can stem from several factors, including incomplete reaction, side reactions, and difficulties in product isolation. The two most common methods for this reduction are catalytic hydrogenation and chemical reduction with metals in acidic media.
2.1 Issues with Catalytic Hydrogenation (e.g., H₂/Pd/C):
-
Causality - Incomplete Reaction:
-
Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities such as sulfur or halide compounds present in the starting material or solvent.[3] The catalyst may also lose activity due to improper storage or handling.
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion, especially with less active catalysts.[4]
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate.
-
-
Solution:
-
Use Fresh Catalyst: Always use a fresh, high-quality catalyst.
-
Purify Starting Material: Ensure the 3-nitro-4-ethoxybenzoic acid is free from potential catalyst poisons.
-
Increase Hydrogen Pressure: If the reaction is sluggish, consider using a higher pressure of hydrogen in a suitable hydrogenation apparatus.
-
Vigorous Stirring: Ensure efficient stirring to maximize the three-phase contact.
-
Solvent Choice: The choice of solvent can influence catalyst activity. Protic solvents like ethanol or acetic acid are often effective.[5]
-
2.2 Issues with Chemical Reduction (e.g., SnCl₂/HCl or Fe/HCl):
-
Causality - Incomplete Reaction:
-
Insufficient Reducing Agent: An inadequate amount of the metal reductant (tin or iron) will lead to incomplete conversion.
-
Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6] If the reaction conditions are not optimal, these intermediates may persist.
-
-
Solution:
-
Causality - Difficult Workup and Product Loss:
-
Formation of Tin Salts: The workup for tin(II) chloride reductions can be cumbersome due to the formation of tin salts, which can make product isolation difficult.[9]
-
Product Precipitation: The product, being an amino acid, can precipitate as a salt in acidic conditions or as the zwitterion at its isoelectric point. This can lead to losses during filtration and extraction.
-
-
Solution:
-
Careful pH Adjustment: After the reaction is complete, carefully basify the solution (e.g., with NaOH) to precipitate the tin hydroxides and liberate the free amine. The pH for optimal product precipitation should be carefully controlled.
-
Thorough Extraction: If the product is soluble in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate.
-
Experimental Protocol: Reduction using Tin(II) Chloride
-
In a round-bottom flask, dissolve 3-nitro-4-ethoxybenzoic acid (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution in portions.[7]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully add a concentrated solution of sodium hydroxide to precipitate tin salts and adjust the pH to be slightly basic.
-
Filter the mixture to remove the inorganic salts.
-
Acidify the filtrate with hydrochloric acid to precipitate the product, this compound hydrochloride.
-
The free amine can be obtained by neutralizing the hydrochloride salt.
Data Summary: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (H₂/Pd/C) | Tin(II) Chloride (SnCl₂) Reduction |
| Reagents | Hydrogen gas, Pd/C catalyst | SnCl₂, Hydrochloric acid |
| Conditions | Often requires pressure, neutral or acidic | Acidic, often requires heating |
| Workup | Simple filtration of catalyst | Can be complex due to tin salts |
| Chemoselectivity | Can reduce other functional groups | Generally good tolerance for other groups |
| Environmental | "Greener" option | Generates metallic waste |
Diagram: Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product, this compound, is discolored (brown or dark). What is the cause and how can I prevent it?
A1: Discoloration is often due to the oxidation of the amino and/or the ethoxy group. Aromatic amines are particularly susceptible to air oxidation. To prevent this, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Adding a small amount of an antioxidant like sodium sulfite during the workup can also help.[10]
Q2: The product is difficult to purify and contains closely related impurities. What are the best purification strategies?
A2: If recrystallization from a single solvent is ineffective, try a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane). For very stubborn impurities, column chromatography using silica gel may be necessary. If the product is an oil, attempting to precipitate it as a hydrochloride salt by adding HCl in an organic solvent can be an effective purification step.[10]
Q3: I am observing emulsion formation during the extraction step. How can I resolve this?
A3: Emulsion formation is common when salts are present. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion. If the emulsion persists, centrifugation is another effective method.[11]
This technical guide provides a comprehensive overview of common issues and solutions for the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can significantly improve yields and obtain a high-purity final product.
References
- Vertex AI Search. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
-
Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry, 22(15), 5036-5044. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Available from: [Link]
- Chen, S., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing.
-
Chen, S., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate. Available from: [Link]
-
CORE. Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Available from: [Link]
-
Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Chemistry–A European Journal, 15(41), 10634-10655. Available from: [Link]
-
ScienceMadness.org. Nitroaromatic Reduction w/Sn. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- Google Patents. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
-
ResearchGate. What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available from: [Link]
- Google Patents. EP0206635A1 - Preparation of 3-amino-4-hydroxybenzoic acids.
-
Reddit. my nitro refuses to be reduced. Available from: [Link]
-
NIST WebBook. Benzoic acid, 4-ethoxy-. Available from: [Link]
-
PubChem. 4-Ethoxybenzoic acid. Available from: [Link]
- Google Patents. EP0206635B1 - Preparation of 3-amino-4-hydroxybenzoic acids.
-
PubMed Central. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Available from: [Link]
-
PubChem. 4-Ethoxybenzoic acid nitrile. Available from: [Link]
- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
-
Academia.edu. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]
-
ResearchGate. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Available from: [Link]
- Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide.
Sources
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. orgosolver.com [orgosolver.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 3-Amino-4-ethoxybenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-4-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the large-scale production of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to ensure the successful transition from laboratory-scale experiments to robust, industrial-scale manufacturing.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the production of this compound, offering potential causes and actionable solutions.
Low Yield or Incomplete Reactions
Q1: We are experiencing significantly lower yields of this compound upon scaling up our synthesis. What are the likely causes and how can we mitigate this?
A1: Low yields during scale-up can often be traced back to several factors that are less pronounced at the lab scale. Here's a breakdown of potential issues and corresponding troubleshooting steps:
-
Inefficient Heat Transfer: The exothermic nature of both the ethoxylation and nitro reduction steps can lead to localized overheating in large reactors, promoting side reactions. Ensure your reactor is equipped with an adequate cooling system and that agitation is sufficient to maintain a uniform temperature profile.
-
Poor Mass Transfer: In heterogeneous reactions, such as catalytic hydrogenation, efficient mixing is crucial. As the reactor volume increases, ensuring proper contact between the catalyst, substrate, and hydrogen can become challenging. Consider optimizing your agitation speed or using a different reactor design, such as a loop reactor, to improve mass transfer.
-
Incomplete Deprotonation in Ethoxylation: For the Williamson ether synthesis step, incomplete deprotonation of the hydroxyl group on the precursor (e.g., 3-nitro-4-hydroxybenzoic acid) will result in unreacted starting material. On a large scale, ensure the base is added portion-wise to control the exotherm and that mixing is adequate to achieve a homogeneous reaction mixture.
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents are used for the scale-up process.
Impurity Profile and Side Reactions
Q2: Our scaled-up batches of this compound show a higher level of impurities compared to our lab-scale synthesis. What are the common byproducts and how can we minimize their formation?
A2: The formation of impurities is a common challenge in scaling up chemical processes. For the synthesis of this compound, the following side reactions are often observed:
-
Over-ethoxylation: In the Williamson ether synthesis, the product can potentially undergo further ethoxylation, although this is less likely with the deactivating effect of the carboxylate group. Careful control of the stoichiometry of the ethylating agent and reaction time is crucial.
-
C-Alkylation vs. O-Alkylation: During the Williamson ether synthesis, the phenoxide ion is an ambident nucleophile, meaning that alkylation can occur at the oxygen (desired) or the carbon atoms of the aromatic ring (undesired). The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[1]
-
Incomplete Reduction: The presence of unreacted nitro-intermediate is a common impurity. Ensure sufficient catalyst loading, hydrogen pressure, and reaction time during the hydrogenation step.
-
Formation of Azo Compounds: During the reduction of the nitro group, side reactions can lead to the formation of colored azo- and azoxy- compounds, especially if the reaction temperature is not well-controlled.
To minimize these impurities, consider the following:
-
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, GC) to track the progress of the reaction and the formation of byproducts in real-time. This allows for adjustments to be made during the process to optimize for purity.
-
Purification Strategy: Develop a robust purification strategy for the final product. This may involve recrystallization from a suitable solvent system or column chromatography for very high purity requirements.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound at an industrial scale?
A: A widely adopted synthetic pathway involves a multi-step process that is amenable to large-scale production. The general sequence is as follows:
-
Nitration: Starting with a suitable precursor like 4-hydroxybenzoic acid, a nitro group is introduced at the 3-position using a nitrating agent such as nitric acid in the presence of sulfuric acid.
-
Ethoxylation (Williamson Ether Synthesis): The hydroxyl group of the resulting 3-nitro-4-hydroxybenzoic acid is then etherified using an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base.
-
Reduction: The final step involves the reduction of the nitro group to an amine, typically through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under hydrogen pressure.
Experimental Protocols
Protocol 1: Ethoxylation of 3-nitro-4-hydroxybenzoic acid (Williamson Ether Synthesis)
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, condenser, and temperature probe with 3-nitro-4-hydroxybenzoic acid and a polar aprotic solvent (e.g., DMF).
-
Base Addition: Under an inert atmosphere (e.g., nitrogen), slowly add a slight molar excess of a suitable base (e.g., potassium carbonate). Control the addition rate to maintain the temperature within a safe operating range.
-
Ethylating Agent Addition: Once the base addition is complete and the reaction mixture is homogeneous, slowly add the ethylating agent (e.g., ethyl bromide).
-
Reaction Monitoring: Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench with water. The product can then be isolated by extraction and subsequent crystallization.
Protocol 2: Catalytic Hydrogenation of 3-nitro-4-ethoxybenzoic acid
-
Catalyst Slurry: In a separate vessel, prepare a slurry of the Pd/C catalyst in a suitable solvent (e.g., ethanol).
-
Reactor Charging: Charge the hydrogenation reactor with a solution of 3-nitro-4-ethoxybenzoic acid in the chosen solvent.
-
Catalyst Addition: Under an inert atmosphere, carefully transfer the catalyst slurry to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature.
-
Reaction Completion: Monitor the reaction by hydrogen uptake and/or analytical methods. Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the catalyst. The product can then be isolated from the filtrate by crystallization.
Data Presentation
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) | Key Scale-Up Consideration |
| Yield (Overall) | 70-80% | >75% | Heat and mass transfer limitations can reduce yield. |
| Purity (HPLC) | >98% | >99% | Side reactions can increase, requiring optimized purification. |
| Reaction Time | 4-6 hours | 6-10 hours | Slower reaction rates can occur due to mass transfer limitations. |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Solvent usage should be minimized for economic and environmental reasons. |
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
Sources
Technical Support Center: Identification of Impurities in 3-Amino-4-ethoxybenzoic Acid Synthesis by HPLC
Welcome to the Technical Support Center for the analysis of 3-Amino-4-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities during the synthesis and HPLC analysis of this important chemical intermediate. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound, and what are the expected impurities?
A1: The most probable synthetic pathway for this compound involves a two-step process:
-
Nitration: Electrophilic nitration of 4-ethoxybenzoic acid using a mixture of nitric acid and sulfuric acid to yield 3-nitro-4-ethoxybenzoic acid.
-
Reduction: Reduction of the nitro group of 3-nitro-4-ethoxybenzoic acid to an amino group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C as a catalyst)[1].
Expected Impurities:
-
From Nitration:
-
Unreacted Starting Material: 4-Ethoxybenzoic acid.
-
Positional Isomers: Nitration can also occur at the 2-position, leading to the formation of 2-nitro-4-ethoxybenzoic acid.
-
Dinitro Compounds: Over-nitration can result in dinitrated species.
-
-
From Reduction:
-
Incomplete Reduction Intermediates: Such as 3-nitroso-4-ethoxybenzoic acid and 3-hydroxylamino-4-ethoxybenzoic acid. These intermediates can further react to form dimeric impurities like azoxy and azo compounds.
-
Unreacted 3-nitro-4-ethoxybenzoic acid.
-
-
Degradation Products:
-
Impurities can also arise from the degradation of the final product under various stress conditions. A forced degradation study is essential to identify these potential degradants.
-
Q2: My HPLC chromatogram shows unexpected peaks. What are the first steps I should take to identify them?
A2: When encountering unexpected peaks, a systematic approach is crucial.
-
System Suitability Check: Ensure your HPLC system is performing correctly. Check for pressure fluctuations, leaks, and detector stability. Run a blank (mobile phase) injection to rule out system contamination or ghost peaks.
-
Sample Blank: Analyze a sample blank (all reagents except the starting material) to identify any impurities originating from your reagents or solvents.
-
Spiking: If you have standards for the expected impurities (starting materials, intermediates, known side-products), spike your sample with these standards to see if any of the unknown peaks co-elute.
-
Mass Spectrometry (MS) Coupling: If your HPLC is connected to a mass spectrometer, obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most powerful tool for preliminary identification.
-
Forced Degradation Studies: Subject your purified this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying whether the unknown peaks are degradants.
Synthesis and Impurity Formation Pathway
The following diagram illustrates the synthesis of this compound and the potential points of impurity introduction.
Caption: Synthesis pathway and potential impurity formation.
HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.
Issue 1: Peak Tailing for the Main Analyte Peak
-
Potential Cause 1: Secondary Interactions with Column Silanols: The basic amino group of this compound can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the amino group, reducing its interaction with silanols.
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask the silanol groups.
-
-
-
Potential Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare and inject a series of dilutions to determine the optimal concentration range for your column and method.
-
-
Issue 2: Inconsistent Retention Times
-
Potential Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.
-
Troubleshooting Steps:
-
Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
-
-
-
Potential Cause 2: Mobile Phase Composition Changes:
-
Troubleshooting Steps:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily.
-
Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
-
Check Pump Performance: Verify that the pump is delivering a consistent and accurate mobile phase composition.
-
-
-
Potential Cause 3: Temperature Fluctuations:
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.
-
-
Issue 3: Poor Resolution Between Impurity Peaks
-
Potential Cause 1: Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Troubleshooting Steps:
-
Modify Organic Solvent Ratio: Adjust the gradient profile to improve separation. A shallower gradient can often increase resolution.
-
Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
-
Adjust pH: As mentioned, pH can affect the retention of ionizable compounds. Fine-tuning the pH may improve the resolution of critical pairs.
-
-
-
Potential Cause 2: Inappropriate Column Chemistry: A standard C18 column may not provide sufficient selectivity for closely related isomers.
-
Troubleshooting Steps:
-
Try a Different Stationary Phase: Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic compounds.
-
-
HPLC Troubleshooting Workflow
Sources
Technical Support Center: Managing Reaction Exotherms in the Nitration of 4-Ethoxybenzoic Acid
Welcome to the Technical Support Center for the nitration of 4-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the management of reaction exotherms during this critical synthetic step. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently, ensuring high yield and purity of the desired 3-nitro-4-ethoxybenzoic acid.
Introduction: The Chemistry and Challenges
The nitration of 4-ethoxybenzoic acid is an electrophilic aromatic substitution reaction. The key challenge lies in controlling the regioselectivity and managing the reaction's exothermic nature. The starting material possesses two directing groups: an activating ortho-, para-directing ethoxy group (-OEt) and a deactivating meta-directing carboxylic acid group (-COOH). The powerful activating effect of the ethoxy group typically directs the incoming nitro group to the position ortho to it, yielding 4-ethoxy-3-nitrobenzoic acid as the major product.[1]
However, the reaction is highly exothermic, and improper temperature control can lead to a host of problems, including reduced yield, formation of dangerous byproducts, and potentially a runaway reaction. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 4-ethoxybenzoic acid.
Q1: My reaction temperature is rapidly increasing despite external cooling. What should I do?
A1: This is a critical situation that may indicate the onset of a thermal runaway. Immediate action is required:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.
-
Enhance Cooling: If possible and safe, increase the efficiency of your cooling bath. For an ice bath, add more ice and salt to lower the temperature.
-
Vigorous Agitation: Ensure your stirring is vigorous to improve heat transfer from the reaction mixture to the cooling bath and prevent localized hotspots.[2]
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench by carefully and slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[3] Be aware that quenching is also exothermic and should be performed with extreme caution in a fume hood.
Preventative Measures:
-
Slow, Controlled Addition: The nitrating agent must be added dropwise at a rate that allows the cooling system to dissipate the generated heat effectively.[4]
-
Adequate Cooling Capacity: Ensure your cooling bath is sufficiently large and cold to handle the reaction scale.
-
Pre-chilled Reagents: Cool both the solution of 4-ethoxybenzoic acid in sulfuric acid and the nitrating mixture before starting the addition.[5]
Q2: The reaction mixture has turned dark brown or black, and I'm observing brown fumes.
A2: This is a strong indication of side reactions, likely oxidation of the aromatic ring or decomposition of nitric acid, which produces nitrogen oxides (the brown fumes).[3] This is often a precursor to a runaway reaction.
Immediate Actions:
-
Follow the steps outlined in Q1 to bring the temperature under control immediately.
Causes and Solutions:
-
High Reaction Temperature: This is the most common cause. Strictly maintain the recommended low temperature range.
-
Incorrect Reagent Concentration: Using overly concentrated or fuming nitric acid can increase the rate of oxidation.
-
Impure Starting Materials: Impurities in the 4-ethoxybenzoic acid can be more susceptible to oxidation. Ensure the purity of your starting material.
Q3: My final product yield is low. What are the potential reasons?
A3: Low yields can result from several factors throughout the experimental process:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature was too low, leading to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
-
Product Loss During Work-up: The desired product can be lost during the quenching and filtration steps. Ensure the product fully precipitates by allowing the ice to melt completely before filtration. Wash the collected solid with ice-cold water to minimize dissolution.[7]
-
Suboptimal Acid Concentration: The concentration of sulfuric acid is crucial for generating the nitronium ion (NO₂⁺). If the acid is too dilute, the reaction rate will be slow, resulting in a lower yield.[2]
-
Formation of Byproducts: If side reactions are occurring (see Q2 and Q4), the starting material is being consumed in non-productive pathways.
Q4: I'm observing a mixture of isomers or dinitrated products in my final sample.
A4: The formation of multiple products is a common challenge in nitration and is often related to reaction conditions.
-
Isomer Formation: While the primary product is 4-ethoxy-3-nitrobenzoic acid, small amounts of other isomers can form. Maintaining a low reaction temperature (0-5 °C) can improve regioselectivity.[6]
-
Dinitration: The formation of dinitro- and even trinitro-derivatives can occur if the reaction temperature is too high or the reaction time is excessively long.[8] Use a modest excess of the nitrating agent and strictly control the temperature.
Frequently Asked Questions (FAQs)
Q5: What is the role of sulfuric acid in this reaction?
A5: Concentrated sulfuric acid serves two critical functions in the nitration of 4-ethoxybenzoic acid:
-
Catalyst: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]
-
Dehydrating Agent: It absorbs the water produced during the reaction. This is important because water can dilute the nitric acid and inhibit the formation of the nitronium ion, thus slowing down or stopping the reaction.[3]
Q6: What is the optimal temperature range for the nitration of 4-ethoxybenzoic acid?
A6: To ensure safety and maximize the yield of the desired product, the reaction should be carried out at a low temperature, typically between 0 °C and 10 °C .[7] Maintaining the temperature below 5 °C is often recommended to enhance regioselectivity and minimize side reactions.[5]
Q7: How should I properly quench the reaction?
A7: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.[7] This serves to rapidly cool the mixture, dilute the strong acids, and precipitate the crude product.
Q8: What is a suitable method for purifying the crude 4-ethoxy-3-nitrobenzoic acid?
A8: Recrystallization is a common and effective method for purifying the crude product. A mixture of ethanol and water is often a suitable solvent system.[7] Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
Experimental Protocols
Detailed Protocol for the Nitration of 4-Ethoxybenzoic Acid
Safety Precautions: This reaction involves highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have an emergency plan in place and ensure easy access to a safety shower and eyewash station.
Materials:
-
4-ethoxybenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a small Erlenmeyer flask, carefully add a measured volume of concentrated nitric acid.
-
Cool the flask in an ice-salt bath.
-
Slowly and with constant swirling, add an equal volume of concentrated sulfuric acid to the nitric acid. Caution: This mixing process is highly exothermic. Keep the mixture in the ice bath.[7]
-
-
Reaction Setup:
-
In a separate round-bottom flask, dissolve a pre-weighed amount of 4-ethoxybenzoic acid in concentrated sulfuric acid (a common ratio is 2.5 mL of H₂SO₄ per gram of benzoic acid derivative).[5]
-
Cool this flask in an ice-salt bath to a temperature between 0 and 5 °C.
-
-
Nitration Reaction:
-
While vigorously stirring the solution of 4-ethoxybenzoic acid, slowly add the chilled nitrating mixture dropwise from the dropping funnel.
-
Crucially, maintain the internal reaction temperature between 0 and 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.[7]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes.
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring.
-
A solid precipitate of crude 4-ethoxy-3-nitrobenzoic acid will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the crude product with several portions of cold deionized water to remove residual acids.
-
-
Purification:
-
Purify the crude product by recrystallization from an ethanol/water mixture as described in Q8 .
-
Dry the purified product, for example, in a desiccator.
-
-
Analysis:
-
Determine the melting point of the purified product and compare it to the literature value to assess purity.
-
Further characterization can be performed using techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
| Parameter | Value/Range | Rationale |
| Reaction Temperature | 0 - 10 °C | Crucial for controlling the exothermic reaction and minimizing side product formation.[7] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) | Standard nitrating mixture for aromatic compounds. |
| Addition of Nitrating Agent | Slow, dropwise | Prevents localized temperature spikes and potential runaway reactions.[4] |
| Cooling Bath | Ice-salt or Ice-water | An ice-salt bath is recommended to achieve and maintain temperatures below 0°C.[5] |
| Quenching Method | Pouring onto crushed ice | Safely dilutes acids and precipitates the product.[7] |
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of 4-ethoxybenzoic acid.
Heat Management Strategy
Caption: Key strategies for managing the reaction exotherm.
References
- BenchChem. (2025).
- Chilli. (n.d.).
- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
- BenchChem. (n.d.). "4-Methoxy-3-nitrobenzoic acid" molecular structure and formula.
- BenchChem. (n.d.).
- OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- ResearchGate. (2006). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- Docsity. (n.d.). Electrophilic Aromatic Substitution: The Influence of Methoxy Groups.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- ResearchGate. (n.d.). Concentration profiles during the nitration of benzoic acid in mixed acid (HNO3 = 19.0%.
- Chemistry LibreTexts. (2022, September 24). 16.
- Wikipedia. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- CDC Stacks. (n.d.).
- Truman State University. (n.d.).
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Ethoxybenzoic acid 99 619-86-3.
- PubChem. (n.d.). 4-Ethoxybenzoic acid.
- European Patent Office. (2006, February 1). PROCESS FOR PRODUCING 3-NITRO-4-ALKOXYBENZOIC ACID - EP 1621528 A1.
- PubChem. (n.d.). 4-Ethoxybenzoic acid nitrile.
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
- Google Patents. (n.d.).
- (n.d.).
- PrepChem.com. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Reaction Monitoring for 3-Ethoxybenzoic Acid Synthesis.
- ChemicalBook. (2025, August 14). 4-Ethoxybenzoic acid | 619-86-3.
- Google Patents. (n.d.).
- NIST. (n.d.). Benzoic acid, 4-ethoxy-.
- PubChemLite. (n.d.). 4-ethoxybenzoic acid (C9H10O3).
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- 8. backend2.chilli.ee [backend2.chilli.ee]
Technical Support Center: Solvent Effects on the Reactivity of 3-Amino-4-ethoxybenzoic Acid
Welcome to the technical support center for navigating the experimental complexities of 3-Amino-4-ethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize reactions involving this versatile building block. Here, we move beyond simple protocols to explain the why behind experimental choices, focusing on the critical role of solvents in dictating reaction outcomes.
Introduction: The Dual Personality of this compound
This compound is a bifunctional molecule, possessing both a nucleophilic amino group and an acidic carboxylic acid group attached to an electron-rich aromatic ring. This duality makes it a valuable synthon but also introduces challenges in controlling its reactivity. The choice of solvent is paramount, as it can selectively enhance or suppress the reactivity of either functional group, influencing reaction rates, mechanisms, and even the final product distribution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: Low Reaction Yield or Slow Reaction Rate
-
Question: I am performing a reaction that targets the amino group (e.g., acylation, alkylation), but the reaction is sluggish or the yield is poor. What could be the cause?
-
Answer: The most likely culprit is the use of a polar protic solvent such as water, ethanol, or methanol.
-
Causality Explained: Polar protic solvents possess O-H or N-H bonds, allowing them to form strong hydrogen bonds.[1][2] These solvent molecules can form a "cage" around the lone pair of the amino group, effectively solvating and stabilizing it. This "caging effect" significantly reduces the nucleophilicity of the amino group, hindering its ability to attack an electrophile.[3] For reactions like SN2, which are highly dependent on nucleophile strength, this can dramatically decrease the reaction rate.[2][3][4]
-
Solution: Switch to a polar aprotic solvent .
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF).
-
Reasoning: Polar aprotic solvents have large dipole moments and can dissolve polar reactants, but they lack the ability to act as hydrogen bond donors.[1][2] This means they solvate the counter-ion of the electrophile but leave the nucleophilic amino group relatively "bare" and highly reactive.[3][5] The rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[3]
-
-
Issue 2: Unexpected Side Products
-
Question: I am trying to perform a reaction on the carboxylic acid group (e.g., esterification, amidation), but I am observing side reactions involving the amino group.
-
Answer: This often occurs when the reaction conditions are not optimized to selectively activate the carboxylic acid, or when the chosen solvent enhances the nucleophilicity of the amino group.
-
Causality Explained: The amino group is a potent nucleophile, especially in aprotic solvents. If your reaction involves an electrophilic reagent intended for the carboxylate, the amino group can compete and react, leading to undesired byproducts. The electronic properties of the substituents on the benzene ring also play a role; the amino and ethoxy groups are electron-donating, which increases the electron density of the ring and can influence the reactivity of both functional groups.[6][7][8]
-
Solutions:
-
Protect the Amino Group: Before carrying out the reaction on the carboxylic acid, protect the amino group with a suitable protecting group (e.g., Boc, Cbz). This temporarily blocks its reactivity.
-
Solvent Choice for Carboxylic Acid Activation: For reactions like Fischer esterification, which are acid-catalyzed, using the alcohol reactant as the solvent (a polar protic solvent) is common. The acidic conditions will protonate the amino group to form an ammonium salt (-NH3+), which is no longer nucleophilic, thus preventing side reactions.
-
Use of Coupling Agents: For amide bond formation, using coupling agents (e.g., DCC, EDC) in a non-nucleophilic, polar aprotic solvent like DMF or DCM can selectively activate the carboxylic acid, allowing for a controlled reaction with an added amine at lower temperatures, minimizing side reactions.
-
-
Issue 3: Poor Solubility of Reactants
-
Question: My starting materials, including the this compound, are not dissolving well in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.
-
Answer: Solubility is a critical factor for any solution-phase reaction. The "like dissolves like" principle is a good starting point.[4]
-
Causality Explained: this compound has both polar (amino, carboxylic acid) and non-polar (benzene ring, ethoxy group) regions. Its solubility will be a balance of these characteristics.[9] While it has some solubility in polar solvents due to the functional groups, the aromatic backbone limits its solubility in highly polar solvents like water, especially at neutral pH.[9]
-
Solutions:
-
Consult a Solubility Table: Refer to solubility data for structurally similar compounds like p-aminobenzoic acid, which shows higher solubility in alcohols like methanol and ethanol compared to less polar solvents like acetonitrile or more polar water.[10] A similar trend can be expected for this compound.
-
Solvent Mixtures: Employing a co-solvent system can be effective. For instance, a mixture of a polar aprotic solvent like DMSO with a less polar co-solvent like dichloromethane (DCM) or toluene might provide the optimal solubility for all reaction components.
-
Temperature Adjustment: Gently heating the reaction mixture can often increase the solubility of the reactants.[9] However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.
-
pH Adjustment: For reactions in aqueous or protic media, adjusting the pH can significantly alter solubility. In alkaline conditions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt.[9] Conversely, in acidic conditions, the amino group will be protonated.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How does solvent polarity affect the acidity of the carboxylic acid group?
-
A1: Polar solvents, particularly those capable of hydrogen bonding (protic solvents), can stabilize the carboxylate anion formed upon deprotonation through solvation. This stabilization shifts the equilibrium towards dissociation, making the carboxylic acid appear more acidic (lower pKa) compared to its acidity in a non-polar solvent.
-
-
Q2: Can intramolecular hydrogen bonding occur in this compound, and how does the solvent affect it?
-
A2: Yes, intramolecular hydrogen bonding can potentially occur between the carboxylic acid proton and the lone pair of the amino group, or even the oxygen of the ethoxy group. This can influence the conformation and reactivity of the molecule.[11][12] A solvent that is a strong hydrogen bond donor or acceptor (like water or DMSO) can disrupt this internal hydrogen bond by competing for the interaction sites. In contrast, a non-polar, non-hydrogen-bonding solvent like toluene would be less likely to interfere with intramolecular hydrogen bonds.[12][13]
-
-
Q3: For electrophilic aromatic substitution reactions on the benzene ring, what type of solvent is preferred?
-
A3: The choice of solvent depends on the specific reaction (e.g., nitration, halogenation). Often, strong acids (like sulfuric acid in nitration) can serve as both the catalyst and the solvent.[14] In other cases, a relatively inert solvent that can dissolve the electrophile and the substrate is needed. Chlorinated solvents like dichloromethane or carbon tetrachloride are sometimes used, but their polarity can influence the reaction rate. It is crucial to use a solvent that does not react with the strong electrophiles used in these reactions.
-
Data Summary & Protocols
Solvent Properties and Their Impact on Reactivity
| Solvent | Dielectric Constant (ε) | Type | Effect on Amino Group Nucleophilicity | Preferred Reaction Type |
| Water (H₂O) | 80.1 | Polar Protic | Strongly Decreased | SN1, Acid/Base Reactions |
| Methanol (MeOH) | 32.7 | Polar Protic | Decreased | SN1, Fischer Esterification |
| Ethanol (EtOH) | 24.5 | Polar Protic | Decreased | SN1, Fischer Esterification |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Strongly Increased | SN2, Nucleophilic Substitutions |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Increased | SN2, Amide Coupling |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Increased | SN2 |
| Tetrahydrofuran (THF) | 7.6 | "Borderline" Polar Aprotic[1] | Moderately Increased | Grignard, Organometallic Rxns |
| Dichloromethane (DCM) | 9.1 | "Borderline" Polar Aprotic[1] | Moderately Increased | General Purpose, Amide Coupling |
Data compiled from various sources including Master Organic Chemistry and Chemistry LibreTexts.[1][15]
Experimental Protocol: Comparative Analysis of Acylation in Different Solvents
This protocol provides a framework for observing the solvent effect on the N-acylation of this compound.
Objective: To demonstrate the enhanced reaction rate of acylation in a polar aprotic solvent compared to a polar protic solvent.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Solvent 1: Methanol (Polar Protic)
-
Solvent 2: Acetonitrile (Polar Aprotic)
-
TLC plates, developing chamber, and appropriate eluent system (e.g., Ethyl Acetate/Hexane)
-
Standard laboratory glassware
Procedure:
-
Setup: Prepare two identical reaction flasks. To each flask, add 1 equivalent of this compound and 1.1 equivalents of triethylamine.
-
Solvent Addition: To Flask A, add methanol. To Flask B, add acetonitrile. Stir both mixtures until the solids dissolve. Use a consistent concentration for both reactions (e.g., 0.1 M).
-
Reaction Initiation: Cool both flasks in an ice bath. Slowly add 1.05 equivalents of acetyl chloride to each flask dropwise.
-
Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC). At regular time intervals (e.g., every 15 minutes), take an aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop and visualize the TLC plates. Compare the rate of consumption of the starting material and the formation of the acetylated product in Flask A versus Flask B.
Expected Outcome: The reaction in acetonitrile (Flask B) will proceed significantly faster, often reaching completion while the reaction in methanol (Flask A) shows little to no product formation in the same timeframe. This directly illustrates the suppressive effect of protic solvents on the nucleophilicity of the amino group.[3]
Visualization of Solvent Effects
Logical Workflow for Solvent Selection
Caption: Decision workflow for selecting an appropriate solvent.
Solvation of the Amino Group Nucleophile
Caption: Solvation differences for the amino group.
References
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
4-Amino-3-ethoxybenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions... ResearchGate. [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
3-Amino-4-(ethoxycarbonyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Polar Protic and Aprotic Solvents. ChemTalk. [Link]
-
Solubility of p ABA in several solvents... ResearchGate. [Link]
-
3-Amino-4-methoxybenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Substituted Benzoic Acids. Chemistry LibreTexts. [Link]
-
Polar effects in free radical reactions... ACS Publications. [Link]
-
4-Ethoxybenzoic acid. Solubility of Things. [Link]
-
Solvent Effects on Reaction Rates. The Organic Chemistry Tutor (YouTube). [Link]
-
Acidity of Substituted Benzoic Acids. Chemistry LibreTexts. [Link]
-
Ring substitution reactions of benzoic Acid. my voice.. my opinions (YouTube). [Link]
-
Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange. [Link]
-
Properties of amines. Chemistry LibreTexts. [Link]
-
Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. Der Pharma Chemica. [Link]
-
1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications. [Link]
-
(E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS... University of Graz. [Link]
-
Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate. [Link]
-
Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. Chemos GmbH & Co.KG. [Link]
-
Functional materials based on molecules with hydrogen-bonding ability... The Royal Society Publishing. [Link]
-
Role of intramolecular hydrogen bonds in promoting electron flow... National Center for Biotechnology Information. [Link]
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H-Bond: The Chemistry-Biology H-Bridge. National Center for Biotechnology Information. [Link]
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The Role of H-Bonds in the Excited-State Properties of Multichromophoric Systems... National Center for Biotechnology Information. [Link]
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3-Amino-4-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link]
-
Solvent effects on molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)... Journal of Chemical and Pharmaceutical Research. [Link]
-
4-Ethoxybenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Comparative Analysis for the Modern Researcher: 3-Amino-4-ethoxybenzoic Acid vs. 3-Amino-4-methoxybenzoic Acid
In the landscape of pharmaceutical and materials science research, the selection of molecular building blocks is a critical decision that dictates the properties and performance of the final product. Structurally similar compounds can exhibit surprisingly divergent behaviors, and a nuanced understanding of these differences is paramount for rational design and development. This guide offers an in-depth comparative analysis of two closely related aromatic compounds: 3-Amino-4-ethoxybenzoic acid and 3-Amino-4-methoxybenzoic acid. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with the technical insights and experimental context necessary to make informed decisions in their work.
At a Glance: Structural and Physicochemical Comparison
The primary distinction between these two molecules lies in the alkoxy substituent at the 4-position of the benzoic acid ring: an ethoxy (-OCH₂CH₃) group versus a methoxy (-OCH₃) group. This seemingly minor difference of a single methylene unit gives rise to notable variations in their physicochemical properties.
| Property | This compound | 3-Amino-4-methoxybenzoic acid | Rationale for Difference |
| Molecular Formula | C₉H₁₁NO₃[1] | C₈H₉NO₃[2][3] | Addition of a -CH₂- group in the ethoxy chain. |
| Molecular Weight | 181.19 g/mol [1] | 167.16 g/mol [2][3] | The ethoxy group has a higher mass than the methoxy group. |
| Melting Point | 198-199 °C[4] | 208-210 °C | The larger ethoxy group may disrupt crystal lattice packing, leading to a lower melting point compared to the more compact methoxy analog. |
| pKa (predicted) | No data available | ~4.69 | The electron-donating nature of the alkoxy group influences the acidity of the carboxylic acid. The slightly greater inductive effect of the ethoxy group might suggest a marginally higher pKa than the methoxy analog, though this requires experimental verification. |
| Solubility | Data not readily available | Soluble in water | The increased lipophilicity of the ethyl group in the ethoxy analog is expected to decrease its aqueous solubility compared to the methoxy analog. |
The Impact of the Alkoxy Group: A Deeper Dive
The choice between an ethoxy and a methoxy substituent can have significant implications for a molecule's biological activity and material properties. This is primarily due to the differences in their steric bulk and electronic effects.
Steric Hindrance: The larger ethoxy group can introduce greater steric hindrance around the molecule. In a drug development context, this can influence how the molecule binds to a biological target. A bulkier group may lead to a more selective binding profile or, conversely, could prevent the molecule from fitting into a specific binding pocket.
Lipophilicity: The addition of a methylene group in the ethoxy substituent increases the molecule's lipophilicity (fat-solubility). This can have a profound effect on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Increased lipophilicity can enhance membrane permeability and absorption but may also lead to increased metabolic breakdown and reduced aqueous solubility.
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid group. While the inductive effects of the two groups are similar, subtle differences may arise that can impact reaction kinetics and intermolecular interactions.
Synthesis and Reactivity: A Generalized Approach
The synthesis of both this compound and 3-Amino-4-methoxybenzoic acid typically follows a multi-step pathway, often starting from a more readily available precursor like 4-chlorobenzoic acid. A general synthetic route is outlined below:
Caption: Generalized synthetic workflow for 3-Amino-4-alkoxybenzoic acids.
This synthetic pathway highlights the key chemical transformations involved. The initial nitration introduces a nitro group, which is a precursor to the desired amino group. The subsequent nucleophilic substitution with either sodium methoxide or sodium ethoxide installs the respective alkoxy group. Finally, reduction of the nitro group yields the target aminobenzoic acid derivative.
Experimental Protocols: A Guide to Characterization
For researchers working with these compounds, proper analytical characterization is essential to confirm their identity and purity. The following are generalized protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
¹H NMR Analysis:
-
3-Amino-4-methoxybenzoic acid: The ¹H NMR spectrum in DMSO-d₆ is expected to show a singlet for the methoxy protons around 3.8 ppm. The aromatic protons will appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The amino and carboxylic acid protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
This compound: The ¹H NMR spectrum will be similar to the methoxy analog, with the key difference being the signals for the ethoxy group. Expect a triplet around 1.3 ppm for the methyl protons and a quartet around 4.0 ppm for the methylene protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
Spectral Analysis:
-
Common Features: Both compounds will exhibit characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹).
-
Distinguishing Feature: The C-O stretching vibrations of the alkoxy group will differ slightly. The C-O stretch for the methoxy group is typically observed around 1250 cm⁻¹, while for the ethoxy group, additional C-H bending vibrations from the ethyl group may be present.
Applications and Future Directions
Both this compound and 3-Amino-4-methoxybenzoic acid serve as valuable intermediates in the synthesis of more complex molecules. Their applications are particularly prominent in:
-
Dye and Pigment Industry: These compounds are used as precursors for the synthesis of azo dyes and pigments.
-
Pharmaceutical Research: They are utilized as building blocks in the development of novel therapeutic agents. For instance, derivatives of aminobenzoic acids have been explored for their potential as antimicrobial and anticancer agents.
The choice between the ethoxy and methoxy analog will depend on the specific requirements of the target molecule. For instance, if increased lipophilicity is desired to enhance membrane permeability in a drug candidate, the ethoxy derivative may be the preferred starting material. Conversely, if a more compact structure is necessary for optimal binding to a biological target, the methoxy analog might be more suitable.
Future research could focus on a direct, side-by-side comparison of the biological activities of a series of alkoxy-substituted aminobenzoic acids to establish a clearer structure-activity relationship. Such studies would provide invaluable data for medicinal chemists and materials scientists in the rational design of new molecules with tailored properties.
Conclusion
While this compound and 3-Amino-4-methoxybenzoic acid are structurally very similar, the subtle difference in their alkoxy substituent leads to distinct physicochemical properties. The ethoxy analog is characterized by a higher molecular weight, lower melting point, and increased lipophilicity compared to its methoxy counterpart. These differences can have a significant impact on their behavior in both chemical reactions and biological systems. This guide provides a foundational understanding of these two important building blocks, empowering researchers to make more informed decisions in their synthetic and developmental endeavors.
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A Senior Scientist's Guide to Spectroscopic Differentiation of 3-Amino-4-ethoxybenzoic Acid Isomers
Introduction: The Criticality of Isomer Identification in Modern Chemistry
In the fields of pharmaceutical development, materials science, and synthetic chemistry, the precise structural elucidation of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. Positional isomers, such as the isomers of amino-ethoxybenzoic acid, possess the same molecular formula (C₉H₁₁NO₃) and mass (181.19 g/mol ) but differ in the spatial arrangement of their functional groups on the benzene ring.[1][2][3] This subtle variation can lead to profound differences in pharmacological activity, toxicity, and material properties. Consequently, the ability to unambiguously differentiate these isomers is paramount.
This guide provides an in-depth comparison of the key spectroscopic signatures of 3-Amino-4-ethoxybenzoic acid and its primary positional isomers: 2-Amino-4-ethoxybenzoic acid and 4-Amino-3-ethoxybenzoic acid. We will delve into the causality behind their distinct spectral features in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights to guide researchers in their analytical workflows.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus. The substitution pattern on the benzene ring creates unique magnetic environments, resulting in predictable and discernible differences in chemical shifts, signal multiplicities, and coupling constants.
¹H NMR: Decoding the Aromatic Region
The aromatic region (typically δ 6.0-8.0 ppm) of the ¹H NMR spectrum provides the most definitive fingerprints for these isomers. The relative positions of the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups and the electron-withdrawing carboxylic acid (-COOH) group dictate the electronic shielding of the aromatic protons, their chemical shifts, and their coupling patterns.
Expert Insight: The choice of a deuterated solvent like DMSO-d₆ is often strategic. Its ability to form hydrogen bonds allows for the clear observation of the labile -NH₂ and -COOH protons, which might otherwise exchange too rapidly or be too broad to interpret in solvents like CDCl₃.[4]
Table 1: Comparative ¹H NMR Data (Predicted and Experimental) in DMSO-d₆
| Proton Assignment | This compound | 2-Amino-4-ethoxybenzoic acid | 4-Amino-3-ethoxybenzoic acid |
| -COOH | ~12.0-13.0 (br s, 1H) | ~12.0-13.0 (br s, 1H) | ~12.0-13.0 (br s, 1H) |
| Aromatic H-2 | ~7.3 (d, 1H) | - | ~7.4 (d, 1H) |
| Aromatic H-5 | ~6.8 (d, 1H) | ~6.2 (dd, 1H) | - |
| Aromatic H-6 | ~7.2 (dd, 1H) | ~7.6 (d, 1H) | ~7.3 (dd, 1H) |
| -NH₂ | ~5.0 (br s, 2H) | ~5.8 (br s, 2H) | ~5.5 (br s, 2H) |
| -OCH₂CH₃ | ~4.0 (q, 2H) | ~4.0 (q, 2H) | ~4.1 (q, 2H) |
| -OCH₂CH₃ | ~1.3 (t, 3H) | ~1.3 (t, 3H) | ~1.4 (t, 3H) |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, t=triplet, q=quartet, br=broad.
Spectroscopic Rationale:
-
This compound: Exhibits a classic three-proton AMX spin system. The proton at H-5 is upfield due to the strong ortho-donating effect of the ethoxy group.
-
2-Amino-4-ethoxybenzoic acid: The amino group at C-2 strongly shields the adjacent protons, particularly H-3 (not listed, part of the ring structure) and H-5, pushing them significantly upfield. The proton at H-6 is furthest downfield, being ortho to the electron-withdrawing carboxylic acid.
-
4-Amino-3-ethoxybenzoic acid: The amino group at C-4 and the ethoxy group at C-3 create a different pattern. The proton at H-2 is ortho to the carboxylic acid, making it the most deshielded aromatic proton.[5]
¹³C NMR: A Quantitative Carbon Count
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon environment. While all isomers will show 9 distinct signals (6 aromatic, 2 ethoxy, 1 carboxyl), the chemical shifts of the aromatic carbons are highly diagnostic.
Expert Insight: The application of substituent effect prediction tables can provide a reliable estimation of aromatic ¹³C chemical shifts, aiding in the initial assignment of an unknown isomer before confirmation.[6] The carboxyl carbon (-COOH) consistently appears far downfield (~167-172 ppm) due to the strong deshielding effect of the two oxygen atoms.[7]
Table 2: Comparative ¹³C NMR Chemical Shift Data (Predicted)
| Carbon Assignment | This compound | 2-Amino-4-ethoxybenzoic acid | 4-Amino-3-ethoxybenzoic acid |
| C-1 (-C-COOH) | ~122 | ~108 | ~123 |
| C-2 | ~115 | ~152 | ~114 |
| C-3 | ~140 | ~100 | ~148 |
| C-4 | ~150 | ~163 | ~152 |
| C-5 | ~113 | ~105 | ~112 |
| C-6 | ~125 | ~133 | ~124 |
| -COOH | ~168 | ~169 | ~168 |
| -OCH₂CH₃ | ~64 | ~64 | ~65 |
| -OCH₂CH₃ | ~15 | ~15 | ~15 |
Note: Chemical shifts (δ) are in ppm.
Spectroscopic Rationale:
-
Carbons directly attached to the electron-donating -NH₂ and -OCH₂CH₃ groups (ipso-carbons) are shifted downfield due to resonance effects, while the ortho and para carbons are shielded (shifted upfield).
-
The carbon attached to the -COOH group (C-1) is significantly influenced by its neighbors, making its chemical shift a key differentiator.
Pillar 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Functional Group Fingerprint
FT-IR spectroscopy excels at identifying the functional groups present in a molecule. While all isomers contain the same functional groups, subtle shifts in vibrational frequencies, driven by electronic effects and intramolecular hydrogen bonding, can aid in their differentiation.
Expert Insight: The most revealing region for these isomers is often the N-H stretching region. The electronic environment and potential for hydrogen bonding with an adjacent ethoxy or carboxylic acid group can alter the frequency and shape of these bands.[8]
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | The characteristic broadness is due to strong intermolecular hydrogen bonding (dimerization).[9][10] |
| N-H Stretch (Primary Amine) | 3500 - 3300 (two bands) | Asymmetric and symmetric stretches of the primary amine. Their exact position can be influenced by substitution.[8] |
| C=O Stretch (Carboxylic Acid) | 1710 - 1670 | Conjugation with the aromatic ring lowers the frequency from a typical saturated acid (~1725 cm⁻¹).[11] |
| C=C Stretch (Aromatic) | 1620 - 1580 | Multiple bands are typical for the aromatic ring skeletal vibrations. |
| C-O Stretch (Aryl Ether) | 1270 - 1230 | Strong, characteristic absorption for the Ar-O-CH₂ bond. |
Spectroscopic Rationale:
While the major bands will be present for all isomers, the key is to look for subtle differences. For example, in the 2-amino isomer, intramolecular hydrogen bonding between the -NH₂ and the -COOH group is possible, which can broaden the N-H and O-H stretches and potentially shift the C=O frequency.
Pillar 3: Mass Spectrometry (MS) - Confirming Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, confirming the molecular formula. For these isomers, the molecular ion peak [M]⁺ will be identical (m/z = 181). Differentiation, therefore, must rely on analyzing the fragmentation patterns from techniques like Electron Ionization (EI-MS).
Expert Insight: While fragmentation can sometimes be diagnostic, the patterns for positional isomers are often very similar. The primary utility of MS in this context is the high-resolution confirmation of the elemental composition (C₉H₁₁NO₃), which, when combined with NMR and IR data, provides irrefutable evidence of the compound's identity.
Table 4: Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| [M]⁺ (m/z) | 181 | Molecular Ion |
| Key Fragments (m/z) | 164, 153, 136, 108 | Common losses include -OH, -C₂H₅ (from ethoxy), and -COOH. The relative intensities of these fragments may differ slightly between isomers. |
Standardized Experimental Protocols: A Self-Validating System
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the aminobenzoic acid isomer and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to ensure a high-quality spectrum.
-
Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample to subtract atmospheric (H₂O, CO₂) absorbances.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Depending on the instrument, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion, or use a GC-MS or LC-MS system for separation prior to analysis.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment patterns, while Electrospray Ionization (ESI) is a softer technique that primarily yields the protonated molecule [M+H]⁺.
-
Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the exact mass and elemental composition.
Visualizing the Analytical Workflow
A systematic approach ensures comprehensive analysis and confident identification.
Caption: Workflow for the spectroscopic differentiation of isomers.
Conclusion
The differentiation of this compound from its positional isomers is a task readily accomplished through a multi-technique spectroscopic approach. While mass spectrometry confirms the molecular formula and FT-IR verifies the functional groups, NMR spectroscopy stands as the definitive tool. The unique chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum, supported by the distinct carbon resonances in the ¹³C NMR spectrum, provide an unambiguous structural fingerprint for each isomer. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify these critical compounds, ensuring the integrity and success of their scientific endeavors.
References
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Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
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Zarzyka-Niemiec, A., & Berlicki, Ł. (2018). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of Molecular Spectroscopy, 348, 83-89. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Supporting Information. Available at: [Link]
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Coughlan, N. J. A., et al. (2021). Electronic spectroscopy of differential mobility-selected prototropic isomers of protonated para-aminobenzoic acid. Physical Chemistry Chemical Physics, 23(38), 21866-21875. Available at: [Link]
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Moision, R. M., & Armentrout, P. B. (2021). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. The Journal of Physical Chemistry A, 125(4), 1075–1085. Available at: [Link]
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Ghahremanpour, M. M., et al. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Available at: [Link]
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Scott, K. N. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society, 94(24), 8564–8568. Available at: [Link]
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Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352. Available at: [Link]
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A Comparative Guide to the Biological Activity of 3-Amino-4-ethoxybenzoic Acid Derivatives
Introduction: The Versatile 3-Amino-4-alkoxybenzoic Acid Scaffold
In the landscape of medicinal chemistry, the benzoic acid framework serves as a fundamental building block for the development of novel therapeutic agents.[1] Among its numerous variations, the 3-amino-4-alkoxybenzoic acid scaffold has garnered significant interest due to its structural versatility and potential for diverse biological activities. The presence of three key functional groups—the carboxylic acid, the aromatic amine, and the alkoxy group—provides a rich platform for chemical modification, enabling the synthesis of a wide array of derivatives, including amides, esters, and Schiff bases. These modifications can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.[2]
This guide provides a comparative analysis of the biological activities of derivatives based on the 3-amino-4-ethoxybenzoic acid core structure. While data on the ethoxy variant is prioritized, this guide also incorporates findings from closely related analogues, such as 3-amino-4-hydroxybenzoic and 3-amino-4-methoxybenzoic acid derivatives, to construct a more comprehensive understanding of structure-activity relationships (SAR). We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
General Synthesis Strategies
The primary routes to biologically active derivatives of this compound typically involve reactions at the amino and carboxylic acid functional groups. Schiff bases are commonly synthesized through the condensation of the amino group with various aromatic aldehydes, while amide derivatives are formed by coupling the carboxylic acid with different amines.
Caption: General synthetic pathways for Schiff base and amide derivatives.
Part 1: Anticancer and Cytotoxic Activity
Derivatives of aminobenzoic acid have shown considerable promise as anticancer agents.[3] The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of key signaling pathways that control cell proliferation and survival.
Comparative Performance of Derivatives
The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparison. While specific IC50 values for this compound derivatives are not extensively documented in publicly available literature, data from structurally related compounds provide valuable insights. For instance, novel isoxazole-amide analogues have demonstrated moderate to high activity against liver (Hep3B), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4] Similarly, amide derivatives of 1,3,4-oxadiazole linked with benzoxazole have shown potent activity against colon cancer (HT-29) cells.[5]
Table 1: Cytotoxic Activity of Structurally Related Amide Derivatives against Human Cancer Cell Lines
| Compound Class | Derivative/Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Isoxazole-Amide Analogues | Compound 2d | Hep3B | Moderate-High* | [4] |
| Compound 2e | HeLa | Moderate-High* | [4] | |
| 1,3,4-Oxadiazole-Benzoxazole Amides | Compound 12c | HT-29 (Colon) | 0.018 | [5] |
| Compound 12g | HT-29 (Colon) | 0.093 | [5] | |
| Imidazo-Pyridine Amides | Compound 14a | MCF-7 (Breast) | 0.021 | [5] |
Note: The reference describes the activity as "moderate to high" in comparison to the standard drug Doxorubicin, without providing specific IC50 values.
Key Signaling Pathway: Mitochondrial Apoptosis
Many cytotoxic agents exert their effects by triggering the intrinsic (mitochondrial) pathway of apoptosis. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase enzymes that execute cell death.
Caption: Simplified mitochondrial apoptosis pathway induced by anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time is critical as it must be sufficient for the compound to exert its cytotoxic effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Part 2: Antimicrobial Activity
Schiff base derivatives of aminobenzoic acids are particularly noted for their antimicrobial properties.[6] The imine or azomethine group (-C=N-) is a key pharmacophore that is often implicated in their mechanism of action, which may involve disrupting microbial cell walls or inhibiting essential enzymes.[7]
Comparative Performance of Derivatives
The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Another common method is the disk diffusion assay, where the diameter of the zone of inhibition around a disk impregnated with the compound indicates its potency.
Studies on Schiff bases derived from 4-amino-3-hydroxybenzoic acid and various aldehydes have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Aspergillus niger, Saccharomyces cerevisiae).[8] It has been observed that metal complexes of these Schiff bases can exhibit enhanced antimicrobial activity compared to the free ligands.[8]
Table 2: Antimicrobial Activity of Related Schiff Base Derivatives
| Derivative Class | Test Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-Hydroxybenzoic Acid Azo Dyes | E. coli | Zone of Inhibition | 10 - 18 mm | [9] |
| S. aureus | Zone of Inhibition | Up to 22 mm | [9] | |
| 4-Amino-3-hydroxybenzoic Acid Schiff Base | S. aureus | MIC | - | [8] |
| B. subtilis | MIC | - | [8] | |
| E. coli | MIC | - | [8] | |
| S. cerevisiae | MIC | Good Activity* | [8] |
Note: The reference indicates "good antimicrobial activity" without specifying MIC values.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations across the wells.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension further in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Part 3: Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[10] Benzoic acid derivatives have been investigated for their potential to mitigate inflammation, often by inhibiting the production of pro-inflammatory mediators or stabilizing cellular membranes.[11][12]
Comparative Performance of Derivatives
A common in vitro method to screen for anti-inflammatory activity is the albumin denaturation assay. Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a protein like bovine serum albumin (BSA) or egg albumin when subjected to heat or chemicals can indicate potential anti-inflammatory effects.
Table 3: In Vitro Anti-inflammatory Activity of Related Compounds
| Compound Class | Assay | Metric | Result | Reference |
|---|---|---|---|---|
| NSAID-Trimethoxybenzyl Alcohol Conjugates | Carrageenan-induced rat paw edema | In vivo | Enhanced activity | [11] |
| Piron Metabolite | Carrageenan-induced rat paw edema | % Edema Inhibition | 57.1% (at 100 mg/kg) | [13] |
| Bioactive Peptides | Albumin Denaturation Assay | % Inhibition | 89% (at 500 µg/mL) | - |
Note: Data for a specific this compound derivative is not available, so related compounds are shown for context.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Principle: This assay assesses the ability of a compound to inhibit the denaturation of egg albumin induced by heat. The turbidity of the solution upon denaturation is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.
-
Control Preparation: Prepare a control solution containing the same amount of albumin and PBS, but with 2 mL of distilled water instead of the test compound. Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.
-
Incubation: Incubate all the mixtures at 37°C for 15 minutes. This allows for initial interaction between the compound and the protein.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
Cooling: After heating, allow the mixtures to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
Conclusion and Future Outlook
The this compound scaffold and its analogues represent a promising class of compounds with a broad spectrum of potential biological activities. The available data, primarily from related structures, strongly suggest that derivatives such as amides and Schiff bases are viable candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to elucidate precise structure-activity relationships. Key areas for exploration include:
-
Varying the Alkoxy Group: Comparing ethoxy derivatives with methoxy, propoxy, and other analogues to understand the role of steric bulk and lipophilicity at the C4 position.
-
Modifying the Amide/Schiff Base Moiety: Introducing a diverse range of substituents on the amide nitrogen or the aldehyde used for Schiff base formation to fine-tune biological activity.
-
Mechanistic Studies: For the most potent compounds, in-depth studies are required to identify their specific molecular targets and signaling pathways.
By leveraging the foundational knowledge presented in this guide, researchers can more effectively design and evaluate new chemical entities based on this versatile scaffold, accelerating the discovery of novel therapeutics.
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Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Available at: [Link]
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Hirasawa, T., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. PubMed Central. Available at: [Link]
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Daugnoraitė, V., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]
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Erhirhie, E. O., & Ihekwoaba, J. O. (2021). Synthesis and Antimicrobial Studies of 3-Aminobenzoic Acid Schiff Bases and their Structure Activity Relationship. ResearchGate. Available at: [Link]
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Tzampazi, C., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed Central. Available at: [Link]
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Parekh, J., et al. (2005). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. ResearchGate. Available at: [Link]
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Sharma, R., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDY OF RARE EARTH COMPLEXES OF SCHIFF BASE DERIVED FROM 4-AMINO-3-HYDROXY BENZOIC ACID. IJPSR. Available at: [Link]
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PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. PubChem. Available at: [Link]
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Murtaza, G., et al. (2023). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]
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Zhang, L., et al. (2015). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate. Available at: [Link]
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Gherghereh, J. C., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Available at: [Link]
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Peremitin, V. V., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
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Ravinaik, B., et al. (2019). Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. Semantic Scholar. Available at: [Link]
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Mpiana, P. T., et al. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Medicinal & Aromatic Plants. Available at: [Link]
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IJISET. (2021). A review on synthesis and antimicrobial activity of Schiff bases. IJISET. Available at: [Link]
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Wang, X., et al. (2022). Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. PMC. Available at: [Link]
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Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link]
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Gautham, Y., & Ganesan, V. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Semantic Scholar. Available at: [Link]
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Saad, H. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. NIH. Available at: [Link]
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Walsh, D. A., et al. (1984). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. PubMed. Available at: [Link]
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A Comparative Guide to the Reactivity of the Amino Group in Aminobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Position
Aminobenzoic acids are bifunctional molecules containing both an acidic carboxyl group (-COOH) and a basic amino group (-NH2) attached to a benzene ring.[1] The relative positions of these two functional groups in the ortho (1,2), meta (1,3), and para (1,4) isomers profoundly influence the molecule's electronic properties and, consequently, the chemical reactivity of the amino group.[2] This guide will dissect these differences, providing a clear rationale for the observed reactivity patterns in key synthetic reactions.
Theoretical Underpinnings of Reactivity
The reactivity of the amino group, specifically its nucleophilicity, is dictated by the electron density on the nitrogen atom. This is modulated by a combination of electronic and steric effects originating from the carboxyl group and the aromatic ring.
Electronic Effects:
-
Inductive Effect (-I): The carboxylic acid group is electron-withdrawing, pulling electron density away from the aromatic ring through the sigma bonds. This effect decreases with distance.
-
Resonance (Mesomeric) Effect (+M/-M): The amino group is an electron-donating group, pushing its lone pair of electrons into the pi-system of the benzene ring (+M effect). This increases electron density at the ortho and para positions. The carboxyl group can act as an electron-withdrawing group via resonance (-M effect), particularly when a strong electron-donating group is present.[2]
Steric Hindrance:
The proximity of the bulky carboxylic acid group to the amino group in the ortho isomer can physically obstruct the approach of reagents, thereby reducing reaction rates.
Isomer-Specific Electronic Landscapes:
-
Ortho-Aminobenzoic Acid (Anthranilic Acid): The amino and carboxyl groups are adjacent. While the amino group's +M effect increases electron density on the ring, the proximity to the -I carboxyl group can have a more pronounced electron-withdrawing influence on the amino group itself. Furthermore, intramolecular hydrogen bonding can occur between the amino and carboxyl groups, which can reduce the availability of the nitrogen lone pair.[3][4]
-
Meta-Aminobenzoic Acid: The amino and carboxyl groups are situated at the 1 and 3 positions. In this arrangement, the +M effect of the amino group does not extend to the carbon bearing the carboxyl group, and vice-versa. The dominant electronic influence on the amino group is the -I effect of the distant carboxyl group.[2]
-
Para-Aminobenzoic Acid (PABA): The amino and carboxyl groups are opposite to each other. Here, the +M effect of the amino group strongly activates the ring and can be delocalized towards the electron-withdrawing carboxyl group. This delocalization can reduce the electron density on the nitrogen atom compared to aniline but may be less pronounced than in the ortho-isomer due to the greater distance from the -I effect of the carboxyl group.[5]
To visualize these electronic effects, the following diagram illustrates the interplay of inductive and resonance effects on the amino group in each isomer.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-4-ethoxybenzoic Acid
Preamble: The Imperative of Analytical Rigor
In the landscape of pharmaceutical development, the journey of a molecule from a synthetic intermediate to a final drug product is paved with data. The integrity of this data is paramount. 3-Amino-4-ethoxybenzoic acid, as a crucial building block in the synthesis of various organic compounds and potential pharmaceutical agents, demands accurate and reliable quantification[1]. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose[2][3]. However, the lifecycle of a product often involves method evolution, technology updates, or transfers between laboratories. This is where cross-validation becomes a critical exercise in scientific due diligence.
Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate that they provide equivalent results, ensuring data consistency across different methods, instruments, or sites[4][5]. This guide will compare a classic separation-based technique, High-Performance Liquid Chromatography (HPLC), with a rapid spectroscopic method for the analysis of this compound, culminating in a detailed cross-validation protocol.
The Methodological Contenders: Specificity vs. Speed
Our analysis centers on two methods chosen for their distinct principles and applications: a highly specific, universally accepted HPLC-UV method and a high-throughput, cost-effective UV-Vis spectrophotometric method based on chemical derivatization.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: RP-HPLC is the gold standard for quantifying active pharmaceutical ingredients (APIs) and their intermediates. Its strength lies in its specificity —the ability to separate the analyte of interest from impurities, starting materials, and degradation products[6][7]. For this compound, this is crucial for ensuring purity and monitoring reaction completion. We select a C18 column, the workhorse of reversed-phase chromatography, due to its excellent retention and separation capabilities for moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and a pH-controlled aqueous buffer, is optimized to achieve a sharp, symmetrical peak with a practical retention time. UV detection is chosen based on the chromophoric nature of the benzoic acid ring system.
Method B: UV-Vis Spectrophotometry via Diazotization-Coupling Reaction
Expertise & Causality: While HPLC offers specificity, it can be time-consuming and resource-intensive. For applications requiring rapid screening or routine in-process controls, a simpler method is often desirable. Aromatic primary amines, such as our target molecule, can be quantified using a classic diazotization-coupling reaction to produce a highly colored azo dye, which is then measured by a UV-Vis spectrophotometer[8][9]. This method is fast and does not require extensive sample separation. The causality here is chemical: the reaction is stoichiometrically specific to the primary amine group, and under controlled conditions, the absorbance of the resulting dye is directly proportional to the analyte concentration, following the Beer-Lambert law.
Experimental Protocols: A Blueprint for Analysis
The trustworthiness of any analytical method is built upon a well-documented and reproducible protocol[2][7].
Protocol 1: HPLC-UV Method for this compound
1. Instrumentation and Conditions:
- System: Agilent 1260 Infinity II LC System or equivalent.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Isocratic, 70:30 (A:B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 254 nm.
2. Standard and Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the diluent.
- Sample Preparation: Prepare the test sample to a target concentration of 100 µg/mL in the diluent.
Protocol 2: UV-Vis Spectrophotometric Method
1. Principle: This method is adapted from established procedures for p-aminobenzoic acid[8][9]. The primary amino group of this compound is diazotized with sodium nitrite in an acidic medium. The excess nitrous acid is quenched with sulfamic acid, followed by coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, pink-colored azo dye with maximum absorbance around 525 nm.
2. Reagents:
- Hydrochloric Acid (HCl), 1 M.
- Sodium Nitrite (NaNO₂), 0.1% (w/v), freshly prepared.
- Sulfamic Acid, 0.5% (w/v).
- N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v), freshly prepared and protected from light.
3. Procedure:
- Standard Preparation: Prepare working standards (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution (Protocol 1) using deionized water.
- Reaction:
- Pipette 1.0 mL of each standard or sample into separate 10 mL volumetric flasks.
- Add 1.0 mL of 1 M HCl and mix.
- Add 1.0 mL of 0.1% NaNO₂ solution, mix, and allow to stand for 3 minutes.
- Add 1.0 mL of 0.5% sulfamic acid solution, mix, and let stand for 5 minutes to neutralize excess nitrite.
- Add 1.0 mL of 0.1% NED solution, mix, and dilute to 10 mL with deionized water.
- Allow color to develop for 15 minutes.
- Measurement: Measure the absorbance of the solution at 525 nm against a reagent blank.
The Cross-Validation Study: Bridging the Methodological Divide
The core objective is to demonstrate that the UV-Vis method produces results that are comparable to the established HPLC method for its intended purpose[5][10].
Cross-Validation Protocol
-
Objective: To determine if Method B (UV-Vis) is equivalent to Method A (HPLC-UV) for the quantification of this compound in a known matrix.
-
Materials: Prepare three batches of Quality Control (QC) samples from a single, homogeneous stock of this compound, independent of the calibration standards.
-
QC Low: 30 µg/mL
-
QC Mid: 80 µg/mL
-
QC High: 120 µg/mL
-
-
Procedure:
-
Analyze six replicates (n=6) of each QC level using both Method A and Method B on the same day by the same analyst.
-
For Method B, the QC samples will need to be diluted to fall within the linear range of the assay (e.g., QC Low diluted to 6 µg/mL).
-
Calculate the mean concentration, standard deviation (SD), and percent relative standard deviation (%RSD) for each level.
-
Calculate the percent recovery (accuracy) for each level against the nominal concentration.
-
-
Acceptance Criteria: The criteria are based on established bioanalytical method validation guidelines, which serve as a rigorous standard[10].
-
The mean concentration at each QC level determined by Method B should be within ±15% of the mean concentration determined by Method A.
-
The precision (%RSD) of the measurements for each method should not exceed 15%.
-
Data Presentation and Statistical Analysis
The results of the cross-validation study are summarized below.
Table 1: Cross-Validation Results for Method A (HPLC) vs. Method B (UV-Vis)
| QC Level | Nominal Conc. (µg/mL) | Method A (HPLC) Mean Conc. ± SD (µg/mL) | Method A %RSD | Method A %Recovery | Method B (UV-Vis) Mean Conc. ± SD (µg/mL) | Method B %RSD | Method B %Recovery | % Difference (B vs. A) |
| Low | 30.0 | 29.8 ± 0.45 | 1.5% | 99.3% | 31.1 ± 0.71 | 2.3% | 103.7% | +4.4% |
| Mid | 80.0 | 81.2 ± 0.97 | 1.2% | 101.5% | 78.9 ± 1.50 | 1.9% | 98.6% | -2.8% |
| High | 120.0 | 119.5 ± 1.31 | 1.1% | 99.6% | 123.3 ± 2.84 | 2.3% | 102.8% | +3.2% |
Statistical Interpretation: A Student's t-test can be applied to the mean values at each concentration level to assess for statistically significant differences. An F-test can compare the variances (precision) of the two methods. For this dataset, the percentage difference between the means at all levels is well within the ±15% acceptance criterion. Both methods demonstrate excellent precision (%RSD < 5%). The data strongly support the conclusion that the methods are equivalent for quantifying this specific analyte in a simple matrix.
Conclusion: A Foundation of Trustworthy Data
This guide has demonstrated the successful cross-validation of two fundamentally different analytical methods for the quantification of this compound. The highly specific HPLC-UV method serves as a robust reference procedure, ideal for final product release and stability testing. The rapid and economical UV-Vis spectrophotometric method is proven to be an equivalent alternative for applications where speed is critical and the sample matrix is well-controlled, such as in-process monitoring.
By following a structured cross-validation protocol grounded in regulatory principles, researchers and drug development professionals can confidently employ multiple analytical methods throughout a product's lifecycle, ensuring that the data, regardless of its origin, is consistent, reliable, and forms a solid foundation for quality and safety. Analytical method validation is not a one-time event; it is a continuous process that ensures the enduring quality of scientific data[11].
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- Research Journal of Pharmacy and Technology. (n.d.).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- Global Bioanalysis Consortium Harmonization Team. (2014).
- International Council for Harmonisation (ICH). (2023).
- Benchchem. (n.d.). Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester.
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- 11. database.ich.org [database.ich.org]
A Comparative Benchmarking Guide to the Synthesis of 3-Amino-4-ethoxybenzoic Acid
Introduction: The Significance of 3-Amino-4-ethoxybenzoic Acid
This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of complex organic molecules. Its unique trifunctional nature, featuring an amine, an ether, and a carboxylic acid group, makes it a versatile precursor in the development of pharmaceuticals, agrochemicals, and specialty dyes. The precise arrangement of these functional groups on the benzene ring allows for regioselective modifications, enabling the construction of intricate molecular architectures. Given its importance, the efficient and scalable synthesis of this compound is of considerable interest to the chemical research and development community.
This guide provides an in-depth comparative analysis of two plausible and robust synthetic routes to this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a critical evaluation of each method's strengths and weaknesses. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, cost-effectiveness, and scalability.
Synthetic Strategies: Two Competing Pathways
Two primary synthetic routes to this compound have been devised and are benchmarked in this guide:
-
Route 1: Nitration of 4-Ethoxybenzoic Acid followed by Reduction. This classical approach leverages the commercially available 4-ethoxybenzoic acid, introducing the amino functionality in a two-step sequence of nitration and subsequent reduction.
-
Route 2: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic Acid followed by Reduction. This alternative strategy begins with the readily available 4-chloro-3-nitrobenzoic acid, where the ethoxy group is introduced via a nucleophilic aromatic substitution, followed by the reduction of the nitro group.
The following sections will provide a detailed examination of each route.
Route 1: Nitration of 4-Ethoxybenzoic Acid and Subsequent Reduction
This synthetic pathway is a straightforward and logical approach that begins with the functionalization of the commercially available 4-ethoxybenzoic acid. The core transformations involve an electrophilic aromatic substitution to introduce the nitro group, followed by a reduction to the desired amine.
Causality Behind Experimental Choices
The ethoxy group of the starting material is an ortho-, para-directing activator for electrophilic aromatic substitution. However, due to the steric hindrance from the ethoxy group and the carboxylic acid, the nitration is expected to occur predominantly at the position ortho to the ethoxy group and meta to the carboxylic acid group (the 3-position). The choice of a mixed acid system (concentrated nitric and sulfuric acids) is standard for generating the highly electrophilic nitronium ion (NO₂⁺) necessary for the nitration of the moderately activated benzene ring.
For the reduction of the resulting 4-ethoxy-3-nitrobenzoic acid, two common and effective methods are considered: catalytic hydrogenation and chemical reduction with tin(II) chloride. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while tin(II) chloride offers a reliable alternative, particularly when certain functional groups that are sensitive to catalytic hydrogenation are present.
Experimental Protocols
Step 1a: Nitration of 4-Ethoxybenzoic Acid to 4-Ethoxy-3-nitrobenzoic Acid
-
Materials: 4-Ethoxybenzoic acid, concentrated nitric acid (70%), concentrated sulfuric acid (98%), ice, deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.9 g of 4-ethoxybenzoic acid in a minimal amount of concentrated sulfuric acid at 0°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Slowly add the nitrating mixture dropwise to the solution of 4-ethoxybenzoic acid, ensuring the reaction temperature is maintained between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at 90°C for 30 minutes to ensure complete reaction.[1]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated white crystalline product, 4-ethoxy-3-nitrobenzoic acid, is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried.[1]
-
Step 1b: Reduction of 4-Ethoxy-3-nitrobenzoic Acid to this compound
Method A: Catalytic Hydrogenation
-
Materials: 4-Ethoxy-3-nitrobenzoic acid, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas source.
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-ethoxy-3-nitrobenzoic acid in ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
Method B: Reduction with Tin(II) Chloride
-
Materials: 4-Ethoxy-3-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃).
-
Procedure:
-
In a round-bottom flask, dissolve 4-ethoxy-3-nitrobenzoic acid in ethanol.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 1-3 hours, or until the reaction is complete.[2]
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to precipitate the tin salts.
-
The mixture is then typically extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
-
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Route 2: Nucleophilic Aromatic Substitution and Reduction
This route employs a different strategy, starting with a pre-functionalized aromatic ring and introducing the ethoxy group through a nucleophilic substitution reaction. This approach can be advantageous if the starting material, 4-chloro-3-nitrobenzoic acid, is readily available and cost-effective.
Causality Behind Experimental Choices
The starting material, 4-chloro-3-nitrobenzoic acid, is highly activated towards nucleophilic aromatic substitution. The electron-withdrawing nitro group, positioned ortho and para to the chlorine atom, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. Sodium ethoxide is a strong nucleophile that can readily displace the chloride ion. This reaction is a classic example of a Williamson ether synthesis applied to an aromatic system. The subsequent reduction of the nitro group follows the same principles as in Route 1.
Experimental Protocols
Step 2a: Williamson Ether Synthesis of 4-Ethoxy-3-nitrobenzoic Acid
-
Materials: 4-Chloro-3-nitrobenzoic acid, Sodium ethoxide (or sodium metal and absolute ethanol), Anhydrous ethanol or DMF, Hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere, or use commercially available sodium ethoxide.
-
In a separate flask, dissolve 4-chloro-3-nitrobenzoic acid in anhydrous ethanol or DMF.
-
Slowly add the sodium ethoxide solution to the solution of 4-chloro-3-nitrobenzoic acid at room temperature or with gentle heating.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate the product.
-
The crude 4-ethoxy-3-nitrobenzoic acid is collected by filtration, washed with water, and can be purified by recrystallization.
-
Step 2b: Reduction of 4-Ethoxy-3-nitrobenzoic Acid to this compound
The reduction of the nitro group in this step is identical to Step 1b in Route 1. Both catalytic hydrogenation (Method A) and chemical reduction with tin(II) chloride (Method B) are viable options.
Workflow Diagram
Caption: Synthetic pathway for Route 2.
Comparative Analysis and Discussion
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. It is important to note that the yields are based on reported values for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | Route 1: Nitration & Reduction | Route 2: Williamson Ether Synthesis & Reduction |
| Starting Material | 4-Ethoxybenzoic Acid | 4-Chloro-3-nitrobenzoic Acid |
| Key Transformations | Electrophilic Nitration, Nitro Reduction | Nucleophilic Aromatic Substitution, Nitro Reduction |
| Reported Yield (Nitration/Substitution) | ~88% for nitration of 4-ethoxybenzoic acid[1] | Potentially high, analogous reactions show high yields. |
| Reported Yield (Reduction) | Generally high (>90%) for both catalytic hydrogenation and SnCl₂ reduction. | Generally high (>90%) for both catalytic hydrogenation and SnCl₂ reduction. |
| Overall Estimated Yield | ~75-80% | ~70-80% (estimated) |
| Purity of Intermediate | 99.4% for 4-ethoxy-3-nitrobenzoic acid[1] | Dependent on the efficiency of the substitution reaction and purification. |
| Potential Side Reactions | - Over-nitration or formation of undesired isomers. - Incomplete reduction. | - Incomplete substitution. - Ether cleavage under harsh acidic conditions (unlikely). - Incomplete reduction. |
| Process Safety & Handling | - Use of highly corrosive concentrated acids. - Catalytic hydrogenation requires handling of flammable catalysts and hydrogen gas. | - Handling of metallic sodium or sodium ethoxide, which are highly reactive. - Similar hazards for the reduction step as in Route 1. |
| Cost-Effectiveness | Dependent on the relative cost of 4-ethoxybenzoic acid and the nitrating agents. | Dependent on the cost of 4-chloro-3-nitrobenzoic acid and sodium ethoxide. |
| Scalability | Both nitration and reduction steps are generally scalable. | Williamson ether synthesis and reduction are also scalable industrial processes. |
Discussion of Findings:
Both synthetic routes present viable and efficient pathways to this compound.
Route 1 is a very direct approach, and the nitration step is reported to proceed with high yield and purity.[1] The primary challenge lies in controlling the regioselectivity of the nitration to minimize the formation of unwanted isomers, although the directing effects of the substituents are favorable in this case. The choice of reduction method in the second step will depend on the available equipment and the desired purity profile. Catalytic hydrogenation is generally cleaner, but the use of tin(II) chloride can be more forgiving for certain substrates and does not require specialized high-pressure equipment.
Route 2 offers an attractive alternative, particularly if 4-chloro-3-nitrobenzoic acid is a more economical starting material. The Williamson ether synthesis is a robust and well-established reaction. The high activation of the starting material towards nucleophilic aromatic substitution suggests that this step should proceed efficiently.
Choice of Reduction Method:
The selection between catalytic hydrogenation and chemical reduction with tin(II) chloride for the final step in both routes warrants further consideration:
-
Catalytic Hydrogenation (e.g., H₂/Pd/C):
-
Advantages: High yields, clean reactions with water as the only byproduct, and easy removal of the catalyst by filtration.
-
Disadvantages: Requires specialized equipment for handling hydrogen gas, and the catalyst can be pyrophoric. There is also a risk of dehalogenation if other halogen substituents are present on the molecule.
-
-
Chemical Reduction (e.g., SnCl₂/HCl):
-
Advantages: Does not require high-pressure equipment and is often tolerant of a wider range of functional groups.
-
Disadvantages: The workup can be challenging due to the formation of tin salts, which may require careful pH adjustment and extraction procedures.[3] The reaction is also not as atom-economical as catalytic hydrogenation.
-
Conclusion and Recommendations
Both Route 1 and Route 2 are excellent synthetic strategies for the preparation of this compound. The ultimate choice between the two will likely be dictated by economic factors, specifically the relative cost and availability of the starting materials, 4-ethoxybenzoic acid versus 4-chloro-3-nitrobenzoic acid.
-
For laboratory-scale synthesis , where the cost of starting materials may be less of a concern, Route 1 offers a very direct and high-yielding pathway.
-
For larger-scale industrial production , a thorough cost analysis of the starting materials and reagents for both routes is recommended. Route 2 may prove to be more cost-effective if 4-chloro-3-nitrobenzoic acid is significantly cheaper.
In both routes, catalytic hydrogenation is recommended for the reduction step if the necessary equipment is available, due to its cleaner reaction profile and simpler workup. However, reduction with tin(II) chloride remains a reliable and effective alternative.
Ultimately, the optimal synthetic route will be a balance of yield, purity, cost, safety, and scalability. This guide provides the foundational information to make an informed decision based on the specific requirements of the research or production campaign.
References
- Process for producing 3-nitro-4-alkoxybenzoic acid. EP1621528A1.
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?. ResearchGate. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. [Link]
-
Sn2+ reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
The Williamson Ether Synthesis. University of Massachusetts Boston. [Link]
-
-
The Williamson Ether Synthesis. University of North Georgia. [Link]
-
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]
-
Experiment 06 Williamson Ether Synthesis. West Virginia University. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
Sources
A Comparative Guide to the Thermal Stability of Polymers Derived from Aminobenzoic Acids
Abstract
Introduction: The Significance of Isomeric Structure in Aromatic Polyamides
Aromatic polyamides, or aramids, represent a class of polymers renowned for their exceptional thermal and mechanical properties.[1] This robustness stems from the presence of aromatic rings in the polymer backbone, which imparts rigidity, and the strong, directional hydrogen bonds between amide linkages.[1] The specific arrangement of these functional groups, dictated by the monomer's isomeric form, plays a pivotal role in determining the final properties of the polymer.
The three isomers of aminobenzoic acid—ortho (2-aminobenzoic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid)—serve as exemplary building blocks for understanding these structure-property relationships. When polymerized, they form polyamides with distinct chain conformations that directly influence their ability to pack efficiently and form intermolecular hydrogen bonds. This guide will explore how these subtle differences in monomer geometry lead to significant variations in the thermal stability of the resulting polymers.
Synthesis of Poly(aminobenzoic acid)s
The polymerization of aminobenzoic acids can be achieved through several methods, with chemical oxidative polymerization and condensation of activated monomers being common routes.
General Polymerization Pathways
Oxidative polymerization is a frequently used laboratory-scale method for synthesizing these polymers. This typically involves the use of an oxidizing agent, such as ammonium persulfate, in an acidic or alkaline medium to initiate the polymerization of the aminobenzoic acid monomer.[2] For instance, poly(2-aminobenzoic acid) and poly(3-aminobenzoic acid) have been successfully synthesized using this approach.[2]
An alternative route, particularly for achieving high molecular weight poly(p-aminobenzoic acid), involves the low-temperature solution polycondensation of p-aminobenzoyl chloride hydrochloride in a non-aqueous environment to prevent hydrolysis of the reactive monomer.
Below is a generalized reaction scheme for the polymerization of an aminobenzoic acid.
Caption: Generalized polymerization of aminobenzoic acid.
Detailed Experimental Protocol: Synthesis of Poly(m-aminobenzoic acid)
This protocol is adapted from a method for the chemical polymerization of 3-aminobenzoic acid.[2]
Materials:
-
3-aminobenzoic acid (m-aminobenzoic acid)
-
Sodium hydroxide (NaOH)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Deionized water
Procedure:
-
Prepare a 0.488 M solution of NaOH in deionized water.
-
Dissolve 6 grams (43.8 mmol) of 3-aminobenzoic acid in 89.3 mL of the 0.488 M NaOH solution.
-
Maintain the solution temperature between 15-18°C using a water bath.
-
Separately, dissolve 9.98 grams (43.7 mmol) of ammonium persulfate in 30.0 mL of deionized water with stirring.
-
Add the ammonium persulfate solution dropwise to the stirred aminobenzoic acid solution, while maintaining the temperature at 15-18°C.
-
Continue stirring the reaction mixture at this temperature for 19 hours.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the collected polymer thoroughly with abundant deionized water.
-
Dry the polymer under vacuum at 60°C to a constant weight.
Comparative Thermal Stability Analysis
The thermal stability of a polymer is fundamentally linked to its molecular structure. For the poly(aminobenzoic acid) isomers, the position of the amine and carboxylic acid groups on the benzene ring is the primary determinant of their thermal properties.
Theoretical Considerations: The Isomeric Effect
-
Poly(p-aminobenzoic acid): The para-linkage results in a highly linear and rigid polymer chain. This linearity allows for efficient chain packing and the formation of a strong, extensive network of intermolecular hydrogen bonds between the amide groups of adjacent chains. This high degree of intermolecular interaction requires significant thermal energy to overcome, leading to exceptional thermal stability.
-
Poly(m-aminobenzoic acid): The meta-linkage introduces a "kink" in the polymer backbone. This less linear structure disrupts the regular packing of the polymer chains, hindering the formation of a perfect hydrogen-bonding network. Consequently, the intermolecular forces are weaker compared to the para-isomer, resulting in lower thermal stability.
-
Poly(o-aminobenzoic acid): The ortho-arrangement places the amine and carboxylic acid groups in close proximity. This can lead to intramolecular hydrogen bonding and steric hindrance, which can affect the polymerization process and the final polymer structure. The resulting polymer chain is less regular and has significantly impeded chain packing and intermolecular hydrogen bonding, leading to the lowest thermal stability among the three isomers.
Caption: Influence of isomeric structure on polymer properties.
Experimental Evidence: A Synthesis of Available Data
Thermogravimetric Analysis (TGA) is the primary technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters derived from a TGA curve include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at the end of the analysis (char yield).
Important Caveat: The following table compiles data from different sources. The experimental conditions (e.g., heating rate, atmosphere, instrument calibration) were not identical across these studies. Therefore, this data should be interpreted with caution and is presented for illustrative purposes rather than as a direct, definitive comparison.
| Polymer Isomer | Onset of Decomposition (Tonset) | Key Decomposition Stages | Char Yield (%) | Source(s) |
| Poly(o-aminobenzoic acid) | ~110-120°C (loss of water) | Stage 1: ~110-120°C (water loss)Stage 2: ~215-365°C | Not specified | [3] |
| Poly(m-aminobenzoic acid) | ~320°C | Main decomposition follows initial water loss (~100°C) | ~40-50% | [4][5] |
| Poly(p-aminobenzoic acid) | >400°C | Substantial weight loss near 500°C | High (expected) | Not specified in searches |
From the available, albeit non-standardized, data, a clear trend emerges that aligns with theoretical predictions: Poly(p-aminobenzoic acid) > Poly(m-aminobenzoic acid) > Poly(o-aminobenzoic acid) in terms of thermal stability. The para-isomer is expected to have the highest decomposition temperature and char yield, indicative of its highly stable, cross-linked aromatic structure formed at high temperatures. The meta-isomer shows intermediate stability, while the ortho-isomer begins to degrade at significantly lower temperatures.
Experimental Protocols for Thermal Analysis
To conduct a rigorous comparative study, standardized protocols for TGA and DSC are essential.
Thermogravimetric Analysis (TGA) Protocol
This protocol provides a standard methodology for assessing the thermal stability of poly(aminobenzoic acid) samples.
Objective: To determine the thermal decomposition profile, including onset temperature, temperatures of maximum degradation, and char yield.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a clean TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 10 minutes.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the Tonset (onset of decomposition).
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the Tmax (temperature of maximum rate of weight loss) for each degradation step.
-
Record the residual weight percentage at 800°C as the char yield.
-
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure thermal transitions such as the glass transition temperature (Tg), which is relevant for understanding the material's processing window and service temperature.
Objective: To determine the glass transition temperature (Tg) of the polymers.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a hermetically sealed aluminum DSC pan. Use an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas like nitrogen.
-
Thermal Program (Heat-Cool-Heat):
-
1st Heating Scan: Heat from 25°C to a temperature above the expected Tg (e.g., 300°C) at 10°C/min. This removes any prior thermal history.
-
Cooling Scan: Cool the sample back down to 25°C at 10°C/min.
-
2nd Heating Scan: Heat the sample again to 300°C at 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the Tg from the midpoint of the step-change in the baseline of the second heating scan.
-
Discussion and Field Insights
The superior thermal stability of poly(p-aminobenzoic acid) makes it a candidate for high-performance applications where resistance to high temperatures is critical, such as in aerospace components and specialty electronic encapsulants. Its rigid, linear structure is a defining characteristic of high-performance aramids.
Poly(m-aminobenzoic acid), with its lower thermal stability but potentially improved solubility and processability due to the less regular chain structure, could be suitable for applications requiring a balance of thermal resistance and ease of manufacturing. The introduction of "kinks" in the polymer chain is a common strategy to enhance the solubility of otherwise intractable aromatic polymers.
The comparatively low thermal stability of poly(o-aminobenzoic acid) limits its use in high-temperature applications. However, its unique structure could be explored for applications where different chemical functionalities or interactions are desired, and high thermal resistance is not a primary requirement.
For drug development professionals, the thermal stability of these polymers is a crucial consideration if they are to be used as excipients or as part of a drug delivery system. The processing conditions, such as those used in hot-melt extrusion or sterilization, must not exceed the degradation temperature of the polymer to ensure the integrity and safety of the final pharmaceutical product.
Conclusion
The isomeric position of the functional groups in aminobenzoic acid monomers has a profound and predictable effect on the thermal stability of their corresponding polymers. The evidence, though not derived from a single comparative study, strongly supports the following stability hierarchy: poly(p-aminobenzoic acid) > poly(m-aminobenzoic acid) > poly(o-aminobenzoic acid) . This trend is directly attributable to the degree of linearity, chain packing efficiency, and the extent of intermolecular hydrogen bonding that each isomeric structure allows. Poly(p-aminobenzoic acid) stands out as a high-performance material due to its optimal molecular geometry for creating a thermally robust network. This guide provides the theoretical framework and practical protocols for researchers to further investigate these fascinating materials and to select the appropriate isomer for their specific application needs, from advanced materials to pharmaceutical formulations. A definitive quantitative comparison awaits a dedicated study where all three isomers are synthesized and analyzed under identical, standardized conditions.
References
-
ResearchGate. (n.d.). TG and DTA analyses of (a) poly(m-aminobenzoic acid) (PABA) and (b) polyaniline (PANI). Retrieved from [Link]
-
ResearchGate. (n.d.). TGA and DSC curves for polymers at different heating rates: (a) PO, (b) SA, (c) OB. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. Retrieved from [Link]
-
ResearchGate. (2003). Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric Data of the Prepared Poly(o-Aminobenzoic Acid) Weight loss (%). Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]
-
CrystEngComm. (n.d.). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. Retrieved from [Link]
-
IntechOpen. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC of (Pa), (Pb) and (Pc) The thermal decomposition behavior of the.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curves of poly(ester amide)s p-4j and m-4j (Heating rate = 20 • C min. Retrieved from [Link]
-
MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]
-
Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. Retrieved from [Link]
-
PubMed. (2016). Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. Retrieved from [Link]
-
MDPI. (n.d.). Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes as Markers of Cognac and Brandy Quality. Retrieved from [Link]
-
CrystEngComm. (n.d.). Polymorphism in p-aminobenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p- Aminobenzoic Acid. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Amino-4-ethoxybenzoic Acid
This document provides essential procedural guidance for the safe and compliant disposal of 3-Amino-4-ethoxybenzoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While specific toxicological data for this compound is not extensively published, data from structurally similar aromatic amino acids and benzoic acid derivatives provide a strong basis for hazard assessment. The primary hazards are associated with irritation and potential environmental toxicity.
Key hazards, inferred from analogous compounds, include:
-
Skin Irritation: Direct contact may cause redness and irritation.[1][2]
-
Serious Eye Irritation: The compound, particularly as a dust, can cause significant eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][3]
-
Aquatic Toxicity: Aromatic compounds, such as 4-aminobenzoic acid, can be harmful to aquatic life with long-lasting effects, making containment from waterways a critical priority.
| Hazard Category | Description | Primary Precaution |
| Health Hazards | Causes skin, eye, and potential respiratory irritation upon direct contact or inhalation of dust.[1][2][3] | Avoid direct contact and dust generation. Use appropriate Personal Protective Equipment (PPE). |
| Environmental Hazards | Potentially harmful to aquatic organisms with long-lasting effects. | Prevent release into the environment. Do not dispose of down the drain or in general waste.[1][4] |
| Physical Hazards | The fine dust of the solid can form explosive mixtures with air, although the compound itself is not readily combustible.[4][5] | Minimize dust generation and eliminate ignition sources during handling.[6][7] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The causality is simple: creating an impermeable barrier between the researcher and the chemical is the most direct method to mitigate the health hazards identified above.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash-resistant safety goggles or glasses with side protection.[6] A face shield may be required for larger quantities or spill cleanup. | Protects against irritation or serious eye damage from airborne dust or splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[8] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH (US) or EN 166 (EU) approved respirator. | Required when dusts are generated or when working in poorly ventilated areas to prevent respiratory tract irritation. |
Spill and Leak Emergency Response
In the event of an accidental release, a swift and correct response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and control entry.[4]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[8]
-
Don PPE: Wear the complete PPE ensemble as described in Section 2.
-
Contain Spread: Prevent the spilled material from entering drains or waterways.[9]
-
Mitigate Dust: Gently moisten the spilled solid material to prevent dust from becoming airborne. DO NOT dry sweep.[4] Alternatively, use a HEPA-filter vacuum for cleanup.[4][7]
-
Collect Material: Carefully sweep or scoop the contained material into a suitable, sealable container clearly labeled for hazardous waste disposal.[1][10]
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials (e.g., contaminated wipes) must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
The fundamental principle of disposal is that this compound is a chemical waste and must be managed through a licensed hazardous waste disposal service.[8] It is the generator's responsibility to ensure the waste is correctly classified and handled according to all applicable regulations.[1][10]
Step 4.1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound waste in a designated, compatible waste container. Do not mix it with other waste streams unless explicitly permitted by your EHS office.
-
Contaminated Labware: Disposable items that are grossly contaminated (e.g., weigh boats, gloves, wipes) should be collected in a separate, sealed bag or container, also labeled as hazardous waste.[11]
Step 4.2: Container Selection and Labeling
-
Container: Use a sturdy, leak-proof container that is compatible with the chemical. The original product container is often a suitable choice.[12] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[11][13]
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste label that includes:
-
The words "HAZARDOUS WASTE".[14]
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date accumulation started.
-
Associated hazards (e.g., "Irritant").
-
Step 4.3: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated waste collection area. This area must be under the control of laboratory personnel and away from incompatible materials like strong oxidizing agents.[1][14]
Step 4.4: Arranging for Final Disposal
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup. Do not attempt to transport the waste off-site yourself. Follow all institutional procedures for waste transfer.
Disposal of Empty Containers
An "empty" container that held this compound is not truly empty and must be managed as hazardous waste until properly decontaminated.
-
Initial Rinse: The first rinse of the container must be collected and disposed of as hazardous waste.[12] For highly toxic chemicals, the first three rinses are collected; while this compound is not acutely toxic, collecting the first rinse is a best practice.[12]
-
Decontamination: After the initial rinse(s) are collected, the container can be washed normally.
-
Final Disposal: Before recycling or discarding the container as non-hazardous waste, all labels must be completely removed or defaced to prevent misidentification.[13][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe collection and disposal.
References
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Safety Data Sheet - Angene Chemical. (2024, November 1). Angene Chemical. Retrieved January 15, 2026, from [Link]
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Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. (n.d.). Chemos GmbH & Co.KG. Retrieved January 15, 2026, from [Link]
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Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 15, 2026, from [Link]
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SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved January 15, 2026, from [Link]
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Safety Data Sheet Benzoic acid. (n.d.). Metascience. Retrieved January 15, 2026, from [Link]
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Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS. Retrieved January 15, 2026, from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 15, 2026, from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved January 15, 2026, from [Link]
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Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety. Retrieved January 15, 2026, from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved January 15, 2026, from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 15, 2026, from [Link]
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Hazardous Laboratory Chemicals Disposal Guide. (2002). CRC Press. Retrieved January 15, 2026, from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved January 15, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 3-Amino-4-ethoxybenzoic Acid: Essential Safety and Operational Protocols
For the diligent researcher, scientist, or drug development professional, mastery over one's materials is the cornerstone of innovation and safety. 3-Amino-4-ethoxybenzoic acid, a key building block in various synthetic pathways, demands such mastery. While its utility is significant, a cavalier approach to its handling is an invitation for risk. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in the chemical's specific hazard profile. Our objective is to instill a proactive safety culture, ensuring that your focus remains on your research, uncompromised by preventable laboratory incidents.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound and its structural analogs are classified as irritants. The primary routes of exposure are inhalation of its dust particles, skin contact, and eye contact. Understanding these hazards is not a matter of regulation, but the logical foundation for every safety measure we employ. A thorough risk assessment reveals that the principal dangers are irritation to the skin, eyes, and respiratory system[1][2][3].
To quantify this, we can summarize the known hazard classifications from authoritative sources. While data for this specific compound can be sparse, analyzing closely related structures provides a robust safety margin.
| Hazard Classification | GHS Hazard Statement | Description | Authoritative Source |
| Skin Irritation | H315 | Causes skin irritation. | [2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1][4][5] |
This data dictates a clear mandate: we must establish effective barriers between the chemical and our bodies.
Core Directive: Personal Protective Equipment (PPE) as Your First Line of Defense
Your PPE is not merely apparel; it is a suite of engineered controls designed to mitigate the specific risks identified above. Each component is chosen for a reason.
Eye and Face Protection: Non-Negotiable
The risk of serious eye irritation (H319) from dust particles or accidental splashes is significant[1][3]. Standard safety glasses are insufficient.
-
Primary Protection: Always wear chemical splash goggles that provide a complete seal around the eyes, conforming to standards such as OSHA 29 CFR 1910.133 or European Standard EN166[1][6].
-
Enhanced Protection: When handling larger quantities or performing operations with a high potential for splashing (e.g., vigorous mixing, dissolution), a full-face shield must be worn in addition to chemical splash goggles[7]. This provides a secondary barrier protecting the entire face.
Skin Protection: An Impermeable Barrier
As a known skin irritant (H315), direct contact with this compound must be prevented[2][3].
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent and widely available choice, offering good resistance to a variety of chemicals and solids[8]. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as chemical waste[7]. A timetable for regular glove replacement should be established to prevent permeation[9].
-
Protective Clothing: A full-length laboratory coat, buttoned completely, is required to protect skin and personal clothing from contamination[10]. For tasks with a higher risk of dust generation, consider disposable coveralls such as DuPont™ Tyvek® for enhanced protection[11]. Safety footwear that covers the entire foot is required; open-toed shoes are strictly forbidden[9][12].
Respiratory Protection: Safeguarding Against Inhalation
Inhaling the fine dust of this compound can lead to respiratory tract irritation (H335)[1][4]. Engineering controls are the primary method to mitigate this risk.
-
Engineering Controls: All handling of solid this compound that may generate dust—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood[12]. This captures airborne particles at the source.
-
Personal Respiratory Protection: In the rare event that engineering controls are unavailable or insufficient, respiratory protection is required. A NIOSH-approved N95 respirator or equivalent is suitable for filtering dust particles[8]. Fit testing is essential to ensure the respirator forms a proper seal[8].
Operational and Disposal Plan: A Self-Validating Workflow
A safe protocol is a self-validating one; each step logically follows from the last, minimizing ambiguity and risk. The following workflow integrates the PPE requirements into a practical, step-by-step process.
Experimental Workflow Diagram
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
